molecular formula C8H4FIN2O B581548 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-98-3

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B581548
CAS No.: 1261365-98-3
M. Wt: 290.036
InChI Key: YJIKRYDWORORPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H4FIN2O and its molecular weight is 290.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIKRYDWORORPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679131
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-98-3
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a plausible synthetic route for the preparation of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a key building block in medicinal chemistry. The synthesis of this highly functionalized heterocyclic compound is of significant interest due to the prevalence of the 7-azaindole scaffold in numerous biologically active molecules.[1][2] This document details a multi-step synthesis, offering insights into the strategic considerations and experimental protocols for each transformation.

Strategic Approach to Synthesis

The synthesis of this compound necessitates a carefully planned sequence of reactions to install the desired substituents at specific positions on the 7-azaindole core. The proposed synthetic pathway commences with the commercially available or readily synthesized 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. The subsequent steps involve regioselective iodination and formylation reactions.

The key challenge lies in achieving the desired regioselectivity during the electrophilic substitution reactions on the 5-fluoro-7-azaindole core. The electron-donating character of the pyrrole ring and the electron-withdrawing nature of the pyridine ring and the fluoro substituent will influence the site of electrophilic attack.

The proposed synthetic route is as follows:

Synthesis_Pathway start 5-Fluoro-1H-pyrrolo[2,3-b]pyridine intermediate 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine start->intermediate Iodination product This compound intermediate->product Vilsmeier-Haack Formylation

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of the Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The starting material, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole), is a crucial precursor. While commercially available, its synthesis has been reported in the literature. One common approach involves the cyclization of appropriately substituted pyridine derivatives.[1] For instance, patent literature describes methods starting from 2,3-pyridinedicarboxylic acid, which undergoes esterification, reduction, chlorination, and subsequent cyclization to form the 7-azaindole core.[1] Another reported synthesis involves the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.[1]

Table 1: Key Compounds and Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Fluoro-1H-pyrrolo[2,3-b]pyridine866319-00-8C₇H₅FN₂136.13
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine1228665-63-1C₇H₄FIN₂262.02
This compoundC₈H₄FIN₂O290.03

Step 2: Regioselective Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The introduction of an iodine atom at the 6-position of the 5-fluoro-7-azaindole core is a critical step. The directing effects of the existing substituents must be carefully considered to achieve the desired regioselectivity. The pyrrole moiety generally directs electrophilic substitution to the 3-position. However, the presence of the fluorine atom at the 5-position and the nitrogen atom in the pyridine ring can influence the outcome.

Direct iodination of 7-azaindoles has been reported to occur at various positions depending on the reaction conditions and the substitution pattern of the starting material. For the synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, a direct electrophilic iodination approach is proposed.

Experimental Protocol: Iodination

Reagents and Materials:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Rationale: N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds. Acetonitrile is a suitable solvent for this type of reaction. The regioselectivity for the 6-position is anticipated based on the electronic effects of the fluoro group and the pyridine nitrogen, although iodination at other positions might also occur.

Step 3: Vilsmeier-Haack Formylation of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

The final step in the synthesis is the introduction of a formyl group at the 4-position of the 5-fluoro-6-iodo-7-azaindole intermediate. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.

The position of formylation on the 7-azaindole ring can be influenced by the existing substituents. While the 3-position is generally the most reactive towards electrophiles, the presence of the bulky iodine atom at the 6-position and the electronic influence of the fluorine at the 5-position may direct the formylation to the 4-position.

Experimental Protocol: Vilsmeier-Haack Formylation

Reagents and Materials:

  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM.

  • Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Rationale: The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto heterocyclic systems. The use of an excess of the Vilsmeier reagent can help to drive the reaction to completion. The workup procedure is critical to hydrolyze the intermediate iminium salt to the desired aldehyde.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the carbonyl group of the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled with caution.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide outlines a plausible and logical synthetic route for the preparation of this compound. The proposed pathway leverages established synthetic methodologies for the functionalization of the 7-azaindole scaffold. While the described protocols are based on sound chemical principles and analogous transformations reported in the literature, optimization of reaction conditions may be necessary to achieve high yields and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

  • Zhang, L., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651-20661.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Rajput, A. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012, 3(1), 25-43.
  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold and the Role of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, prized for its structural resemblance to the endogenous purine nucleobases.[1] This unique structure allows 7-azaindole derivatives to act as effective bioisosteres for indoles and purines, enabling them to modulate the activity of a wide array of biological targets.[2] A particularly fruitful area of application for this scaffold has been in the development of kinase inhibitors. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition.[3]

Within this important class of molecules, this compound emerges as a highly functionalized and versatile intermediate. The strategic placement of fluoro, iodo, and carbaldehyde groups on the 7-azaindole core provides multiple avenues for synthetic elaboration, making it a valuable building block for the construction of complex drug candidates. The electron-withdrawing nature of the fluorine and iodine atoms can significantly influence the physicochemical properties and biological activity of the final compounds. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, reactivity, and analytical characterization of this important chemical entity.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers, we can compile the following information and make informed predictions based on related compounds.

PropertyValueSource/Comment
Molecular Formula C₈H₄FIN₂OSigma-Aldrich
Molecular Weight 290.03 g/mol Sigma-Aldrich
CAS Number 1261365-98-3Sigma-Aldrich
Appearance Solid (predicted)Based on related compounds
Melting Point Not availableExpected to be a solid with a relatively high melting point due to its aromatic and polar nature. For comparison, the related 7-azaindole-3-carboxaldehyde has a melting point of 216-220 °C.
Boiling Point Not availableExpected to be high and likely to decompose before boiling at atmospheric pressure.
Solubility Not availableLikely soluble in polar organic solvents such as DMSO, DMF, and possibly moderately soluble in alcohols. Solubility in water is expected to be low. The solubility of halogenated benzaldehydes is known to be influenced by the position and nature of the halogen.[4]
pKa Not availableThe 7-azaindole core is weakly basic. The presence of electron-withdrawing groups (fluoro, iodo, and carbaldehyde) is expected to decrease the basicity of the pyridine nitrogen.

Synthesis and Reactivity

A plausible synthetic approach would involve the construction of the substituted 7-azaindole ring system followed by the introduction of the formyl group. The synthesis of related pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences.[6]

Illustrative Synthetic Workflow:

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_product Final Product Start Substituted Pyridine Precursor Cyclization Ring Cyclization Start->Cyclization e.g., Bartoli or Fischer indole synthesis Halogenation Selective Halogenation (F, I) Cyclization->Halogenation Sequential electrophilic halogenation Formylation Introduction of Formyl Group Halogenation->Formylation e.g., Vilsmeier-Haack reaction Product This compound Formylation->Product

Caption: A generalized synthetic workflow for the preparation of the target compound.

The reactivity of this compound is dictated by its functional groups:

  • Iodo Group: The iodine at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position.

  • Aldehyde Group: The carbaldehyde at the 4-position can undergo typical aldehyde reactions, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This functional group is key for building more complex side chains.

  • Fluoro Group: The fluorine atom at the 5-position can modulate the electronic properties of the ring system and influence the acidity of the N-H proton. It can also participate in nucleophilic aromatic substitution reactions under certain conditions.

  • Pyrrole N-H: The pyrrole nitrogen can be alkylated or acylated, providing another point for diversification.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS). Analyze the coupling patterns (multiplicity) and coupling constants (J) to assign the protons.

Expected ¹H NMR Spectral Features: Based on the structure, one would expect signals for the pyrrole N-H proton, the two protons on the pyrrole ring, and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing substituents.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Analysis: Identify the chemical shifts of the eight carbon atoms in the molecule. The aldehyde carbon will have a characteristic downfield shift.

Mass Spectrometry (MS)

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The isotopic pattern of iodine (a single isotope at m/z 127) will be a key feature.

Infrared (IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the functional groups present, such as the N-H stretch of the pyrrole, the C=O stretch of the aldehyde, and C-F and C-I vibrations.

Expected IR Spectral Features:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

  • Aromatic C-H and C=C/C=N stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Characterization Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation Synthesis Synthesized Compound Purification Chromatography / Recrystallization Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity HPLC/LC-MS for Purity Purification->Purity Validation Structure & Purity Confirmed NMR->Validation MS->Validation IR->Validation Purity->Validation

Caption: A typical workflow for the purification and characterization of the title compound.

Applications in Drug Discovery

As a highly functionalized 7-azaindole, this compound is a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. Its primary utility lies in the development of kinase inhibitors for oncology and other therapeutic areas.[2] The strategic placement of the reactive handles allows for systematic structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. The development of novel 7-azaindole derivatives as potent inhibitors of various kinases is an active area of research.[7]

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. While detailed experimental data on this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into the properties and reactivity of this versatile intermediate will undoubtedly contribute to the advancement of drug discovery programs.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.
  • Herbert, R. B., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505.
  • BenchChem. (2025). Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds.
  • Al-Ostath, A., Atatreh, N., & El-Abadelah, M. M. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(3), 539.
  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science.
  • MDPI. (n.d.).
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • BLDpharm. (n.d.). 1228665-63-1|5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST WebBook.
  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Sharma, V., Kumar, V., & Singh, P. (2020). Azaindole Therapeutic Agents. PMC.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.
  • Slanina, T., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.
  • Othman, A. M., et al. (2024).
  • Supporting Information N-oxidation of Pyridine Deriv
  • The Biological and Physical Properties of the Azaindoles. (1966). Journal of Medicinal Chemistry.
  • Barberis, C., et al. (2019).
  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC.
  • Laha, J. K., et al. (2020).
  • IJCRT.org. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST WebBook.
  • Bergazin, T. D. (n.d.).
  • USPTO. (n.d.). Patent assignment abstract of title - Assignment Center.
  • Herbert, R. B., & Wibberley, D. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic.
  • ChemicalBook. (n.d.). 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE synthesis.
  • Herbert, R. B., & Wibberley, D. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
  • Google Patents. (n.d.).
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Chou, P.-T., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • European Patent Office. (2010).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • G. L. Amidon, S. H. Yalkowsky and S. Leung, J. Pharm. Sci., 63, 1858 (1974).
  • Ferreira, A. G. M., et al. (2023).
  • Ponomarenko, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Sigma-Aldrich. (n.d.). 7-Azaindole-3-carboxaldehyde 97%.
  • Google Patents. (n.d.). WO2012028645A1 - Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile.
  • Kodavanti, P. R. S. (2023).
  • SciSpace. (n.d.). X-ray Crystal and Ab Initio Structures of 3,5-di-O-Acetyl-N(4).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.

Sources

An In-depth Technical Guide to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prime example of such a scaffold.[1][2] Its structural resemblance to endogenous purines allows it to function as a potent hinge-binder in the ATP-binding sites of numerous protein kinases, making it a cornerstone in the development of targeted cancer therapies.[1][3] This guide focuses on a highly functionalized and strategically important derivative: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

The strategic placement of fluoro, iodo, and carbaldehyde functionalities on the 7-azaindole core endows this molecule with exceptional synthetic versatility. The electron-withdrawing fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.[2] The aldehyde group provides a reactive site for condensations, reductive aminations, and other transformations to build out complex molecular architectures. Consequently, this compound is a highly sought-after intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research.

PropertyValueSource
CAS Number 1261365-98-3[4][5]
Molecular Formula C₈H₄FIN₂O[4][5]
Molecular Weight 290.03 g/mol [4][5]
Appearance Solid (predicted)[4]
SMILES Fc1c(I)nc2[nH]ccc2c1C=O[4]
InChI Key YJIKRYDWORORPW-UHFFFAOYSA-N[4]

Proposed Synthesis Pathway

Synthesis_Pathway A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material) B Step 1: Iodination (NIS, Acetonitrile) A->B Electrophilic Aromatic Substitution C 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) C->D Electrophilic Aromatic Substitution E This compound (Target Compound) D->E

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

  • Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve the 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide.

  • Purification: The product may precipitate upon basification. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to afford the final compound.

Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, the expected spectral characteristics can be inferred from data on closely related structures. Researchers should independently verify the structure of the synthesized compound using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm), and distinct aromatic protons on the pyrrolopyridine ring system.

  • ¹³C NMR: The carbon NMR would display a downfield signal for the carbonyl carbon of the aldehyde (δ 185-200 ppm), along with signals corresponding to the fluorinated and iodinated aromatic carbons.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 291.03.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind effectively to the hinge region of various kinases.[1][3]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors of FGFR1, 2, and 3.[6][7] The aldehyde functionality of the title compound can be used to construct more complex molecules that extend into other pockets of the kinase active site, thereby enhancing potency and selectivity.

FGFR_Inhibition cluster_0 Drug Development Workflow cluster_1 Biological Target & Effect A 5-Fluoro-6-iodo-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde B Condensation / Reductive Amination A->B C Intermediate Library B->C D Suzuki / Sonogashira Coupling (at Iodo position) C->D E Final Compounds (1H-pyrrolo[2,3-b]pyridine derivatives) D->E F FGFR Kinase E->F Binds to Hinge Region G Inhibition of ATP Binding F->G H Downregulation of RAS-MEK-ERK & PI3K-Akt Pathways G->H I Anti-proliferative & Anti-angiogenic Effects H->I

Caption: Workflow from intermediate to FGFR inhibition.

Targeting Janus Kinases (JAKs)

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) plays a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses.[8] Dysregulation of JAK signaling is implicated in autoimmune diseases and certain cancers. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as promising candidates for potent and selective JAK3 inhibitors.[8] The title compound serves as a key starting material for the synthesis of such amides, where the aldehyde can be oxidized to a carboxylic acid and subsequently coupled with various amines to explore the structure-activity relationship.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds suggest that it should be handled with care. The following precautions are recommended:

  • Hazard Classifications (Predicted): Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2).[4]

  • Pictograms (Predicted): GHS07 (Exclamation Mark).[4]

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature on the privileged 7-azaindole scaffold provides a robust platform for the synthesis of diverse libraries of compounds targeting clinically relevant protein kinases like FGFR and JAK. A thorough understanding of its synthesis, properties, and reactive potential is paramount for any research program aimed at developing novel therapeutics for oncology and inflammatory diseases. As drug discovery continues to demand increasingly complex and specific molecular architectures, the utility of such highly functionalized intermediates will only continue to grow.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the 1H-Pyrrol-2(3H)-one Scaffold.
  • Boron Molecular. (2026, January 6). The Role of 7-Azaindole Intermediates in Modern Drug Discovery.
  • ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
  • PubMed Central. (n.d.). Azaindole Therapeutic Agents.
  • Alichem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Hangzhou Chemtong Chemical Co.,Ltd. (n.d.). This compound.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • PubMed. (n.d.). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • PubMed. (n.d.). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3.

Sources

The Strategic Derivatization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Technical Guide to Unlocking Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure is bioisosteric to indole and purine, allowing it to function as a versatile hinge-binding motif in numerous protein kinases. This interaction is typically mediated through a dual hydrogen bond donor-acceptor pattern between the pyrrole N-H and the pyridine N7, respectively, and the kinase hinge region. This fundamental binding mode has established the 7-azaindole core as a "privileged scaffold" in the design of kinase inhibitors for a multitude of therapeutic areas, most notably in oncology and inflammatory diseases.[1][2]

The strategic functionalization of the 7-azaindole core is paramount to achieving high potency and selectivity for a target kinase. The subject of this technical guide, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , represents a highly valuable starting material for the synthesis of a diverse library of kinase inhibitors. Each substitution on this core has a specific role:

  • 5-Fluoro Substitution: The presence of a fluorine atom at the C5 position can significantly enhance binding affinity through favorable interactions with the kinase active site. It can also improve metabolic stability and membrane permeability of the resulting derivatives.

  • 6-Iodo Substitution: The iodine atom at the C6 position serves as a versatile synthetic handle for introducing a wide array of substituents via well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the exploration of the solvent-exposed region of the kinase binding site to further enhance potency and selectivity.

  • 4-Carbaldehyde Group: The aldehyde functionality at the C4 position is a key reactive center for derivatization. It readily undergoes reactions like reductive amination, Wittig olefination, and condensation with various nucleophiles, enabling the facile introduction of diverse side chains that can interact with specific pockets within the kinase active site.

This guide will delve into the synthesis of derivatives from this core, their biological activities with a focus on Janus Kinase (JAK) inhibition, and the experimental protocols to evaluate their therapeutic potential.

Synthetic Pathways: From Carbaldehyde to Bioactive Amines

The primary synthetic route for derivatizing this compound involves the transformation of the aldehyde group into a substituted amine. This is most commonly achieved through reductive amination, a robust and high-yielding reaction.

G A This compound C Imine/Iminium Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E 4-(Aminomethyl) Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3, NaBH4) D->E

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination of this compound

This protocol provides a general procedure for the synthesis of 4-(aminomethyl) derivatives.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred for its mildness and selectivity.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(aminomethyl) derivative.

Biological Activity: Targeting the Janus Kinase (JAK) Family

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of the Janus Kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in certain cancers.[4]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-Fluoro-6-iodo-7-azaindole Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Patent literature reveals a number of pyrrolo[2,3-b]pyridine derivatives with potent inhibitory activity against JAK kinases. The derivatization at the C4 position is crucial for achieving this activity.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the general structure-activity relationships for 4-amino substituted 7-azaindole derivatives as JAK inhibitors, based on data from patent literature.

PositionModificationImpact on JAK InhibitionRationale
C4 Introduction of a substituted amino groupEssential for activity The amino group and its substituents can form key interactions with the kinase active site, influencing potency and selectivity.
C5 Fluoro substitutionGenerally enhances potency The electronegative fluorine atom can form favorable interactions and improve pharmacokinetic properties.
C6 Aryl or heteroaryl groups (via Suzuki coupling)Can significantly increase potency These groups can occupy a hydrophobic pocket in the kinase, leading to enhanced binding affinity.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized derivatives as kinase inhibitors, an in vitro kinase inhibition assay is a fundamental experiment.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (Generic Protocol)

This protocol outlines a common method for assessing kinase inhibition.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target JAK kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted test compounds.

    • Add the kinase/antibody/tracer mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (europium) and 665 nm (tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the development of novel kinase inhibitors. The strategic placement of the fluoro, iodo, and carbaldehyde groups provides a rich platform for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated utility of derivatives of this scaffold as potent JAK inhibitors underscores its therapeutic potential for a range of diseases.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the C4 and C6 positions to build a more comprehensive structure-activity relationship profile.

  • Evaluating the selectivity of potent compounds against a broad panel of kinases to ensure a favorable safety profile.

  • Conducting in vivo studies in relevant animal models of disease to assess the therapeutic efficacy of promising candidates.

The continued exploration of derivatives from this versatile core is expected to yield novel and effective therapeutic agents for a variety of unmet medical needs.

References

  • Incyte Corporation. (2006). Pyrrolo[2,3-b]pyridin-4-yl-amines and pyrrolo[2,3-b]pyrimidin-4-yl-amines as janus kinase inhibitors. Google Patents.
  • Mushtaq, N., et al. (2015). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Novartis AG. (2013). Pyrrolopyrimidine compounds as inhibitors of cdk4/6. Google Patents.
  • Kudlinzki, D., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]

  • Various Authors. (2014). 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Google Patents.
  • Krajewski, K., et al. (2021). Synthesis of Novel Pyrido[1,2- c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT 1A Receptor Ligands. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

  • Incyte Corporation. (2015). Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections. Google Patents.
  • Khan, I. A., & Khan, S. A. (2019). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Retrieved from [Link]

  • Incyte Corporation. (2017). Processes of preparing a JAK1 inhibitor and new forms thereto. Google Patents.
  • Guchhait, G., et al. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. NIH. Retrieved from [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Perry, B., et al. (2018). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central. Retrieved from [Link]

  • Concert Pharmaceuticals, Inc. (2021). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents.

Sources

Halogenated 7-Azaindole Derivatives: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The 7-azaindole framework, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4][5] The introduction of halogen atoms onto this core structure profoundly modulates its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity, making halogenated 7-azaindole derivatives a fertile ground for drug discovery and development.[6] This guide provides an in-depth exploration of the synthesis, properties, and applications of these vital compounds, offering researchers and drug development professionals a comprehensive resource.

The strategic placement of a halogen atom can lead to enhanced biological activity through various mechanisms. Halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic "sigma-hole" donor, are increasingly recognized for their importance in ligand-protein interactions.[7] Furthermore, halogenation can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. This guide will delve into the specific methodologies for introducing chloro, bromo, iodo, and fluoro substituents onto the 7-azaindole ring, highlighting the regioselectivity and rationale behind these synthetic choices.

I. Synthesis of Halogenated 7-Azaindole Derivatives: A Chemist's Toolkit

The functionalization of the 7-azaindole ring presents unique challenges due to the influence of the electron-deficient pyridine ring.[8] However, a variety of methods have been developed for the regioselective introduction of halogens.

A. Chlorination: Strategic Introduction of Chlorine

Chlorinated 7-azaindoles are key intermediates in the synthesis of numerous biologically active molecules. Direct chlorination of the 7-azaindole core can be challenging, often requiring specific activation strategies.

A common approach for selective C4-chlorination involves the formation of the N-oxide followed by treatment with phosphoryl chloride (POCl3).[1] This method leverages the electronic changes induced by N-oxidation to direct the chlorination to the desired position.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [1]

  • N-Oxide Formation: To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 7-azaindole N-oxide.

  • Chlorination: Dissolve the N-oxide in phosphoryl chloride (POCl3).

  • Heat the reaction mixture at reflux for several hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-chloro-7-azaindole.

G cluster_0 N-Oxide Formation cluster_1 Chlorination 7-Azaindole 7-Azaindole Reaction_1 Stir until completion 7-Azaindole->Reaction_1 mCPBA DCM, 0 °C to RT Quench Quench Reaction_1->Quench Na2S2O3 Extraction_1 Extraction_1 Quench->Extraction_1 Organic Solvent Drying_1 Drying_1 Extraction_1->Drying_1 Na2SO4 Concentration_1 Concentration_1 Drying_1->Concentration_1 7-Azaindole_N-oxide 7-Azaindole_N-oxide Concentration_1->7-Azaindole_N-oxide Reaction_2 Heat for several hours 7-Azaindole_N-oxide->Reaction_2 POCl3, Reflux Workup Workup Reaction_2->Workup Ice, Neutralization Extraction_2 Extraction_2 Workup->Extraction_2 Organic Solvent Purification Purification Extraction_2->Purification Column Chromatography 4-Chloro-7-azaindole 4-Chloro-7-azaindole Purification->4-Chloro-7-azaindole

Synthesis of 4-Chloro-7-azaindole Workflow
B. Bromination: Accessing Versatile Building Blocks

Bromo-7-azaindole derivatives are highly valuable intermediates, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the introduction of diverse substituents.[9] Regioselective bromination can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice.

Enzymatic halogenation offers a green and highly selective alternative to traditional chemical methods.[6] For instance, the thermostable RebH variant, 3-LSR, has been shown to efficiently brominate 7-azaindoles at the C3 position.[6]

Experimental Protocol: Regioselective C3-Bromination using NBS [10]

  • Dissolve 7-azaindole in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3-bromo-7-azaindole.

C. Iodination: Enabling a Broad Range of Transformations

Iodo-7-azaindoles are particularly useful for cross-coupling reactions due to the high reactivity of the C-I bond. N-iodosuccinimide (NIS) is a frequently used reagent for the direct iodination of the 7-azaindole core, typically at the C3 position.[3] Iodine-catalyzed methods have also been developed for the regioselective functionalization of 7-azaindoles.[8]

Experimental Protocol: C3-Iodination using NIS [3]

  • Dissolve 7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add N-iodosuccinimide (NIS) to the solution at room temperature.

  • Stir the reaction mixture for a specified time until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-iodo-7-azaindole.

D. Fluorination: Enhancing Potency and Metabolic Stability

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Direct fluorination of the 7-azaindole ring is challenging; therefore, multi-step synthetic sequences are often employed. These can involve nucleophilic aromatic substitution (SNAr) on an activated precursor or the use of specialized fluorinating reagents.

II. Physicochemical and Spectroscopic Properties

Halogenation significantly impacts the electronic and steric properties of the 7-azaindole ring. These changes are reflected in their spectroscopic and physicochemical characteristics.

DerivativeHalogenPositionKey Property ImpactReference
4-Chloro-7-azaindoleChlorineC4Intermediate for kinase inhibitors[1]
3-Bromo-7-azaindoleBromineC3Versatile for cross-coupling reactions[10]
3-Iodo-7-azaindoleIodineC3Highly reactive in cross-coupling[3]
5-Fluoro-7-azaindoleFluorineC5Enhanced metabolic stability[3]

The presence of halogens also influences the hydrogen bonding patterns in the solid state. Halogenated 7-azaindoles often form centrosymmetric dimers stabilized by nearly linear N–H···N hydrogen bonds.[11][12][13] This is in contrast to the cyclic tetramers formed by unsubstituted 7-azaindole. These intermolecular interactions can be studied using techniques like X-ray crystallography and vibrational spectroscopy.[11][12][13]

III. Applications in Drug Discovery and Beyond

Halogenated 7-azaindole derivatives are prominent in the development of kinase inhibitors for the treatment of cancer and other diseases.[2][3][4][5][14][15] The 7-azaindole scaffold mimics the adenine core of ATP, enabling it to bind to the hinge region of kinases through crucial hydrogen bond interactions.[2][5]

G 7-Azaindole 7-Azaindole Kinase_Inhibition Kinase_Inhibition

Mechanism of Kinase Inhibition by 7-Azaindole Derivatives

Notable examples of drugs and clinical candidates featuring a halogenated 7-azaindole core include:

  • Vemurafenib (Zelboraf®): A B-RAF kinase inhibitor approved for the treatment of melanoma, containing a 7-azaindole scaffold.[1]

  • Pexidartinib: A CSF1R inhibitor for the treatment of tenosynovial giant cell tumor.[2]

  • AZD6738: A clinical candidate targeting the ATR kinase for cancer therapy.[2][5]

Beyond kinase inhibition, halogenated 7-azaindoles have been investigated for a range of other biological activities, including as inhibitors of ROCK, AXL, and HIV reverse transcriptase.[2] The unique photophysical properties of 7-azaindole and its derivatives also make them valuable as fluorescent probes in biochemical and biophysical studies.[16]

IV. Future Perspectives

The field of halogenated 7-azaindole derivatives continues to evolve, with ongoing efforts to develop more selective and efficient synthetic methodologies. The exploration of late-stage functionalization techniques will be crucial for rapidly generating diverse libraries of compounds for biological screening. Furthermore, a deeper understanding of the role of halogen bonding in ligand-receptor interactions will guide the rational design of next-generation therapeutics. The versatility of this scaffold, coupled with the tunable properties afforded by halogenation, ensures that halogenated 7-azaindole derivatives will remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future.

V. References

  • Singh, R., Saima, Lavekar, A. G., & Sinha, A. K. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

  • Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Merour, J. Y., & Routier, S. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Ponra, S., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

  • Siodla, T., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. [Link]

  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Laha, J. K., & Hazra, A. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Ganesh, T. (2019). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Unversity of Oradea. (2019). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • Stanetty, P., & Schnürch, M. (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • Lee, Y. S., et al. (2000). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. [Link]

  • Siodla, T., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]

  • Siodla, T., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

  • University of Naples Federico II. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Vanga, M. K., et al. (2024). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Lin, F. Y., & Lux, F. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its core, the 7-azaindole scaffold, is a privileged structure in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity and stability, drawing on established principles of organic chemistry and data from analogous structures. We will explore the distinct reactivity profiles of the aldehyde, iodo, and fluoro substituents, as well as the pyrrolo[2,3-b]pyridine core itself. This document aims to equip researchers with the foundational knowledge to effectively utilize this versatile building block in the synthesis of novel bioactive compounds.

Structural and Electronic Profile

The reactivity of this compound is dictated by the interplay of its constituent functional groups and the inherent electronic nature of the 7-azaindole ring system.

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This bicyclic aromatic system is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets.[2][3] The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This electronic dichotomy governs the regioselectivity of many reactions.

  • 4-Carbaldehyde Group: The aldehyde is a potent electrophilic site, susceptible to nucleophilic attack. It is a versatile handle for a variety of transformations, including reductive amination, Wittig reactions, and oxidation/reduction.[4]

  • 6-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 6-position the primary site for transition-metal-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of a wide array of substituents.

  • 5-Fluoro Group: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This modulates the electron density of the pyridine ring, influencing its reactivity and the pKa of the molecule.[6] The introduction of fluorine can also enhance metabolic stability and binding affinity in a drug discovery context.

Stability and Handling

While specific stability data for this compound is not extensively documented, general precautions for analogous compounds should be observed.

ParameterRecommendationRationale
Storage Store at -20°C to -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Prevents degradation from moisture, air oxidation, and potential self-reaction over time. Aldehydes can be susceptible to oxidation to carboxylic acids.
Light Sensitivity Protect from light.Aromatic iodides and aldehydes can be light-sensitive, leading to decomposition.
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.Similar chlorinated analogues are classified as acutely toxic and eye irritants. Good laboratory practice minimizes exposure risk.

Note: It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date handling and safety information.

Chemical Reactivity and Synthetic Applications

The multifunctionality of this compound offers a rich platform for synthetic diversification. The following sections detail the expected reactivity at each key functional group, supported by established methodologies for the 7-azaindole scaffold.

Reactions at the 6-Iodo Position: Cross-Coupling Chemistry

The C-I bond is the primary locus for building molecular complexity through palladium-catalyzed cross-coupling reactions. The N-H of the pyrrole may require protection for certain transformations, with common protecting groups including Boc, Ts, and SEM.[3][7]

This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-azaindole with a boronic acid or ester.

  • Protocol:

    • To a solution of this compound (1.0 equiv) and the desired boronic acid or ester (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane, DMF, or toluene/water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

    • The reaction mixture is degassed and heated (typically 80-120°C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification via column chromatography.


start [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Ar-B(OH)₂\nPd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)", shape=box]; product [label="5-Fluoro-6-aryl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Suzuki-Miyaura Coupling"]; reagents -> product [style=dotted, arrowhead=none]; }

Suzuki-Miyaura coupling at the 6-position.

This reaction facilitates the formation of a carbon-carbon bond between the iodo-azaindole and a terminal alkyne.

  • Protocol:

    • This compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) are dissolved in a suitable solvent (e.g., THF, DMF).

    • A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv), and a base (e.g., triethylamine or diisopropylethylamine) are added.

    • The reaction is typically stirred at room temperature to moderate heat until completion.

    • Workup and purification are performed as described for the Suzuki-Miyaura coupling.


start [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Terminal Alkyne\nPd/Cu Catalysts\nBase (e.g., Et₃N)", shape=box]; product [label="5-Fluoro-6-alkynyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Sonogashira Coupling"]; reagents -> product [style=dotted, arrowhead=none]; }

Sonogashira coupling at the 6-position.

This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 6-position.

  • Protocol:

    • In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 0.02-0.1 equiv), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv).

    • The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane) are added.

    • The mixture is heated (typically 80-110°C) until the reaction is complete.

    • After cooling, the reaction is quenched, extracted, and purified.


start [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="R¹R²NH\nPd Catalyst & Ligand\nBase (e.g., NaOt-Bu)", shape=box]; product [label="5-Fluoro-6-(R¹R²N)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Buchwald-Hartwig Amination"]; reagents -> product [style=dotted, arrowhead=none]; }

Buchwald-Hartwig amination at the 6-position.

Reactions at the 4-Carbaldehyde Group

The aldehyde functionality is a gateway to a multitude of other functional groups.

This is a highly efficient method for synthesizing amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

  • Protocol:

    • This compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) are stirred in a suitable solvent (e.g., methanol, dichloroethane).

    • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise.[8]

    • The reaction is stirred at room temperature until imine formation and subsequent reduction are complete.

    • The reaction is quenched with aqueous base (e.g., NaHCO₃ solution), extracted with an organic solvent, and purified.

The Wittig reaction allows for the conversion of the aldehyde to an alkene.[9][10]

  • Protocol:

    • A phosphonium ylide is prepared by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).

    • The solution of this compound is added to the ylide at low temperature (e.g., -78°C to 0°C).

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • Workup involves quenching the reaction, extraction, and purification to separate the alkene product from the triphenylphosphine oxide byproduct.

The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂ with a scavenger) can be employed.

  • Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will efficiently reduce the aldehyde to the corresponding alcohol.

Reactivity of the Pyrrole N-H

The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base. This allows for N-alkylation or the introduction of protecting groups. It's important to note that N-functionalization can influence the regioselectivity of subsequent reactions on the ring system.[7]

Conclusion

This compound is a strategically designed building block for medicinal chemistry and organic synthesis. Its three distinct functional groups—the versatile aldehyde, the readily coupled iodide, and the modulating fluoride—provide orthogonal handles for a wide range of chemical transformations. A thorough understanding of the reactivity profile of each of these sites, in the context of the 7-azaindole core, is paramount for its successful application in the development of novel and complex molecular architectures. This guide serves as a foundational resource to inform such synthetic endeavors.

References

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • This compound. Hangzhou Chentong Chemical Co., Ltd.. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

  • Aza-Wittig Reaction. Chem-Station Int. Ed.. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. NIH. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. [Link]

  • 5H-Pyrrolo[2,3-b:4,5-b']diindole, 6,11-dihydro-5-hydroxy-6,11-dimethyl-. SpectraBase. [Link]

Sources

A Strategic Blueprint for Innovation: Unlocking the Research Potential of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents and advanced materials necessitates the exploration of unique and versatile chemical scaffolds. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus has emerged as a "privileged structure," particularly in the realm of medicinal chemistry. This technical guide delves into the multifaceted research applications of a highly functionalized derivative, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . We will dissect the strategic importance of each functional group—the fluorine, the iodine, and the carbaldehyde—and elucidate how this unique combination provides a powerful platform for the synthesis of diverse molecular entities with significant potential in drug discovery and beyond. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering not just theoretical applications but also actionable experimental protocols to accelerate innovation.

The Architectural Significance of the Core Scaffold and its Substituents

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, allowing it to mimic the interactions of these crucial biological motifs.[1] This inherent property has made it a cornerstone in the design of kinase inhibitors, as it can effectively compete with ATP for binding to the kinase hinge region.[2][3] The strategic placement of a fluorine atom, an iodine atom, and a carbaldehyde group on this core scaffold transforms it into a highly versatile building block for combinatorial chemistry and targeted synthesis.

The Fluorine Advantage: The introduction of a fluorine atom at the 5-position is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate pKa to improve cell permeability.[5][6] In the context of kinase inhibitors, a strategically placed fluorine can lead to a substantial increase in potency.[7]

The Iodine Handle for Diversification: The iodine atom at the 6-position serves as a versatile synthetic handle. Its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the facile introduction of a diverse range of substituents.[8][9][10] This capability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.[11][12]

The Carbaldehyde Gateway to Functionality: The carbaldehyde group at the 4-position is a gateway to a vast landscape of chemical transformations. It can be readily converted into a multitude of other functional groups, enabling the exploration of diverse chemical space and the introduction of various pharmacophores.[13]

Potential Research Applications: A Roadmap for Discovery

The unique trifecta of functional groups in this compound opens up a plethora of research avenues.

Kinase Inhibitors for Oncology and Beyond

The 7-azaindole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[2] The subject molecule provides an ideal starting point for the development of novel kinase inhibitors targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Workflow for Kinase Inhibitor Synthesis:

G A This compound B Suzuki/Sonogashira Coupling at C6-Iodo A->B C Reductive Amination of C4-Carbaldehyde B->C D Diverse Library of Kinase Inhibitor Candidates C->D E Biological Screening (Kinase Assays, Cell-based Assays) D->E F Lead Optimization (SAR Studies) E->F

Caption: Synthetic workflow for generating a library of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.[14]

Experimental Protocol: Reductive Amination

  • Dissolve the aldehyde-containing pyrrolopyridine (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as methanol or dichloroethane.[15]

  • Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions at room temperature.[16][17]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired amine.[18]

Synthesis of Novel Heterocyclic Systems

The aldehyde functionality can participate in various cyclization reactions to construct novel fused heterocyclic systems, which are often associated with diverse biological activities.

2.2.1. Pictet-Spengler Reaction

The Pictet-Spengler reaction, involving the condensation of a β-arylethylamine with an aldehyde, is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures.[19][20][21]

G A This compound C Pictet-Spengler Reaction A->C B β-Arylethylamine B->C D Novel Fused Heterocyclic System C->D

Caption: Pictet-Spengler reaction for the synthesis of fused heterocycles.

Experimental Protocol: Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add this compound (1.0 eq).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-1.0 eq).[22]

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.[23]

2.2.2. Knoevenagel Condensation

The Knoevenagel condensation of the aldehyde with active methylene compounds can lead to the formation of α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.[24][25][26]

Experimental Protocol: Knoevenagel Condensation

  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq) in a suitable solvent like ethanol or toluene.[27]

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.[28]

Olefin Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with a defined stereochemistry, which can be a key structural motif in many biologically active molecules.[13][29][30][31]

Experimental Protocol: Wittig Reaction

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the resulting alkene by column chromatography.

Data Summary

PropertyValueSource
Molecular Formula C₈H₄FIN₂O[22]
Molecular Weight 290.03 g/mol [22]
CAS Number 1261365-98-3[22]
Physical Form Solid[22]

Conclusion: A Versatile Platform for Future Discoveries

This compound is not merely a chemical compound; it is a strategically designed platform for innovation. The convergence of a biologically privileged core with three distinct and highly reactive functional groups offers an unparalleled opportunity for the rapid generation of diverse and complex molecular architectures. This guide has outlined several key research applications, from the development of next-generation kinase inhibitors to the synthesis of novel heterocyclic systems. The provided experimental protocols serve as a starting point for researchers to harness the full potential of this remarkable building block. As the demand for more effective and targeted therapies continues to grow, the strategic application of such versatile chemical tools will be instrumental in driving the next wave of scientific discovery.

References

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Lala, A., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • PatSnap. (2025). What is the role of bioisosterism in drug design?
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Gill, H., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 13(10), 945-968.
  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene...
  • Open Access Pub. (n.d.). Iodine. Journal of New Developments in Chemistry.
  • Myers, A. G. (n.d.).
  • Guillaumet, G., et al. (2018).
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(7), 1079.
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • O'Hagan, D. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 50(5-6), 629-640.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.).
  • Oxford Academic. (2023). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Oxford Academic.
  • National Institutes of Health. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ADDI. (n.d.).
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • PubMed. (2005).
  • National Institutes of Health. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Royal Society of Chemistry. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Royal Society of Chemistry.
  • SlideShare. (n.d.). Custom Iodine Derivatives Designed for Pharma Excellence. SlideShare.
  • National Institutes of Health. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Coherent Market Insights. (2025). Industrial and Chemical Applications of Iodine A Deep Dive. Coherent Market Insights.
  • National Institutes of Health. (2019). Azaindole Therapeutic Agents.
  • ResearchGate. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc..
  • ACS Omega. (2021).
  • Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine.
  • Wikipedia. (n.d.).
  • PubMed. (2015). improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. PubMed.
  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.
  • Thermo Fisher Scientific. (n.d.).
  • YouTube. (2019). the Wittig reaction. YouTube.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts.
  • Wikipedia. (n.d.).
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
  • Universidade Nova de Lisboa. (2018).
  • Semantic Scholar. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar.
  • National Institutes of Health. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.

Sources

Methodological & Application

using 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Use of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this compound. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalization of this core, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a critical strategy in drug discovery for generating novel molecular entities with tailored pharmacological profiles.[3][4] This document elucidates the mechanistic principles, provides detailed, field-tested protocols, and offers a strategic guide to reaction optimization and troubleshooting, tailored for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole nucleus is classified as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to its prevalence in approved drugs and clinical candidates.[2] The strategic introduction of aryl or heteroaryl moieties at various positions on this scaffold is a proven method for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for achieving this transformation.[5][6][7]

The subject of this note, this compound, is a highly valuable building block. Its key attributes include:

  • A Reactive C-I Bond: The carbon-iodine bond at the 6-position is significantly more reactive towards palladium catalysts than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions.[8]

  • Electron-Withdrawing Groups: The presence of a fluorine atom and a formyl (carbaldehyde) group enhances the electrophilicity of the scaffold, facilitating the crucial oxidative addition step in the catalytic cycle.

  • An Unprotected N-H Group: The pyrrole nitrogen presents both a challenge and an opportunity. While it can potentially interfere with the catalyst, its presence is often crucial for biological activity, making protocols that avoid protecting groups highly desirable.[9][10]

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A successful Suzuki coupling is contingent on a nuanced understanding of its catalytic cycle and the specific challenges posed by heteroaromatic substrates.

The Palladium-Catalyzed Suzuki-Miyaura Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-azaindole substrate. This is often the rate-limiting step and is facilitated by electron-poor aryl halides.

  • Transmetalation: The organoborane partner (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex R¹-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)(R²)L_n OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product Byproducts X⁻ + B(OH)₃ TM_complex->Byproducts ArylHalide R¹-X (Azaindole-I) ArylHalide->OA_complex BoronicAcid R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Challenge of the Unprotected N-H Group

Nitrogen-rich heterocycles like 7-azaindole can act as ligands for the palladium catalyst. The acidic N-H proton can be abstracted by the base, forming an azaindole anion that can coordinate to the palladium center. This can lead to the formation of inactive catalyst species, hindering or completely stopping the catalytic cycle.[9][10]

Strategic Solutions:

  • Choice of Base: Using a moderately strong but non-nucleophilic base like K₃PO₄ or K₂CO₃ is often optimal. Stronger bases may accelerate the formation of inhibitory palladium-azole complexes.[10]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the desired reductive elimination step, outcompeting the rate of catalyst inhibition.[11]

  • Precatalysts: Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in solution, improving reaction consistency.[9]

Experimental Protocols and Workflow

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

General Purpose Protocol for Suzuki Coupling

This protocol is a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)

  • Ligand (if using a catalyst like Pd₂(dba)₃, e.g., XPhos, 6 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a stir bar, add this compound (e.g., 145 mg, 0.5 mmol, 1.0 eq.), the desired arylboronic acid (e.g., phenylboronic acid, 73 mg, 0.6 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 207 mg, 1.5 mmol, 3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (and ligand, if applicable) and add it to the reaction vessel. Note: For air-sensitive catalysts, this should be done in a glovebox or under a positive flow of inert gas.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor. Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-12 hours).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Workflow Diagram

Workflow start Start prep 1. Add Reactants & Base to Reaction Vessel start->prep catalyst 2. Add Pd Catalyst/Ligand prep->catalyst inert 3. Purge with Inert Gas catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir (Monitor Progress) solvent->react workup 6. Cool, Dilute & Extract react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: A generalized workflow for the Suzuki coupling experiment.

Reaction Optimization and Data

If the initial reaction provides a low yield, a systematic optimization of the reaction parameters is recommended. Screening different catalysts, ligands, bases, and solvents can dramatically improve the outcome.[12][13][14]

Table 1: Parameters for Suzuki Coupling Optimization
Entry Catalyst (mol%) Ligand (mol%) Base (3 eq.) Solvent (0.1 M) Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)100Baseline
2Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O (4:1)100Result
3Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄Dioxane/H₂O (4:1)100Result
4Pd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O (4:1)90Result
5Pd(OAc)₂ (5)SPhos (6)Cs₂CO₃Toluene/H₂O (10:1)110Result
6PdCl₂(Amphos)₂ (5)-K₃PO₄Dioxane/H₂O (4:1)80Result

Yields are hypothetical and serve as a template for recording experimental results.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong base. 3. Catalyst inhibition by N-H group.1. Use fresh catalyst; ensure solvents are rigorously degassed. 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). 3. Switch to a bulkier, electron-rich ligand (e.g., a Buchwald ligand like XPhos or SPhos).
Dehalogenation Proto-deboronation of the boronic acid followed by reduction of the aryl iodide.Ensure anhydrous conditions for the organic solvent component. Use a more active catalyst system to accelerate coupling over the decomposition pathway.
Homocoupling (R²-R²) Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.
Difficult Purification Co-elution of product with residual ligand or byproducts.Select a catalyst/ligand system that simplifies purification (e.g., some catalysts can be removed with specific scavengers). Optimize chromatography conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of diverse, functionalized 7-azaindole derivatives. A rational approach to protocol design, grounded in a solid mechanistic understanding, is key to overcoming the challenges associated with N-H containing heterocyclic substrates. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate libraries of novel compounds, accelerating progress in medicinal chemistry and drug discovery. The protocols and optimization strategies outlined herein provide a comprehensive framework for achieving success in this critical synthetic transformation.

References

  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. (URL available from search results)[15]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. (ACS Publications) (URL available from search results)[16]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. (RSC Publishing) (URL available from search results)[17]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (ACS Publications) (URL available from search results)[18]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. (ACS Publications) (URL available from search results)[11]

  • Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. (URL available from search results)[1]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. (URL available from search results)[5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (ACS Publications) (URL available from search results)[9]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. (URL available from search results)[10]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.Beilstein Journal of Organic Chemistry.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. (URL available from search results)[6]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. (URL available from search results)[12]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate. (URL available from search results)[8]

  • Optimization of the Suzuki coupling reaction in the synthesis of 2‐[(2‐substituted)phenyl]pyrrole derivatives. Journal of Heterocyclic Chemistry. (URL available from search results)[13]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. PubMed. (URL available from search results)[19]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. (URL available from search results)[20]

  • Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. ResearchGate. (URL available from search results)[21]

  • ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. ResearchGate. (URL available from search results)[22]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. (RSC Publishing) (URL available from search results)[14]

  • This compound. Combi-Blocks. (URL available from search results)[23]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - PubMed Central. (URL available from search results)[2]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.MDPI.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (URL available from search results)[3]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. (URL available from search results)[4]

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines. ResearchGate.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.PharmaBlock.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.NIH Public Access.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Benchchem. (URL available from search results)[7]

Sources

Application Notes and Protocols for the Strategic Functionalization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions.[1][2] The title compound, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (herein referred to as 1 ), is a highly valuable and versatile building block for drug discovery. It possesses three distinct, orthogonally reactive sites: a C6-iodo group amenable to transition-metal-catalyzed cross-coupling, a C4-carbaldehyde for nucleophilic additions and derivatization, and a pyrrole N-H for substitution. This guide provides a comprehensive overview of the strategic functionalization of this intermediate, offering detailed, field-proven protocols for key transformations. We will delve into the causality behind experimental choices, enabling researchers to rationally design and execute syntheses for novel compound libraries targeting a range of biological targets, from kinases to phosphodiesterases.[3]

Overview of Functionalization Strategies

Compound 1 offers a platform for systematic chemical exploration. The C-I bond is the most labile site for cross-coupling due to its lower bond dissociation energy compared to C-Br or C-Cl bonds, allowing for selective functionalization at the C6 position.[2] The aldehyde at C4 provides a gateway for building side chains, while the pyrrole nitrogen can be substituted to modulate physicochemical properties.

G cluster_c6 C6-Position (Iodo) cluster_c4 C4-Position (Aldehyde) cluster_n1 N1-Position (Pyrrole N-H) start This compound (1) c6_suzuki Suzuki Coupling (C-C) start->c6_suzuki R-B(OH)₂ Pd Catalyst c6_sono Sonogashira Coupling (C-C) start->c6_sono R-C≡CH Pd/Cu Catalyst c6_buch Buchwald-Hartwig (C-N) start->c6_buch R₂NH Pd Catalyst c4_red Reductive Amination start->c4_red R₂NH Reducing Agent c4_wittig Wittig Reaction start->c4_wittig Ylide c4_ox Oxidation start->c4_ox Oxidant n1_alk N-Alkylation / N-Arylation start->n1_alk R-X Base

Figure 1: Key functionalization pathways for the title compound.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The C6-iodo group is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds, particularly for introducing aryl and heteroaryl moieties.[2][4] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields. Ligands like SPhos or XPhos are often effective for heteroaryl couplings, as their steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5] A weak base, typically a carbonate, is required to facilitate the transmetalation step.

Detailed Protocol:

  • To a dry reaction vessel, add This compound (1) (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol % and SPhos, 5 mol %).

  • Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. The reaction concentration is typically maintained between 0.1 M and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90%
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH8080-95%
PdCl₂(dppf)K₃PO₄DMF/H₂O10070-88%

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Rationale: The Sonogashira coupling is the premier method for installing alkyne functionalities onto an aryl halide.[6][7][8] This reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The reaction is run in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.

Detailed Protocol:

  • Dissolve Compound 1 (1.0 equiv) and the terminal alkyne (1.1-1.3 equiv) in a suitable solvent such as DMF or THF in a dry reaction vessel.

  • Add the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol %) and copper(I) iodide (CuI, 4-10 mol %).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired alkynylated product.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

Rationale: The Buchwald-Hartwig amination has become an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The ligand's role is to stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[11] The base (e.g., sodium tert-butoxide, potassium phosphate) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[12][13]

G pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-I (L)₂ pd0->pd_ox ox_add_label Oxidative Addition pd_amine Ar-Pd(II)-NR₂ (L)₂ pd_ox->pd_amine lig_exch_label Ligand Exchange pd_amine->pd0 red_elim_label Reductive Elimination Product Ar-NR₂ Out pd_amine->Product ArI Ar-I In ArI->pd0 Amine R₂NH In Base In Amine->pd_ox

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol:

  • Charge a dry Schlenk tube or reaction vial with sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.4 equiv).

  • Add Compound 1 (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos or BINAP, 4-5 mol %) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Add the catalyst solution to the substrate mixture under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring until the reaction is complete (monitored by LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Transformations of the C4-Carbaldehyde Group

The aldehyde functionality is a versatile handle for extending the molecular framework.

Reductive Amination

Rationale: Reductive amination is a highly efficient method for forming C-N single bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for iminium ions over aldehydes and is tolerant of mildly acidic conditions.

Detailed Protocol:

  • Dissolve the aldehyde-containing starting material (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the primary or secondary amine (1.1 equiv) followed by a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (typically 2-16 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM.

  • Dry the organic layer, concentrate, and purify as needed.

N-H Functionalization of the Pyrrole Ring

Rationale: Substitution at the N1 position of the 7-azaindole core can be used to block a hydrogen bond donor site or to introduce groups that modulate solubility and other pharmacokinetic properties. This is typically achieved via deprotonation with a suitable base followed by reaction with an electrophile.

Detailed Protocol:

  • In an inert atmosphere, suspend a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv) in an anhydrous solvent like DMF or THF.

  • Cool the suspension to 0 °C and add a solution of the N-H containing azaindole (1.0 equiv) dropwise.

  • Allow the mixture to stir at 0 °C or room temperature for 30 minutes to ensure complete deprotonation.

  • Add the electrophile (e.g., an alkyl halide like methyl iodide or an aryl halide for N-arylation, 1.1 equiv) and let the reaction proceed until completion.

  • Carefully quench the reaction with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Compound Data & Safety

  • Compound: this compound

  • CAS Number: 1261365-98-3[14]

  • Molecular Formula: C₈H₄FIN₂O[14]

  • Molecular Weight: 290.03 g/mol [14]

  • Safety: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. ITQB. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. Available at: [Link]

  • indole Derivatives Through Successive Sonogashira Coupling/Pd‐Mediated 5‐endo. Semantic Scholar. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • This compound. Hangzhou Chentong Chemical Co., Ltd.. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

Sources

Application Notes & Protocols: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a Premier Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern oncology, the development of targeted kinase inhibitors remains a cornerstone of precision medicine. Kinases, a vast family of over 500 enzymes in humans, are critical regulators of cellular signaling pathways governing proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged" scaffold in this field.[2] Its success is largely due to its intrinsic ability to mimic the purine core of ATP, forming two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][3] This bidentate interaction—with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H serving as a donor—anchors the inhibitor, providing a stable and high-affinity foundation for achieving therapeutic potency.[4][5]

This guide focuses on a highly functionalized and strategically designed 7-azaindole derivative: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No: 1261365-98-3).[6] This building block is not merely a scaffold; it is an advanced synthetic intermediate engineered for the efficient construction of complex and highly potent kinase inhibitors. Each substituent serves a deliberate purpose:

  • The 6-Iodo Group: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • The 5-Fluoro Group: The introduction of a fluorine atom at this position can significantly modulate the physicochemical properties of the final compound. It can lower the pKa of the pyrrole N-H, potentially strengthening the hydrogen bond with the kinase hinge. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate.

  • The 4-Carbaldehyde Group: The aldehyde functionality is a versatile electrophile, opening a plethora of synthetic possibilities. It can be readily transformed into various functional groups through reactions like reductive amination, Wittig olefination, and oxidation to a carboxylic acid, which can then be converted to amides. This allows for the introduction of substituents that can interact with other key regions of the ATP-binding pocket.

A prime example of the power of this building block is its central role in the synthesis of Lorlatinib (PF-06463922) , a third-generation, brain-penetrant, and macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[7][8] Lorlatinib was designed to be active against numerous resistance mutations that emerge after treatment with first and second-generation ALK inhibitors.[9][10]

Key Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance. The 6-iodo group of the title compound makes it an ideal substrate for this transformation. The following protocol describes a representative Suzuki-Miyaura coupling, a critical step in the convergent synthesis of advanced kinase inhibitors like Lorlatinib.[11][12]

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Building Block, Boronic Ester, & Base in Degassed Solvent B 2. Add Palladium Catalyst under Inert Atmosphere (N2 or Ar) A->B C 3. Heat Reaction Mixture (e.g., 80-100 °C) B->C D 4. Monitor Progress by LC-MS or TLC C->D E 5. Cool to RT, Filter, & Concentrate D->E F 6. Aqueous Workup (e.g., EtOAc & Water) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Final Product (NMR, MS) G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Objective: To couple this compound with a suitable boronic acid or ester to introduce a new aryl or heteroaryl substituent at the 6-position.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).

    • Rationale: Using an excess of the boronic acid derivative helps to drive the reaction to completion. The choice of base is crucial; carbonates like Cs₂CO₃ are often effective and are mild enough to be compatible with many functional groups.

  • Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Rationale: The active Pd(0) species in the catalytic cycle is susceptible to oxidation. Maintaining an inert atmosphere throughout the reaction is paramount for achieving high yields and preventing catalyst decomposition.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. Follow this with the addition of the palladium catalyst.

    • Rationale: A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base. Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) is another measure to minimize oxygen content.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Rationale: Heating is required to promote the various steps of the catalytic cycle, including oxidative addition and reductive elimination. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Rationale: The aqueous workup removes the inorganic base and other water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Action: Targeting the ALK Signaling Pathway

Kinase inhibitors derived from this building block, such as Lorlatinib, are designed to be ATP-competitive.[8] They bind to the ATP pocket of the target kinase, in this case, Anaplastic Lymphoma Kinase (ALK), preventing the phosphorylation of its downstream substrates.[13][14] In cancers like non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of an EML4-ALK fusion protein.[15] This fusion protein results in constitutive (uncontrolled) activation of the ALK kinase domain, which then drives multiple downstream signaling pathways that promote tumor cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[15][16] By blocking the ATP-binding site, ALK inhibitors effectively shut down these oncogenic signals, leading to cancer cell apoptosis and tumor regression.[14]

ALK Signaling Pathway and Point of Inhibition

ALK_Pathway cluster_downstream Downstream Signaling Cascades Ligand Growth Factor Ligand EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) ADP ADP RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Inhibitor Lorlatinib (Derived from Building Block) Inhibitor->EML4_ALK Inhibits ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Inhibition of the constitutively active EML4-ALK fusion protein by Lorlatinib.

Biological Activity Profile & Structure-Activity Relationship (SAR)

The strategic design of the this compound building block allows for the synthesis of inhibitors with exceptional potency, not only against the wild-type kinase but also against clinically relevant resistance mutations. Lorlatinib (PF-06463922) serves as an excellent case study.

Table 1: In Vitro Potency of Lorlatinib (PF-06463922)
Target KinaseKi (nM)[17]Cellular IC₅₀ (nM)[17]Notes
Wild-Type ALK <0.0723High potency against the native enzyme.
ALK L1196M <0.0747The "gatekeeper" mutation, resistant to 1st-gen inhibitors.
ALK G1269A <0.0763A common resistance mutation.
ALK G1202R 0.15196A highly resistant mutation; Lorlatinib retains significant activity.
Wild-Type ROS1 <0.025-Potent dual ALK/ROS1 inhibitor.[18]

Data compiled from published studies.[17][18]

Structure-Activity Relationship (SAR) Insights

The versatility of the building block allows for systematic exploration of the SAR. Modifications at the key positions (C4, C6) of the 7-azaindole core can dramatically influence the inhibitor's properties.

Table 2: General SAR Trends for 7-Azaindole Based Kinase Inhibitors
Position of ModificationType of SubstituentGeneral Impact on ActivityRationale
C6 (from Iodo) Small, rigid aryl/heteroaryl groupsOften increases potencyCan occupy a hydrophobic pocket near the gatekeeper residue, providing additional binding interactions.[19]
C6 (from Iodo) Larger, flexible linkers to a distal groupCan enhance selectivity and potencyAllows for the creation of macrocycles (like Lorlatinib) or reaching into more remote pockets of the active site.[7][10]
C4 (from Aldehyde) Small alkyl amines (via reductive amination)Modulates solubility and cell permeabilityCan introduce basic centers that improve aqueous solubility and form salt bridges with acidic residues in the protein.
C4 (from Aldehyde) Amides (via oxidation and coupling)Can provide additional H-bond donors/acceptorsAllows for fine-tuning of interactions in the ribose-binding pocket of the ATP site.

Conclusion

This compound is a high-value, strategically designed building block for the discovery and development of advanced kinase inhibitors. Its pre-installed functional handles—the iodo group for cross-coupling, the aldehyde for diverse derivatization, and the fluoro group for metabolic stability—provide medicinal chemists with a powerful and efficient tool to construct complex molecular architectures. The successful development of Lorlatinib, a best-in-class ALK/ROS1 inhibitor, stands as a testament to the immense potential of this scaffold. By enabling rapid access to a diverse chemical space, this building block accelerates the generation of potent and selective drug candidates capable of overcoming clinical resistance and improving patient outcomes.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [1]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [3]

  • Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances. [15]

  • Wikipedia. (n.d.). ALK inhibitor. [13]

  • Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [4]

  • YouTube. (2021). Synthesis of Drugs: Lorlatinib. [20]

  • Patsnap Synapse. (2024). What are ALK inhibitors and how do they work? [14]

  • Grokipedia. (n.d.). ALK inhibitor. [16]

  • ChemicalBook. (2024). How to synthesize Lorlatinib? [11]

  • Johnson, T. W., Richardson, P. F., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][4][12]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [7]

  • Li, B., Barnhart, R. W., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289–1293. [12]

  • BenchChem. (2025). 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold. [2]

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.

  • Zou, H. Y., Friboulet, L., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70–81. [17]

  • MedKoo Biosciences. (n.d.). Lorlatinib Synthetic Routes. [8]

  • PubMed. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. [19]

  • AACR Journals. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase.

  • American Chemical Society. (2018). Exploratory Process Development of Lorlatinib. [21]

  • PubMed. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. [22]

  • PNAS. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. [18]

  • ResearchGate. (2025). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its...

  • Frontiers. (2023). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. [9]

  • ACS Publications. (2018). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.

  • PubMed. (2017). Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors.

  • ACS Fall 2025. (n.d.). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC.

  • Pfizer. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922.

  • Semantic Scholar. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.

  • Axon Medchem. (n.d.). PF 06463922.

  • ResearchGate. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors.

  • The Company of Biologists. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN.

  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [5]

  • PubMed. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][4][12]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. [10]

  • PubChem. (n.d.). This compound. [6]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

  • Sigma-Aldrich. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complexity with the Sonogashira Reaction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes make it an indispensable tool in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, natural products, and advanced organic materials.[5][6]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] Functionalization of this core, particularly at the 6-position, is of significant interest for modulating pharmacological activity. The target molecule, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, presents a unique substrate for the Sonogashira reaction. The presence of an electron-withdrawing fluorine atom and a formyl group is expected to influence the electronic properties of the heterocyclic system and, consequently, the reactivity of the carbon-iodine bond. This application note provides a comprehensive, detailed protocol for the Sonogashira coupling of this substrate, grounded in mechanistic principles and supported by established literature on related systems.[9][10]

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The remarkable efficiency of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism proceeds as follows:

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[11]

  • Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.[5][12]

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex in a step known as transmetalation.[11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated product and regenerate the catalytically active palladium(0) species, thus completing the cycle.[3]

The presence of the copper cocatalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than copper-free variants.[13][14] However, in some cases, copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] The protocol provided herein utilizes the classic copper-cocatalyzed conditions, which are generally robust and high-yielding for aryl iodides.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(I) Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-Pd(II)L₂(C≡CR) Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Ar-C≡CR Product_complex->Product Product Release CuI Cu(I) Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Alkyne H-C≡CR Base Base

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction

Experimental Protocol

This protocol is designed for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should adapt the quantities and reaction time based on the specific alkyne used and by monitoring the reaction progress.

Reagent and Solvent Preparation:
  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne and degradation of the palladium catalyst.[15] This is achieved using standard Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous solvents is highly recommended to ensure optimal catalytic activity and prevent unwanted side reactions. Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) should be freshly distilled or obtained from a solvent purification system. Triethylamine should be distilled from calcium hydride.

Materials and Reagents:
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound291.022911.01.0
Terminal AlkyneVaries-1.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.9035.10.050.05
Copper(I) Iodide (CuI)190.454.80.0250.025
Triethylamine (Et₃N)101.19304 mg (0.42 mL)3.03.0
Anhydrous THF/DMF (Solvent)-10 mL--
Step-by-Step Procedure:
  • Reaction Setup: To a dry, oven- or flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (291 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (4.8 mg, 0.025 mmol).

  • Inert Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., 10 mL of a THF/DMF mixture) via syringe. Follow with the addition of triethylamine (0.42 mL, 3.0 mmol). Stir the resulting suspension at room temperature for 10-15 minutes. The mixture may appear as a light yellow suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.[16] The reaction is typically complete within 2-6 hours, although some less reactive alkynes may require gentle heating (40-50 °C).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts.[11] Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper salts and triethylamine hydrochloride, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

The crude product, which may appear as a dark-colored residue, can be purified by flash column chromatography on silica gel.[17][18] The choice of eluent will depend on the polarity of the product, but a gradient of hexane/ethyl acetate is a common starting point.

Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, presence of oxygen or water.Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with inert gas. Use a freshly opened or purified palladium catalyst. Increase catalyst loading to 7-10 mol%.
Low reactivity of the alkyne.Increase the reaction temperature to 40-60 °C. Consider using a more electron-rich phosphine ligand or a different palladium precursor like Pd(PPh₃)₄.[1]
Glaser Homocoupling Presence of oxygen.Ensure rigorous exclusion of air from the reaction mixture. Degas solvents thoroughly before use.[4]
Difficult Purification Catalyst residues, polymeric byproducts.Pass the crude product through a short plug of silica gel before full chromatography.[18] Treatment with activated charcoal can sometimes remove colored impurities.[17]

Conclusion

The Sonogashira reaction is a powerful and reliable method for the alkynylation of this compound. The protocol detailed in this application note provides a robust starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize the reaction to synthesize a diverse range of novel 7-azaindole derivatives for applications in drug discovery and materials science.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). Molecules, 23(5), 1146. [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Sonogashira Coupling. In Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. BYJU'S. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5195-5211. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 459. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). Organometallics, 36(5), 1031-1039. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). Organometallics, 36(5), 1031-1039. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5049-5069. [Link]

  • Sonogashira Coupling–Heteroannulation Route to Substituted 5-Azaindoles. (2012). Synfacts, 2012(08), 0846. [Link]

  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2656. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2656. [https://www.unl.pt/sites/default/files/ Molecules-23-02656.pdf]([Link] Molecules-23-02656.pdf)

  • Easily remove dark color after sonogashira? r/OrganicChemistry. Reddit. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21430-21441. [Link]

  • Flow Chemistry: Sonogashira Coupling. [Link]

  • This compound. Hangzhou Chentong Chemical Co., Ltd. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2016). Journal of Chemical Education, 93(4), 785-788. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21430-21441. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This document elucidates the compound's potential as a highly versatile synthetic intermediate for the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to both indole and the adenine fragment of ATP makes it an exceptional scaffold for designing molecules that interact with ATP-binding sites, particularly within protein kinases.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility and bioavailability, potentially enhancing drug-like characteristics.[1][2] Consequently, the 7-azaindole framework is a cornerstone of numerous clinically approved and investigational drugs, especially in oncology and immunology.[1][2][3]

This compound is not merely another 7-azaindole derivative; it is a strategically functionalized building block engineered for efficient and modular drug discovery. The specific arrangement of its functional groups offers a powerful platform for generating diverse libraries of complex molecules.

Compound Property Value
Molecular Formula C₈H₄FIN₂O
Molecular Weight 290.03 g/mol
CAS Number 1261365-98-3[4]

Strategic Importance of Functional Groups

The utility of this compound stems from the orthogonal reactivity of its three key functional groups: the C4-aldehyde, the C6-iodo, and the C5-fluoro substituents. This design allows for selective, stepwise modifications to build molecular complexity.

  • C4-Carbaldehyde: This aldehyde group is a versatile chemical handle. It readily participates in a wide array of reactions, including reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and oxidation to form a carboxylic acid for amide coupling. This position is crucial for exploring the solvent-front region of many kinase active sites.

  • C6-Iodo Group: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups via reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling. This position often points towards the outer regions of the ATP binding pocket, allowing for the optimization of potency and selectivity.

  • C5-Fluoro Group: The fluorine atom serves multiple purposes. Its electron-withdrawing nature can modulate the pKa of the pyrrole nitrogen, influencing hinge-binding interactions. Furthermore, fluorine substitution can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.

Below is a diagram illustrating the strategic functionalization points on the core scaffold.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 7-Azaindole-based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies for key transformations using this compound as the starting material. Researchers should optimize conditions for their specific substrates.

Protocol 1: Reductive Amination at the C4-Position

This protocol describes the coupling of the aldehyde with a primary or secondary amine, followed by reduction to form a C-N bond.

Objective: To introduce an amine-containing side chain at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent (e.g., DCM).

  • Add the desired amine to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to free the amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Carefully add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the stirring mixture. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol details the palladium-catalyzed coupling of the C6-iodo position with a boronic acid or ester.

Objective: To introduce an aryl or heteroaryl substituent at the C6 position.

Materials:

  • C4-modified 5-Fluoro-6-iodo-7-azaindole derivative (from Protocol 1) (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 2.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.10 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the iodo-substituted 7-azaindole, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3x).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired C6-coupled product.

Workflow: Synthesis of a Hypothetical Kinase Inhibitor

This workflow illustrates how the protocols above can be combined to generate a potential kinase inhibitor.

G start This compound step1 Protocol 1: Reductive Amination with Amine 'A' start->step1 Introduce R1 side chain intermediate Intermediate 1: C4-Amine Derivative step1->intermediate step2 Protocol 2: Suzuki Coupling with Boronic Acid 'B' intermediate->step2 Introduce R2 group product Final Product: Potential Kinase Inhibitor step2->product

Caption: A two-step synthetic workflow.

This modular approach allows for the rapid generation of a focused library of compounds by varying the amine in Step 1 and the boronic acid in Step 2, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into the synthesis of diverse libraries of 7-azaindole derivatives. The protocols and strategies outlined in this document demonstrate its broad applicability in the pursuit of novel therapeutics, particularly for targeting the human kinome. Its use can significantly accelerate lead discovery and optimization campaigns in oncology, immunology, and neurodegenerative diseases.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Collot, C., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(17), 6755–6761.
  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(7), 1836-1842.
  • Li, Y., et al. (2021). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 12(5), 827–834.
  • Malkov, O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Hegedűs, D., et al. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Anticancer Research, 44(2), 541-548.
  • Bhat, A., et al. (2022). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Archiv der Pharmazie, 355(11), 2200244.
  • Kumar, V., et al. (2002). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 67(18), 6484–6487.
  • Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 15(9), 2345-2358.
  • Smaill, J. B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(6), 7434–7464.
  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12288–12311.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(53), 33285-33296.
  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979.
  • El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103831.
  • Song, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 287, 117236.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances, 11, 33285-33296.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105.
  • Alichem. (n.d.). This compound.
  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3564-3580.
  • Sigma-Aldrich. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
  • Tumey, L. N., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 693-698.
  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
  • Buckley, G. M., et al. (2008). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 8(18), 1638-1651.
  • De Vicente, J., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(11), 1545-1550.
  • Al-Salama, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837.
  • Merck Sharp & Dohme Corp. (2017). Inhibitors of IRAK4 activity. U.S.
  • Ruichubio. (n.d.). 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1528-1534.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
  • Wang, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485–1502.
  • Vanderbilt University. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Britton, R., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1777–1784.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861735.
  • Gorbunova, Y. G., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(16), 4983.

Sources

synthesis of substituted pyrrolo[2,3-b]pyridines from 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Drug Discovery

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Its bioisosteric relationship with indole and purine has made it a focal point in the development of targeted therapies for oncology, neurodegenerative disorders, and inflammatory diseases.[5][6] This application note provides a detailed guide for the synthesis of diverse, substituted pyrrolo[2,3-b]pyridine libraries starting from the versatile building block, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . We present field-proven protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the strategic introduction of aryl, alkynyl, and amino functionalities at the C6 position. The rationale behind reagent selection, mechanistic insights, and step-by-step methodologies are detailed to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Starting Material

The chosen starting material, This compound , is a highly functionalized scaffold designed for efficient and divergent synthesis. Each substituent serves a strategic purpose:

  • C6-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds with exceptional predictability and scope.

  • C5-Fluoro Group: The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the heterocyclic core.

  • C4-Carbaldehyde Group: Provides a reactive center for subsequent modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, expanding the chemical space accessible from a common intermediate.

  • N1-Proton: The pyrrole nitrogen offers a site for potential N-alkylation or N-arylation. However, it often requires protection during cross-coupling reactions to prevent catalyst inhibition or undesired side reactions, particularly when strong bases are employed.[7]

The following diagram illustrates the overall synthetic strategy, highlighting the key transformations possible from this versatile starting material.

G start_node 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde suzuki_node 6-Aryl / Heteroaryl Derivatives start_node->suzuki_node Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) sonogashira_node 6-Alkynyl Derivatives start_node->sonogashira_node Sonogashira Coupling (R-C≡CH, Pd/Cu Catalyst) buchwald_node 6-Amino Derivatives start_node->buchwald_node Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst)

Figure 1: Synthetic pathways from the core intermediate.

General Consideration: Pyrrole N-H Protection

The acidic proton of the pyrrole ring can interfere with some palladium-catalyzed reactions, especially those requiring strong bases like sodium tert-butoxide. This can lead to deprotonation, which may alter the electronic properties of the catalyst or substrate, leading to lower yields. Therefore, protection of the N-H group is often a crucial first step. The (trimethylsilyl)ethoxymethyl (SEM) group is a common choice due to its stability under many coupling conditions and its relatively clean removal.[7][8]

Protocol for SEM Protection (General Procedure):

  • Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.

  • Add SEM-Cl (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-SEM protected product.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C6 position and various aryl or heteroaryl boronic acids or esters.[9][10] This reaction is fundamental for synthesizing biaryl structures commonly found in kinase inhibitors.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligand is critical. For heteroaromatic substrates, ligands like tetrakis(triphenylphosphine)palladium(0) or those incorporating bulky, electron-rich phosphines often provide high yields by promoting the rate-limiting oxidative addition and reductive elimination steps.[11]

Experimental Protocol
  • Setup: To a flame-dried Schlenk flask, add the N-SEM protected 6-iodo-pyrrolopyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K2CO3, 3.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv).

  • Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Deprotection (if required): The SEM group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or tetrabutylammonium fluoride (TBAF) in THF.[8]

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh3)4K2CO385-95
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO380-90
3Pyridin-3-ylboronic acidPd(PPh3)4K2CO375-85

Table 1: Representative results for Suzuki-Miyaura coupling.

Application Protocol 2: Sonogashira C-C Coupling

The Sonogashira coupling enables the installation of terminal alkynes, creating C(sp2)-C(sp) bonds.[12] The resulting alkynyl derivatives are valuable intermediates for constructing more complex molecules, including heterocycles via cyclization reactions or for use in "click" chemistry.

Mechanistic Rationale

This reaction typically employs a dual-catalyst system of palladium and copper(I).[13] The palladium complex undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then engages in transmetalation with the palladium(II) complex, followed by reductive elimination to yield the product and regenerate the palladium(0) catalyst.[14] Copper-free conditions have also been developed to avoid potential issues with copper contamination.[13]

Experimental Protocol
  • Setup: To a Schlenk flask, add the N-SEM protected 6-iodo-pyrrolopyridine (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et3N, 3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Workup: Once complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, filter through a pad of Celite to remove metal salts, and concentrate. Purify by flash column chromatography.

EntryTerminal AlkyneCatalyst SystemBaseYield (%)
1PhenylacetylenePd(PPh3)4 / CuIEt3N90-98
2EthynyltrimethylsilanePd(PPh3)4 / CuIEt3N88-95
3Propargyl alcoholPd(PPh3)2Cl2 / CuIDiisopropylamine80-90

Table 2: Representative results for Sonogashira coupling.

Application Protocol 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C6 position.[15][16] This reaction has broad utility in medicinal chemistry for installing functionalities that can modulate solubility, basicity, and target engagement.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[17]

Ligand and Base Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[18] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, which can be challenging.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically necessary.[16][19]

Experimental Protocol
  • Setup: In a glovebox or under an inert atmosphere, add the N-SEM protected 6-iodo-pyrrolopyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), sodium tert-butoxide (1.4 equiv), and the chosen phosphine ligand (e.g., XPhos, 0.04 equiv) to a Schlenk tube.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd2(dba)3, 0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 100-110 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.

EntryAminePd Precursor / LigandBaseYield (%)
1MorpholinePd2(dba)3 / XPhosNaOt-Bu80-90
2AnilinePd(OAc)2 / RuPhosCs2CO375-85
3BenzylaminePd2(dba)3 / BrettPhosLiHMDS70-80

Table 3: Representative results for Buchwald-Hartwig amination.

Conclusion

This compound serves as an exceptionally valuable platform for the synthesis of diverse libraries of substituted 7-azaindoles. The protocols detailed in this note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable and high-yielding pathways to C6-functionalized derivatives. By leveraging these robust synthetic methods, researchers can rapidly access novel chemical matter, accelerating hit-to-lead campaigns and the development of next-generation therapeutics.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry. Available at: [Link]

  • Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. ChemistryOpen. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Polycyclic Aromatic Compounds. Available at: [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ChemistrySelect. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. University of Graz. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – An Asian Journal. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]

  • Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Journal of the Indian Chemical Society. Available at: [Link]

  • One-Pot Four-Component Coupling Approach to Polyheterocycles: 6H-Furo[3,2-f]pyrrolo[1,2-d][1][15]diazepine. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Synthesis

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a highly functionalized and versatile building block in modern organic synthesis. As a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), it belongs to a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1][2] The 7-azaindole core is a key pharmacophore in numerous approved and investigational drugs, particularly as a hinge-binding motif in kinase inhibitors.[3][4][5]

This specific reagent is distinguished by three strategically positioned functional groups, each offering a distinct handle for synthetic manipulation:

  • C6-Iodo Group: An excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents.

  • C4-Carbaldehyde Group: A versatile electrophilic center for nucleophilic additions, reductive aminations, condensations, and other carbonyl chemistries.

  • C5-Fluoro Group: A critical modulator of the molecule's electronic and physicochemical properties. The incorporation of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins—a common strategy in modern drug design.[6][7][8]

The confluence of these features makes this compound an invaluable intermediate. Its most notable application is in the synthesis of advanced macrocyclic kinase inhibitors, such as Lorlatinib (PF-06463922), a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) that shows efficacy against a broad spectrum of resistance mutations and can penetrate the central nervous system.[9][10][11] This guide provides a comprehensive overview of its applications and detailed protocols for its use.

Physicochemical Properties and Safety Information

Before use, it is crucial to understand the properties and handling requirements of the reagent.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 1261365-98-3
Molecular Formula C₈H₄FIN₂O[12]
Molecular Weight 290.03 g/mol [12]
Appearance Solid
SMILES Fc1c(I)nc2[nH]ccc2c1C=O
InChI Key YJIKRYDWORORPW-UHFFFAOYSA-N

Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Based on safety data for analogous structures, it is classified as harmful if swallowed and causes skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[14] Store the compound in a tightly sealed container in a cool, dry place.[13] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[15]

Core Synthetic Applications

The synthetic utility of this building block stems from the orthogonal reactivity of its key functional groups. The C-I bond is readily activated by palladium catalysts, while the aldehyde provides a site for classical carbonyl chemistry.

G cluster_c6 C6-Iodo Transformations cluster_c4 C4-Carbaldehyde Transformations main This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd Catalyst, Ligand, Base reductive_amination Reductive Amination (R₂NH, [H]) main->reductive_amination Acid/Base, Reducing Agent wittig Wittig Olefination (Ph₃P=CHR) main->wittig Ylide oxidation Oxidation / Reduction ([O] / [H]) main->oxidation Oxidant or Reductant

Figure 1: Key synthetic transformations accessible from this compound.

Palladium-Catalyzed Cross-Coupling at the C6-Iodo Position

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation.

This reaction is a highly reliable method for forming carbon-carbon bonds between the C6 position and various aryl or vinyl boronic acids or esters.[16] It is fundamental for constructing the biaryl linkages prevalent in many pharmaceutical agents.

  • Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid, while the ligand stabilizes the palladium center and facilitates the key steps of the cycle.

The Sonogashira reaction enables the direct coupling of the C6 position with terminal alkynes, providing a powerful route to arylalkynes.[17] This transformation is widely used in materials science and for synthesizing complex natural products and pharmaceuticals.[18]

  • Causality: This reaction typically employs a dual catalytic system of palladium and copper(I) iodide. The palladium complex undergoes oxidative addition with the aryl iodide. Concurrently, the copper acetylide, formed in situ from the terminal alkyne and CuI, undergoes transmetalation with the Pd(II) complex. Reductive elimination then furnishes the alkyne product.[17]

This reaction is one of the most powerful methods for forming carbon-nitrogen bonds, coupling the C6 position with a wide range of primary and secondary amines.[19][20] This is particularly valuable in drug discovery for introducing amine functionalities that can improve solubility or serve as key binding elements.

  • Causality: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[19] The choice of phosphine ligand is crucial for reaction efficiency, especially with less reactive amines or aryl chlorides.[21]

Transformations of the C4-Carbaldehyde

The aldehyde group offers a rich platform for further molecular elaboration.

  • Reductive Amination: A robust method for forming C-N single bonds by reacting the aldehyde with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ by an appropriate reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This is a cornerstone reaction in the synthesis of amine-containing drug candidates.

  • Nucleophilic Addition: The aldehyde can react with various organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, which can be further functionalized.

  • Wittig Olefination: This reaction allows for the conversion of the aldehyde into an alkene, providing a route to extend carbon chains or introduce vinyl functionalities.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification s1 Combine aryl iodide, boronic acid, base, and catalyst in flask. s2 Purge with N₂/Ar. s1->s2 s3 Add degassed solvent. s2->s3 s4 Heat mixture to 80-100 °C. s3->s4 s5 Monitor by TLC/LC-MS. s4->s5 s6 Cool and dilute with EtOAc. s5->s6 s7 Wash with H₂O and brine. s6->s7 s8 Dry, concentrate, and purify by chromatography. s7->s8

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2–5 mol%)[16]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, DME, or Toluene)[16][22]

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid derivative, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80–100 °C) for 2–16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Trustworthiness & Causality Notes:

  • Choice of Catalyst: Pd(dppf)Cl₂ is often effective for a broad range of substrates due to the bidentate dppf ligand, which promotes stability and efficient reductive elimination.[16]

  • Choice of Base: An aqueous solution of a carbonate base is common. Cs₂CO₃ is a stronger base and can be effective for more challenging or sterically hindered couplings.

  • Solvent Degassing: This is critical to prevent oxidative degradation of the Pd(0) active catalyst, which would halt the reaction.

Protocol 2: General Procedure for Sonogashira Coupling

Objective: To synthesize 6-alkynyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)[23]

  • Copper(I) iodide (CuI, 4–10 mol%)[23]

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0–3.0 equiv, also serves as solvent or co-solvent)[24]

  • Anhydrous co-solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous co-solvent (if used) followed by the amine base via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate or dichloromethane, and wash with water and brine to remove amine salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness & Causality Notes:

  • Copper Co-catalyst: CuI is crucial for accelerating the reaction, allowing it to proceed under milder conditions (often room temperature) than copper-free variants.[17]

  • Amine Base: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. It also acts as a scavenger for the HI generated during the reaction.

  • Inert Atmosphere: Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[25]

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5–2.5 equiv)[26]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine.

  • Place the reaction mixture in a preheated oil bath (typically 80–110 °C) and stir for 4–24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel or Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Trustworthiness & Causality Notes:

  • Ligand Choice: The ligand is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting, and to prevent β-hydride elimination side reactions.[19][21]

  • Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. It must be strong enough to deprotonate the amine upon coordination to the palladium center but not so reactive that it degrades the substrate or catalyst.[26]

  • Aryl Iodide Reactivity: Aryl iodides are highly reactive substrates for this transformation, often requiring less forcing conditions compared to the analogous bromides or chlorides.[20]

Case Study: Synthesis of a Key Precursor for Lorlatinib (PF-06463922)

The synthesis of the ALK inhibitor Lorlatinib provides a powerful real-world example of the utility of this compound. A key step involves a Suzuki coupling to install a protected aminopyrazole moiety at the C6 position.[9][10]

G start 5-Fluoro-6-iodo-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde (Starting Material) step1 {Suzuki Coupling | {Conditions: | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C}} start->step1 product 6-(3-Amino-1H-pyrazol-5-yl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (Key Intermediate) step1->product boronic_acid 2-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazol-3-amine (Coupling Partner) boronic_acid->step1 lorlatinib {Further Steps | (Macrocyclization, etc.)} product->lorlatinib

Figure 3: Simplified workflow for the synthesis of a Lorlatinib precursor using a Suzuki coupling reaction.

This transformation highlights how the C6-iodo group can be selectively functionalized in the presence of the other reactive groups on the molecule, setting the stage for subsequent elaboration into the final complex macrocyclic drug.

Conclusion

This compound is a premier building block for the synthesis of complex, high-value molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a modular and convergent synthetic strategy, where each functional group can be addressed with high chemoselectivity. The protocols and insights provided herein demonstrate its broad applicability in key synthetic transformations and underscore its importance for researchers and scientists engaged in the development of novel therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies Blog. [Link]

  • Paly, M., & Bhardwaj, A. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Johnson, T. W., Richardson, P. F., et al. (2014). Synthesis of ALK Inhibitor PF-06463922. Synfacts. [Link]

  • Yadav, P., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies. [Link]

  • Richardson, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. ACS. [Link]

  • BoroScience. (2026). The Role of 7-Azaindole Intermediates in Modern Drug Discovery. BoroScience. [Link]

  • ResearchGate. (2023). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell. [Link]

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][8][27][28]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hermitage Technologies DAC. (2019). SAFETY DATA SHEET. Hermitage. [Link]

  • Avantor. (2011). MATERIAL SAFETY DATA SHEET. Avantor. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Hangzhou Chentong Chemical Co., Ltd. (n.d.). This compound. Chentong. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ResearchGate. (2025). Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate. [Link]

  • Krchnak, V. (2014). Flow Chemistry: Sonogashira Coupling. ACS Combinatorial Science. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega. [Link]

  • Ryabova, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Molecules. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]

  • Dalmás, F. R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

Sources

Application Notes and Protocols: Derivatization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the chemical derivatization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a versatile scaffold for the synthesis of novel small molecule libraries intended for biological screening. The inherent reactivity of the aldehyde, the aryl iodide, and the core 7-azaindole nucleus offers multiple avenues for structural diversification. We present detailed protocols for key transformations including reductive amination, Wittig olefination, and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira), enabling the generation of diverse chemical entities. Furthermore, this guide outlines critical considerations for the preparation and execution of high-throughput screening campaigns with the resulting compound libraries.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an effective hinge-binding motif for a multitude of protein kinases.[1] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors for various kinases implicated in cancer and other diseases, including PI3K, FGFR, and PARP.[2][3][4][5] The strategic placement of fluoro and iodo substituents on the 5- and 6-positions, respectively, of the starting aldehyde provides orthogonal handles for chemical modification. The fluorine atom can enhance binding affinity and modulate physicochemical properties, while the iodine atom serves as a versatile point for introducing complexity via transition metal-catalyzed cross-coupling reactions. The aldehyde at the 4-position offers a readily accessible site for derivatization through classical carbonyl chemistry.

This application note is designed to empower researchers in drug discovery by providing a detailed roadmap for leveraging the chemical potential of this compound to generate novel and diverse compound libraries for biological screening.

Derivatization Strategies and Protocols

The derivatization of the title compound can be approached through a multi-pronged strategy, targeting its key functional groups. The following sections provide detailed protocols for several high-yield and versatile transformations.

Logical Flow of Derivatization

Derivatization_Workflow A 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde B Reductive Amination A->B R-NH2, NaBH(OAc)3 C Wittig Reaction A->C Ph3P=CHR D Suzuki Coupling A->D R-B(OH)2, Pd catalyst E Sonogashira Coupling A->E R-C≡CH, Pd/Cu catalyst J Secondary Amine Derivatives B->J K Alkene Derivatives C->K L Aryl/Heteroaryl Derivatives D->L M Alkynyl Derivatives E->M F Diverse Amine Library F->B G Phosphonium Ylides G->C H Boronic Acids/Esters H->D I Terminal Alkynes I->E N Biological Screening Library J->N K->N L->N M->N Suzuki_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I (L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Product Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L2) Base Base Base->Ar-Pd(II)-R(L2) HTS_Workflow A Assay Development & Optimization B Pilot Screen (~1-5k compounds) A->B Validate Z' > 0.5 C Primary HTS (Full Library) B->C Proceed if successful D Data Analysis (Hit Identification) C->D E Hit Confirmation & Dose-Response D->E Select initial hits F Secondary Assays (Selectivity, MOA) E->F Confirm activity G Hit-to-Lead Optimization F->G Prioritize validated hits

Sources

Application Notes & Protocols for Mechanistic Studies Involving 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Mechanistic Exploration and Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif, serving as a cornerstone in numerous pharmacologically active compounds due to its ability to act as a bioisostere of indole.[1] Its derivatives have shown a wide array of biological activities, including kinase inhibition. The strategic functionalization of this core allows for the fine-tuning of molecular properties, making it a focal point in medicinal chemistry and drug development.[2][3]

This application note delves into the reaction mechanisms involving a highly functionalized derivative, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . This molecule is of particular interest for several reasons:

  • Orthogonal Reactivity: The presence of a C-I bond, which is significantly more reactive than C-F and C-H bonds in palladium-catalyzed cross-coupling reactions, allows for selective functionalization at the 6-position.

  • Electronic Influence: The electron-withdrawing nature of both the 5-fluoro and 4-carbaldehyde substituents significantly modulates the electronic properties of the pyridine ring. This electronic perturbation influences the kinetics and mechanism of catalytic cycles, particularly the oxidative addition step.

  • Synthetic Handle: The aldehyde group at the 4-position provides a versatile handle for subsequent chemical transformations, enabling the construction of complex molecular architectures.

Understanding the mechanistic nuances of reactions involving this substrate is paramount for the rational design of novel therapeutics and the optimization of synthetic routes. This guide provides an in-depth analysis of key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug discovery.

Mechanistic Considerations: The Impact of Fluoro and Carbaldehyde Substituents

The reactivity of the C-I bond at the 6-position in this compound is profoundly influenced by the electronic effects of the substituents on the pyridine ring. The 5-fluoro and 4-carbaldehyde groups are both strongly electron-withdrawing, which has several implications for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings.

This electron deficiency at the pyridine ring facilitates the oxidative addition of the palladium(0) catalyst to the C-I bond, which is often the rate-determining step in the catalytic cycle.[4] A more electrophilic carbon center at the 6-position enhances its susceptibility to attack by the electron-rich Pd(0) species.

However, the electron-withdrawing nature of the substituents can also impact subsequent steps in the catalytic cycle. For instance, in the Suzuki coupling, the transmetalation step may be affected. Similarly, in the Sonogashira coupling, the acidity of the terminal alkyne and the stability of the copper acetylide intermediate play crucial roles.[5][6]

Featured Application: The Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] For the title compound, this reaction provides a direct route to introduce alkynyl moieties at the 6-position, which are valuable precursors for further synthetic elaborations.

Mechanistic Pathway of the Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5][6]

Sonogashira_Mechanism

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the 7-azaindole derivative to form a Pd(II) complex. The electron-deficient nature of the substrate facilitates this step.

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination : The desired product, the 6-alkynyl-7-azaindole, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle :

    • π-Alkyne Complex Formation : The terminal alkyne coordinates to the Cu(I) salt.

    • Deprotonation : In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This is the species that participates in the transmetalation step with the palladium complex.

Experimental Protocol: Sonogashira Coupling

This protocol is a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound-290.02
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.13
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56
Copper(I) Iodide (CuI)7681-65-4190.45
Triethylamine (TEA)121-44-8101.19
Anhydrous Tetrahydrofuran (THF)109-99-972.11
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF and anhydrous DMF (typically in a 2:1 ratio). Add triethylamine (3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Self-Validation:

  • Expected Yield : 70-90%

  • Characterization : The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the starting material signals and the appearance of new signals corresponding to the alkynyl group will confirm the reaction's success. Infrared spectroscopy should show the characteristic C≡C stretch.

Featured Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted 7-azaindoles.

Mechanistic Pathway of the Suzuki Coupling

The catalytic cycle for the Suzuki coupling is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps.[7]

Suzuki_Mechanism

  • Oxidative Addition : Similar to the Sonogashira reaction, the Pd(0) catalyst inserts into the C-I bond of the 7-azaindole.

  • Transmetalation : The organoboron species, activated by a base to form a boronate complex, transfers its organic group to the palladium center.

  • Reductive Elimination : The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound-290.02
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.93
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane123-91-188.11
Water7732-18-518.02

Procedure:

  • Reaction Setup : In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition : Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C for 2-12 hours. Monitoring the reaction by TLC or LC-MS is recommended.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Expected Yield : 65-85%

  • Characterization : Successful coupling will be confirmed by ¹H and ¹³C NMR spectroscopy, showing signals corresponding to the newly introduced aryl group, and by HRMS to confirm the molecular weight of the product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex 7-azaindole derivatives. The electron-withdrawing substituents on the pyridine ring enhance its reactivity in palladium-catalyzed cross-coupling reactions, particularly at the C-I bond. The protocols provided herein for the Sonogashira and Suzuki-Miyaura couplings offer reliable and reproducible methods for the functionalization of this scaffold. A thorough understanding of the underlying reaction mechanisms is essential for troubleshooting and for the rational design of novel synthetic strategies in the pursuit of new chemical entities with therapeutic potential.

References

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 257–275. [Link]

  • Sharma, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8648. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. [Link]

  • Dunn, J., et al. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Catalysis Science & Technology, 5(12), 5171-5184. [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Tundis, R., et al. (2015). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 46(34). [Link]

  • Zhang, H., et al. (2007). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. The Journal of Organic Chemistry, 72(23), 8740–8746. [Link]

  • Reddy, T. J., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2328–2336. [Link]

  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4149–4161. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Hangzhou Chemtong Chemical Co., Ltd. (n.d.). This compound. [Link]

  • Gampa, V. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541–1546. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16421-16432. [Link]

  • Al-Zoubi, R. M., et al. (2017). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 15(3), 560-572. [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(10), 2416-2422. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry - A European Journal, 24(54), 14458-14462. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Weiss, M., et al. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 12, 1056–1063. [Link]

  • Nguyen, T. T., et al. (2023). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. Asian Journal of Organic Chemistry, 12(1), e202200540. [Link]

  • Ben-Mbarek, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2131–2140. [Link]

  • Thompson, A. E., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 24(54), 14458-14462. [Link]

  • Dalmás, D. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 208-213. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this highly functionalized heterocyclic compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecule with high purity.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with a fluorine, a bulky iodine atom, and a reactive carbaldehyde group, presents a unique set of purification challenges. These include:

  • Polarity and Solubility: The presence of both halogen atoms and a polar carbaldehyde group on a heterocyclic system can lead to moderate to high polarity, influencing solvent selection for chromatography and crystallization.

  • Potential for Impurities: The synthesis, likely involving steps such as Vilsmeier-Haack formylation, can introduce specific impurities. These may include unreacted starting materials, over-formylated products, or side-products from competing reactions.

  • Compound Stability: The aldehyde functionality can be susceptible to oxidation or other transformations under certain conditions. Furthermore, the pyrrolo[2,3-b]pyridine core, while generally robust, can be sensitive to strongly acidic or basic conditions, which might be encountered during purification.

This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your purification strategy.

Troubleshooting Guide & FAQs

Section 1: Column Chromatography

Column chromatography is the most common method for the purification of pyrrolo[2,3-b]pyridine derivatives. However, the unique substitution pattern of this compound requires careful optimization of conditions.

Q1: My compound is streaking badly on the silica gel column, leading to poor separation. What is the likely cause and how can I fix it?

A1: Streaking on silica gel is often indicative of strong interactions between your compound and the stationary phase, which can be due to the acidic nature of silica gel interacting with the basic nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.

  • Causality: The lone pairs on the pyridine and pyrrole nitrogens can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong adsorption and slow, uneven elution.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica.

    • Use a Modified Mobile Phase: Add a small percentage of triethylamine or pyridine to your mobile phase during the entire run to continuously suppress the interaction between your compound and the silica.

    • Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can have different selectivity compared to silica.

Q2: I'm having trouble finding a suitable solvent system for my column. The compound either stays at the baseline or runs with the solvent front on my TLC plates.

A2: Finding the right mobile phase polarity is crucial for good separation. The combination of a non-polar and a polar solvent is standard, with the ratio adjusted to achieve an optimal Rf value.

  • Recommended Solvent Systems:

    • Hexane/Ethyl Acetate: This is a good starting point. The polarity can be finely tuned by varying the ratio. For a moderately polar compound like this, you might start with a 7:3 or 6:4 hexane to ethyl acetate ratio.

    • Dichloromethane/Methanol: For more polar compounds or to improve solubility, a mixture of dichloromethane (DCM) and methanol can be effective. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Achieving the Optimal Rf:

    • Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This generally provides the best separation on a column.[1]

    • If your compound is at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate or methanol).

    • If your compound is at the solvent front, the eluent is too polar. Increase the proportion of the less polar solvent (hexane or dichloromethane).

Q3: I am observing a new, more polar spot on my TLC after running the column, and my yield is lower than expected. What could be happening?

A3: This could be an indication of on-column degradation. The aldehyde group in your molecule can be sensitive.

  • Potential Degradation Pathways:

    • Oxidation: The aldehyde could be oxidizing to the corresponding carboxylic acid, which would be significantly more polar.

    • Reaction with Methanol: If you are using a DCM/methanol eluent, the aldehyde could potentially form a hemiacetal or acetal with methanol, catalyzed by the acidic silica gel.

  • Mitigation Strategies:

    • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is preferred over gravity chromatography.

    • Use Deactivated Silica: As mentioned in A1, neutralizing the silica can reduce its catalytic activity.

    • Avoid Reactive Solvents: If you suspect acetal formation, avoid using alcohol-based co-solvents. Try a gradient of hexane/ethyl acetate or hexane/acetone.

    • Inert Atmosphere: While less common for routine chromatography, running the column under an inert atmosphere (nitrogen or argon) can minimize oxidation.

Experimental Protocol: General Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 30% ethyl acetate in hexane. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Section 2: Crystallization/Recrystallization

Crystallization can be a powerful purification technique, especially for removing minor impurities after chromatography or as a primary purification method if the crude material is of sufficient purity.

Q4: I am struggling to find a suitable solvent or solvent system for recrystallizing my compound. It is either too soluble or not soluble enough.

A4: The key to successful recrystallization is finding a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Screening:

    • Single Solvents: Test a range of solvents with varying polarities. Good candidates for a molecule like this could include:

      • Alcohols: Ethanol, isopropanol.

      • Esters: Ethyl acetate.

      • Ketones: Acetone.

      • Aromatic hydrocarbons: Toluene.

      • Halogenated solvents: Dichloromethane (often used in a solvent/anti-solvent pair).

    • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • General Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the solution further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

For iodo-substituted aromatic compounds, melt crystallization has also been reported as a purification technique, though this is more specialized.

Section 3: Understanding and Avoiding Impurities

Q5: What are the likely impurities I should be looking for from the synthesis of this compound?

A5: The impurities will depend on the synthetic route, but a common method for introducing the C4-carbaldehyde is the Vilsmeier-Haack reaction.

  • Vilsmeier-Haack Related Impurities:

    • Unreacted Starting Material: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. This will be less polar than your product.

    • Over-reaction Products: While less common for this specific position, reaction at other positions on the ring is a possibility, leading to isomeric impurities.

    • Hydrolysis of the Vilsmeier Reagent: This can lead to the formation of dimethylamine salts, which are typically removed during aqueous workup.

  • Impurities from Halogenation Steps:

    • If the iodination or fluorination is part of your synthesis, you may have regioisomers or starting materials from incomplete reactions.

  • General Advice:

    • Always perform a thorough aqueous workup after your reaction to remove inorganic salts and highly polar byproducts.

    • Characterize your crude product by ¹H NMR and LC-MS before attempting purification to identify the major components.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Isolation Crude Crude Product (Target + Impurities) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Initial Characterization Column Silica Gel Column Chromatography TLC->Column Optimized Eluent Fractions Collect & Analyze Fractions Column->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Combine Pure Fractions Pure_Oil Purified Product (May be an oil or solid) Evaporation1->Pure_Oil Recrystallization Recrystallization (Optional, for higher purity) Pure_Oil->Recrystallization Final_Product Pure Crystalline Product Pure_Oil->Final_Product If solid & pure enough Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Drying->Final_Product

Caption: A typical purification workflow for this compound.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, provides good resolution for a wide range of compounds.
Mobile Phase A Hexane / Ethyl AcetateGood for moderately polar compounds, easily adjustable polarity.
Starting Ratio A 70:30 (v/v)A good starting point for achieving an Rf in the desired range.
Mobile Phase B Dichloromethane / MethanolFor more polar impurities or if solubility is an issue in Hex/EtOAc.
Starting Ratio B 98:2 (v/v)Methanol is a very polar solvent, so start with a low percentage.
Modifier 0.1-1% TriethylamineReduces streaking by neutralizing acidic silica.

Logical Relationships in Troubleshooting

TroubleshootingLogic Problem Problem Poor Separation/Streaking Cause1 Cause Acidic Silica Gel Problem->Cause1 Cause2 Cause Incorrect Polarity Problem->Cause2 Cause3 Cause Compound Degradation Problem->Cause3 Solution1a Add Triethylamine to Eluent Cause1->Solution1a Solution1b Use Neutral Alumina Cause1->Solution1b Solution2 Optimize Solvent Ratio via TLC (Rf 0.2-0.4) Cause2->Solution2 Solution3a Use Deactivated Silica Cause3->Solution3a Solution3b Avoid Reactive Solvents (e.g., MeOH) Cause3->Solution3b

Caption: Troubleshooting logic for common column chromatography issues.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A practical, one-pot synthesis of N-alkylazaindoles and N-alkylindoles. Organic letters, 8(15), 3307–3310.
  • Nazare, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A Flexible Synthesis of Substituted 7-Azaindoles.
  • Schirok, H. (2006). A Novel and Efficient Synthesis of 2-Aryl-Substituted Azaindole-3-acetic Acid Derivatives. The Journal of Organic Chemistry, 71(14), 5538-5545.
  • A kind of method for separating and purifying o-iodoaniline by melt crystalliz

Sources

Technical Support Center: Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1261365-98-3). This valuable heterocyclic building block presents unique synthetic challenges due to the nuanced reactivity of the 7-azaindole scaffold. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate potential side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this molecule, and what are the key challenges?

The synthesis typically begins with 5-fluoro-1H-pyrrolo[2,3-b]pyridine and involves two critical electrophilic substitution reactions: iodination and formylation. The primary challenge lies in controlling the regioselectivity of these additions. The pyrrole ring of the 7-azaindole core is electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position. However, the target molecule requires functionalization on the pyridine ring at the C4 and C6 positions. Therefore, a carefully designed strategy is essential.

A plausible, though challenging, pathway is a two-step sequence:

  • Regioselective Iodination: Introduction of iodine at the C6 position. This is non-trivial as direct electrophilic iodination strongly favors the C3 position.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position.

Q2: Why is C3-iodination a persistent side reaction during the synthesis of 6-iodo-7-azaindoles?

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus has reactivity analogous to indole. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position of the pyrrole ring, making it the most nucleophilic and thus the kinetic site of attack for most electrophiles.[1] Standard iodination conditions, such as using N-Iodosuccinimide (NIS) or Iodine/KOH, will almost invariably lead to the 3-iodo-substituted isomer as the major product.[1] Achieving substitution at C6 requires overcoming this inherent reactivity, often through strategies like N-protection followed by directed metalation or by starting with a pre-functionalized pyridine ring.

Q3: What is the mechanism of the Vilsmeier-Haack reaction and why is it prone to side reactions on this scaffold?

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3] This reagent is a weak electrophile that attacks electron-rich aromatic systems.

Mechanism:

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.

  • Electrophilic Attack: The 7-azaindole ring attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[3]

Side reactions can occur because the reagent is highly reactive. Potential issues include:

  • Dimerization: Self-condensation of the starting material or product can be catalyzed by the acidic conditions.[4]

  • Over-reaction: If the substrate is highly activated or excess reagent is used, diformylation can occur.[5]

  • N-Formylation: The pyrrole nitrogen can be formylated, although this is typically reversible.

Q4: How can I effectively monitor reaction progress and identify byproducts?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a silica gel plate with a fluorescent indicator. A solvent system like 30-50% Ethyl Acetate in Hexanes is a good starting point. Visualize under UV light (254 nm) and consider staining with potassium permanganate, which can help differentiate between the electron-rich starting material and the more oxidized product.

  • LC-MS: This is invaluable for identifying products and byproducts. You can confirm the mass of the desired product (C₈H₄FIN₂O, MW: 290.03 g/mol )[6] and identify common side products by their mass, such as the di-iodinated species (M+126) or the non-iodinated aldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Diagram: Troubleshooting Workflow for Vilsmeier-Haack Formylation

G cluster_causes Potential Causes & Solutions start Problem Observed: Low yield or complex mixture after Vilsmeier-Haack check_tlc Analyze crude reaction mixture by TLC and LC-MS start->check_tlc cause1 High amount of starting material remains check_tlc->cause1  Starting material is the major spot cause2 Major spot with M+28 (or M+CHO) observed check_tlc->cause2  New major product spot is observed cause3 Multiple unidentified spots/streaking check_tlc->cause3  Complex mixture is observed solution1 Cause: Incomplete Reaction - Prepare Vilsmeier reagent fresh at 0°C. - Increase reagent stoichiometry to 1.5-2.0 eq. - Increase reaction temp slowly (e.g., to 40-50°C). - Extend reaction time. cause1->solution1 solution2 Cause: Correct Product Formed - This is likely the desired aldehyde. - Proceed with careful workup and purification. cause2->solution2 solution3 Cause: Degradation/Side Reactions - Ensure strict temperature control (<5°C) during reagent addition. - Check purity of DMF and POCl3. - Use milder workup conditions (e.g., NaHCO3 solution at 0°C). cause3->solution3

Caption: Troubleshooting Decision Tree for the Formylation Step.

Common Problems & Solutions
Problem Probable Cause(s) Recommended Solution & Rationale
Iodination Step: Yields the wrong isomer (3-iodo instead of 6-iodo).Inherent Electronic Reactivity: The C3 position of the 7-azaindole ring is the kinetic site for electrophilic aromatic substitution.Solution: Standard electrophilic iodination is not suitable for this transformation. A directed synthesis is required, potentially starting from 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and performing a halogen-exchange reaction, or using a directed metalation strategy. Rationale: This avoids the challenge of overcoming the inherent C3 reactivity.
Iodination Step: Low or no conversion.Inactive Reagents: N-Iodosuccinimide (NIS) can decompose over time. Insufficient Activation: If using I₂ with a base, the base may be too weak or insufficient.Solution: Use freshly recrystallized NIS. If using I₂/base, ensure a strong, non-nucleophilic base is used in sufficient quantity to generate the electrophilic iodine species. Rationale: A potent electrophile ("I⁺") is required for the reaction to proceed.
Formylation Step: Reaction is sluggish or stalls.Inactive Vilsmeier Reagent: The reagent is moisture-sensitive and should be prepared fresh. Deactivated Substrate: The fluoro and iodo substituents are electron-withdrawing, deactivating the ring towards electrophilic attack compared to unsubstituted 7-azaindole.Solution: Prepare the Vilsmeier reagent in situ at 0°C and use it immediately. Consider a slight increase in reaction temperature (e.g., to room temperature or 40°C) and/or an increased stoichiometry of the Vilsmeier reagent (1.5-2.0 equivalents). Rationale: Le Chatelier's principle and Arrhenius equation; increasing reactant concentration and temperature can drive a slow reaction to completion.[4]
General: Product decomposition during aqueous workup or purification.Product Instability: The aldehyde product can be sensitive to strong acids, strong bases, or high temperatures. The pyrrole N-H is acidic and can complicate purification.Solution: Perform the reaction workup at low temperatures (0-5°C). Use a buffered or mild basic solution (e.g., saturated sodium bicarbonate, sodium acetate) for neutralization.[2] For chromatography, consider adding 0.1-1% triethylamine to the eluent to prevent streaking on the silica gel column. Rationale: Minimizing exposure to harsh conditions prevents degradation. The amine additive deactivates acidic sites on the silica.

Experimental Protocols

Disclaimer: These are representative protocols based on established chemical principles for this scaffold. Researchers must conduct their own risk assessment and optimization.

Diagram: Proposed Synthetic Pathway

G SM 5-Fluoro-1H-pyrrolo[2,3-b]pyridine INT 5-Fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine SM->INT Step 1: Iodination (Regioselectivity Challenge) PROD 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde INT->PROD Step 2: Vilsmeier-Haack Formylation

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Vilsmeier-Haack Formylation of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting mixture at 0°C for 30-45 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction: Dissolve the substrate, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent suspension.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (40-50°C) may be required.

  • Workup: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral (~7-8).

  • Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes, to yield the final product.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-456. [Link]

  • Rajput, J. D., & Chavda, D. R. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. The Chemists' Cookbook. [Link]

  • Mineno, T. (2004). The Unlikely Mechanism of the Vilsmeier-Haak Reaction of 7-Azaindole. ResearchGate. [Link]

  • Guillarme, S., & Gribble, G. W. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Abbassi, M., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(15), 4731. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, primarily via the Vilsmeier-Haack reaction.

I. Introduction to this compound

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug discovery. The strategic placement of the fluoro, iodo, and formyl groups offers multiple points for diversification through various cross-coupling reactions and other transformations.

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of the corresponding 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. This reaction, while powerful, can present challenges, especially with a di-halogenated and relatively electron-deficient substrate. This guide will walk you through optimizing this critical step and addressing potential downstream issues.

II. Troubleshooting Guide: The Vilsmeier-Haack Reaction

This section addresses common problems encountered during the formylation of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Q1: My Vilsmeier-Haack reaction is showing low or no conversion of the starting material. What are the likely causes?

A1: Low or no conversion in a Vilsmeier-Haack reaction is a frequent issue that can often be traced back to several key factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture. Any water present in your reagents or glassware will lead to its decomposition.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is advisable to use freshly opened bottles of reagents or to properly store them under an inert atmosphere.

  • Insufficient Reagent Stoichiometry: For electron-deficient substrates like halogenated 7-azaindoles, a larger excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.

    • Solution: While a 1.5 to 3-fold excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is a common starting point, you may need to increase this to a 5-fold or even higher excess for challenging substrates. A systematic optimization of the POCl₃ to substrate ratio is recommended.

  • Inadequate Reaction Temperature: While the formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), the subsequent formylation of an electron-deficient aromatic system may require thermal energy to proceed at a reasonable rate.

    • Solution: After the addition of your substrate at a low temperature, allow the reaction to slowly warm to room temperature. If monitoring by TLC or LC-MS shows a sluggish reaction, gradually increase the temperature to 40-60 °C. In some cases, heating for several hours may be required.

  • Substrate Solubility Issues: The starting 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine may have limited solubility in the reaction mixture, especially at low temperatures.

    • Solution: Ensure the substrate is fully dissolved in a minimal amount of anhydrous DMF before its addition to the Vilsmeier reagent. If solubility remains an issue, a co-solvent like 1,2-dichloroethane (DCE) can sometimes be employed, although this should be used with caution as it can alter the reaction conditions.

Q2: I'm observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?

A2: Byproduct formation is a common challenge, especially with highly functionalized heterocyclic systems. Potential side reactions include:

  • N-Formylation: The pyrrole nitrogen is nucleophilic and can be formylated by the Vilsmeier reagent. This is often reversible upon aqueous workup but can sometimes lead to stable byproducts.

    • Solution: Careful control of the reaction temperature and a proper hydrolytic workup can often mitigate this.

  • Dimerization or Polymerization: Under harsh conditions (e.g., high temperatures or prolonged reaction times), acid-catalyzed side reactions can lead to the formation of colored, insoluble materials.

    • Solution: Maintain careful temperature control and monitor the reaction progress closely to avoid over-running the reaction.

  • Halogen Scrambling or Loss: While less common under Vilsmeier-Haack conditions, strong activation or high temperatures could potentially lead to side reactions involving the iodine or fluorine substituents.

    • Solution: Employ the mildest effective reaction conditions.

Q3: The workup of my Vilsmeier-Haack reaction is problematic, leading to low isolated yields.

A3: The workup step is critical for obtaining a clean product in good yield.

  • Inefficient Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the desired aldehyde.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water. After the initial quench, basify the solution carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9 to ensure complete hydrolysis and precipitation of the product.

  • Product Oiling Out or Remaining in Solution: The product may not precipitate cleanly upon quenching, or it may have some water solubility.

    • Solution: If the product "oils out," try adding more water or a small amount of a co-solvent to induce precipitation. If it remains in the aqueous layer, perform multiple extractions with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Difficult Purification: The crude product may be contaminated with residual DMF or other impurities.

    • Solution: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is often effective.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: As with many functionalized heterocyclic compounds, it is recommended to store the product in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Aldehydes can be susceptible to oxidation over time.

Q: What are the expected spectroscopic signatures for the product?

A: While specific data for this exact molecule is not widely published, based on analogous structures, you can expect the following:

  • ¹H NMR: A downfield singlet for the aldehyde proton (around 10 ppm), signals for the pyrrole and pyridine protons in the aromatic region (7-9 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around 185-195 ppm, and other aromatic carbon signals in the typical range. The carbon atoms attached to fluorine will show coupling (C-F coupling).

  • Mass Spectrometry: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight (C₈H₄FIN₂O: 290.03 g/mol ).

Q: Can I use other formylating agents besides the Vilsmeier-Haack reagent?

A: While the Vilsmeier-Haack reaction is the most common method for formylating such systems, other methods like the Duff reaction or the Reimer-Tiemann reaction are generally less effective for 7-azaindoles and may require harsher conditions, leading to more side products.

IV. Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents relative to the starting material). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (3-5 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution may become a thick, pale-yellow slurry.

  • Formylation Reaction: Dissolve 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. A precipitate should form. Continue stirring for 30 minutes.

  • Neutralization and Extraction: Carefully add saturated aqueous NaHCO₃ solution to the mixture until the pH is ~8-9. Stir for another 30 minutes. If a solid has precipitated, collect it by vacuum filtration, wash with cold water, and air-dry. If no solid forms or if it is oily, extract the aqueous mixture three times with ethyl acetate or DCM.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Visualization of Workflow and Logic

Experimental Workflow Diagram

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0°C) DMF->Vilsmeier_Reagent Cool to 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Add dropwise Reaction_Mix Reaction Mixture (0°C to RT/Heat) Vilsmeier_Reagent->Reaction_Mix Substrate 5-Fluoro-6-iodo- 1H-pyrrolo[2,3-b]pyridine Substrate->Reaction_Mix Add dropwise Quench Quench with Ice/Water Reaction_Mix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A streamlined workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Incomplete Reaction Check_Reagents Are reagents (DMF, POCl₃) anhydrous and fresh? Start->Check_Reagents Use_Anhydrous Use freshly opened or properly stored anhydrous reagents. Check_Reagents->Use_Anhydrous No Check_Stoichiometry Is the Vilsmeier reagent in sufficient excess? Check_Reagents->Check_Stoichiometry Yes Use_Anhydrous->Check_Stoichiometry Increase_Equivalents Increase equivalents of POCl₃ (e.g., 3-5 eq.). Check_Stoichiometry->Increase_Equivalents No Check_Temp Was the reaction heated if sluggish at RT? Check_Stoichiometry->Check_Temp Yes Increase_Equivalents->Check_Temp Increase_Temp Gently heat to 40-60°C and monitor. Check_Temp->Increase_Temp No Check_Workup Was the workup pH adjusted to ~8-9? Check_Temp->Check_Workup Yes Increase_Temp->Check_Workup Adjust_pH Ensure complete hydrolysis by adjusting pH. Check_Workup->Adjust_pH No Success Improved Yield Check_Workup->Success Yes Adjust_pH->Success

Caption: A decision tree for troubleshooting low yields in the Vilsmeier-Haack formylation.

VI. Downstream Reactions: Expanding the Utility

The iodo-substituent at the 6-position and the aldehyde at the 4-position make this molecule an excellent substrate for a variety of subsequent transformations.

  • Suzuki and Stille Cross-Coupling: The C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups.

  • Sonogashira Coupling: The iodo-group can be readily coupled with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.

  • Reductive Amination: The aldehyde can be converted into various amines through reductive amination, providing access to a diverse set of derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be transformed into alkenes with a variety of substituents.

Optimization of these downstream reactions will depend on the specific substrates and catalysts used, but the principles of using anhydrous conditions and carefully controlling stoichiometry remain paramount.

VII. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 49, 1-330. [Link]

  • Campaigne, E.; Archer, W. L. Formylation of Dimethylaniline. Org. Synth.1953 , 33, 27. [Link]

stability issues of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this complex heterocyclic aldehyde. The insights provided herein are based on established chemical principles and field-proven expertise in medicinal chemistry.

Introduction to a Privileged Scaffold

This compound, a derivative of the 7-azaindole core, represents a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.[1][2] The unique arrangement of fluorine, iodine, and a carbaldehyde group on this heterocyclic system offers a versatile platform for generating novel therapeutic agents.[3][4][5] However, this intricate combination of functional groups also presents specific stability challenges that can impact experimental outcomes. This guide aims to address these potential issues proactively.

Troubleshooting Guide: A Proactive Approach to Experimental Success

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing significant degradation of my compound during storage. What are the likely causes and how can I mitigate this?

Answer:

The stability of this compound upon storage is influenced by several factors, primarily light, temperature, and atmospheric conditions.

  • Light Sensitivity (Photodecomposition): The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV irradiation.[6] This can lead to the formation of radical species and subsequent decomposition pathways. Aromatic aldehydes can also be photolabile.[7]

  • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[8]

Mitigation Strategies:

ParameterRecommended ConditionRationale
Light Store in an amber vial or wrap the container in aluminum foil.Prevents photodecomposition by blocking UV and visible light.
Temperature Long-term storage at -20°C to -80°C is recommended.[9] For short-term use, 4°C is acceptable.Reduces the rate of thermal degradation and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation of the aldehyde group.
Handling Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[9]Minimizes exposure to atmospheric moisture and oxygen, and prevents degradation from temperature fluctuations.

Experimental Workflow for Storage and Handling:

Caption: A step-by-step guide to troubleshooting inconsistent reaction yields.

Question 3: I am observing the formation of a de-iodinated byproduct. What is causing this and how can I prevent it?

Answer:

The carbon-iodine bond on an aromatic ring can be labile under certain conditions, leading to de-iodination.

  • Reductive Dehalogenation: This can occur in the presence of certain reducing agents or catalysts, particularly palladium-based catalysts used in cross-coupling reactions if the conditions are not optimized.

  • Nucleophilic Aromatic Substitution: While less common for iodine compared to other halogens, strong nucleophiles under forcing conditions could potentially displace the iodide.

  • Photochemical Cleavage: As mentioned earlier, light can induce C-I bond cleavage. [6] Prevention Strategies:

  • Reagent Choice:

    • When performing reactions at other sites of the molecule, carefully select reagents that are not known to cause reductive dehalogenation.

    • If using palladium catalysis (e.g., for a Suzuki or Sonogashira coupling at a different position, if applicable), screen different ligands and conditions to minimize hydrodehalogenation.

  • Reaction Setup:

    • Conduct reactions in the dark or in vessels protected from light to prevent photochemical de-iodination.

  • Monitoring:

    • Closely monitor the reaction by TLC or LC-MS to detect the formation of the de-iodinated byproduct early. [10]This can help in adjusting reaction times to maximize the desired product before significant degradation occurs.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended solvent for dissolving this compound for storage or reaction?

    • A: For storage, it is best kept as a solid. [9]For reactions, common aprotic solvents like DMF, DMSO, THF, or dioxane are generally suitable, depending on the specific reaction requirements. Always ensure the solvent is dry if the reaction is moisture-sensitive. [10]

  • Q: Can I purify this compound using silica gel chromatography?

    • A: Yes, silica gel chromatography is a common method for purifying such compounds. However, prolonged exposure to silica, which can be slightly acidic, may lead to some degradation of sensitive aldehydes. To mitigate this, consider using a neutral support like deactivated silica or alumina, or work quickly and use a less polar eluent system to minimize contact time.

  • Q: Is this compound air-stable for short periods, for example, during weighing?

    • A: While it is recommended to handle the compound under an inert atmosphere for long-term storage and reactions, brief exposure to air for weighing is generally acceptable. However, to ensure the highest purity and prevent gradual oxidation of the aldehyde, it is best practice to minimize air exposure as much as possible.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. (2025). ACS Publications.
  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). ACS Publications.
  • Deruish, I. V. (n.d.). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Journal of Analytical Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF. (2025). ResearchGate.
  • The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. (1991). PubMed.
  • Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. (n.d.). MDPI.
  • Cusabio. (n.d.). 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b).... (n.d.).
  • The Role of 7-Azaindole Intermedi
  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) | Request PDF. (2025). ResearchGate.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Pyrrolopyridine or Pyrazolopyridine Deriv
  • Sigma-Aldrich. (n.d.). 5-Fluoro-4-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1015610-23-7.
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin
  • This compound. (n.d.).
  • This compound. (n.d.). 杭州辰通生化科技有限公司.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-63-1.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • Photochemistry of aromatic compounds. (n.d.). The Royal Society of Chemistry.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIV
  • Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (n.d.). Journal of the American Chemical Society.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
  • Sigma-Aldrich. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde AldrichCPR.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine-4-carbaldehyde AldrichCPR 1261365-98-3.
  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2018).
  • 17.3: Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax.
  • 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). (2023). Chemistry LibreTexts.
  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. (n.d.). PubChem.
  • BLDpharm. (n.d.). 23616-57-1|3-Iodo-1H-pyrrolo[2,3-b]pyridine.
  • BLDpharm. (n.d.). 1234615-88-3|5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Sources

troubleshooting failed reactions with 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (referred to herein as FIPC ). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. As a substituted 7-azaindole, FIPC offers unique opportunities for scaffold development but also presents specific hurdles in common synthetic transformations. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Understanding the Reactivity of FIPC

Before diving into specific troubleshooting, it is crucial to understand the inherent chemical characteristics of the FIPC molecule. Its reactivity is governed by the interplay of several functional groups on an electron-deficient heterocyclic core:

  • The 6-Iodo Group: This is the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is readily activated by Pd(0) catalysts.

  • The 7-Azaindole Core: The pyridine nitrogen (N7) is a Lewis basic site and can act as a coordinating ligand to the palladium catalyst. This coordination can sometimes form stable, off-cycle complexes that inhibit catalysis.[1]

  • The Pyrrole N-H: The proton on the pyrrole nitrogen (N1) is acidic (pKa of related 7-azaindoles is ~16-17 in DMSO) and can be deprotonated by strong bases used in coupling reactions. This can lead to substrate inhibition or unwanted side reactions.[1]

  • The 4-Carbaldehyde Group: This strong electron-withdrawing group influences the electronic properties of the ring system, potentially affecting the rate of oxidative addition. It is also susceptible to nucleophilic attack or modification under harsh basic or reductive conditions.[2][3]

  • The 5-Fluoro Group: This electron-withdrawing substituent further contributes to the electron-deficient nature of the pyridine ring.

This combination of features requires careful selection of reaction conditions to achieve high selectivity and yield.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is essential. The following workflow provides a logical path to diagnose the issue before consuming more starting material.

Troubleshooting_Workflow cluster_analysis Analysis Outcomes cluster_solutions Potential Causes & Solutions start Reaction Failed (Low Yield / No Product) check_sm 1. Verify Starting Materials - Purity of FIPC - Reagent Quality (e.g., Boronic Acid) - Solvent Anhydrous? start->check_sm analyze_crm 2. Analyze Crude Reaction Mixture (TLC, LC-MS) check_sm->analyze_crm no_reaction A. No Reaction (Only Starting Material) analyze_crm->no_reaction Outcome? side_products B. Side Products Observed analyze_crm->side_products decomposition C. Decomposition (Baseline / Unidentifiable) analyze_crm->decomposition sol_no_reaction Cause: Catalyst Inactivation / Poor OA Solution: - Increase Temperature - Screen Ligands (Bulky, e--rich) - Check Base/Solvent System - Use a Pre-catalyst no_reaction->sol_no_reaction sol_side_products Cause: Dehalogenation, Homocoupling, etc. Solution: - Lower Temperature - Change Ligand/Base - Ensure Rigorous Degassing - Verify Reagent Stoichiometry side_products->sol_side_products sol_decomposition Cause: Conditions too Harsh Solution: - Lower Temperature - Use Milder Base - Protect Aldehyde/N-H Group - Reduce Reaction Time decomposition->sol_decomposition

Caption: General workflow for troubleshooting failed reactions with FIPC.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common cross-coupling reactions performed on the 6-iodo position of FIPC .

FAQ 1: Suzuki-Miyaura Coupling

Q: My Suzuki coupling with FIPC gives low to no yield of the desired product. What is the primary cause?

A: The most common failure mode for Suzuki couplings with N-heterocycles like FIPC is catalyst inhibition or insufficient catalyst activity.[1] The pyridine nitrogen can coordinate to the palladium, and the acidic N-H can react with the base to form anionic species that may interfere with the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition step is often the rate-determining step and requires a more active catalyst system.[4]

    • Switch to Buchwald Ligands/Pre-catalysts: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step and can stabilize the catalyst.[5] Using a pre-catalyst (e.g., XPhos Pd G3) ensures efficient generation of the active Pd(0) species.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes, like PEPPSI-IPr, are highly active and stable, making them excellent choices for challenging cross-couplings.[6]

  • Base and Solvent System: The choice of base is critical to avoid side reactions with the aldehyde and N-H group.

    • Use Potassium Phosphate (K₃PO₄): This is often an effective base for Suzuki couplings of sensitive substrates. For anhydrous reactions with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[7]

    • Screen Other Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also viable alternatives. Avoid extremely strong bases like NaOtBu if possible, as they may promote aldehyde side reactions.

  • Temperature Optimization: While higher temperatures can accelerate the reaction, they can also lead to decomposition or side products like dehalogenation. Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if no conversion is observed.

Table 1: Recommended Starting Conditions for FIPC Suzuki-Miyaura Coupling

ComponentRecommendation 1Recommendation 2Rationale
Substrate FIPC (1.0 eq)FIPC (1.0 eq)-
Boronic Acid/Ester 1.2 - 1.5 eq1.2 - 1.5 eqExcess nucleophile drives the reaction.
Catalyst XPhos Pd G3 (2-5 mol%)PEPPSI-IPr (2-5 mol%)Pre-catalysts provide reliable activation.[6][8]
Base K₃PO₄ (2.0-3.0 eq)Cs₂CO₃ (2.0-3.0 eq)Moderately strong bases compatible with many functional groups.
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)THFCommon solvents for Suzuki couplings.
Temperature 80 - 110 °C70 - 90 °COptimize based on substrate stability.

Q: I am observing a significant amount of a side product corresponding to the mass of FIPC minus iodine (protodeiodination). How can I minimize this?

A: Protodeiodination (or dehalogenation) is a common side reaction in palladium catalysis.[9] It can occur through several mechanisms, including the reductive elimination of a Pd-H species formed from β-hydride elimination or reactions with trace water/base.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most effective first step, as the pathways leading to dehalogenation often have a higher activation energy than the desired coupling.

  • Change the Ligand: While electron-rich ligands are good for oxidative addition, some can be more prone to generating the hydride species that cause dehalogenation. Screening different ligands (e.g., moving from a trialkylphosphine-based ligand to an NHC) can identify a more selective system.

  • Use a Hindered Base: A very bulky base may slow down undesired proton transfer pathways.

  • Ensure Anhydrous Conditions: If the mechanism is suspected to involve hydrolysis of the boronic acid or reaction with water, using thoroughly dried reagents and solvents is critical.

FAQ 2: Sonogashira Coupling

Q: My Sonogashira coupling of FIPC with a terminal alkyne is sluggish and produces significant alkyne homocoupling (Glaser coupling). What should I change?

A: This points to two potential issues: inefficient palladium catalysis (sluggish reaction) and oxidation of the copper(I) co-catalyst or the alkyne itself (homocoupling).[10] The 7-azaindole core can be particularly problematic in Sonogashira reactions.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is the primary culprit for Glaser homocoupling. Ensure your solvent and reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period (20-30 min).

  • Optimize the Catalytic System:

    • Palladium Source: PdCl₂(PPh₃)₂ is a standard choice. If it fails, consider a more active Pd(0) source like Pd(PPh₃)₄.

    • Copper(I) Source: CuI is the classic co-catalyst. Ensure it is fresh and not oxidized (it should be off-white, not green/brown).

    • Consider Copper-Free Conditions: The pyridine nitrogen of FIPC can chelate with copper, leading to catalyst inhibition. Copper-free Sonogashira protocols, often using a palladium catalyst with a phosphine ligand and a soluble base in a polar aprotic solvent, can be very effective.[11]

  • Base and Solvent:

    • Amine Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices, often used as the solvent or co-solvent. They scavenge the HI produced during the reaction.

    • Inorganic Base: For copper-free systems, an inorganic base like Cs₂CO₃ or K₂CO₃ in a solvent like DMF or 1,4-dioxane can be effective.[11]

Protocol 1: Standard Sonogashira Conditions

  • To a dried flask under an inert atmosphere, add FIPC (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N, 3.0 eq).

  • Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

FAQ 3: Buchwald-Hartwig Amination

Q: I am trying to couple a primary amine with FIPC, but the reaction is failing or giving complex mixtures. What are the specific challenges here?

A: Buchwald-Hartwig amination of halo-7-azaindoles presents a unique challenge due to the presence of two reactive N-H bonds: the amine nucleophile and the acidic pyrrole proton of FIPC .[8] Furthermore, the aldehyde is sensitive to the strong bases typically required.

Key Considerations and Solutions:

  • Ligand is Crucial: This reaction is highly dependent on using a state-of-the-art, sterically hindered biarylphosphine ligand. These ligands promote the desired C-N reductive elimination over other pathways and prevent catalyst inhibition.[12]

    • For primary aliphatic amines and anilines, ligands like XPhos or RuPhos are excellent starting points.[13]

    • Use a pre-catalyst (e.g., RuPhos Pd G3) for reliable results.

  • Base Selection: A strong, non-nucleophilic base is required. However, bases like NaOtBu can potentially react with the aldehyde.

    • Start with a Weaker Base: K₃PO₄ or Cs₂CO₃ might be sufficient with a highly active catalyst system and are less likely to cause aldehyde-related side reactions.

    • Use LiHMDS or K₂CO₃: These have also been shown to be effective in aminations of sensitive heterocyclic systems.

  • Protecting Group Strategy (If Necessary): If all else fails, particularly if the aldehyde is proving too reactive, a protecting group strategy may be unavoidable.

    • Protect the Aldehyde: Convert the aldehyde to a robust acetal (e.g., using ethylene glycol).

    • Perform the Amination: Use standard Buchwald-Hartwig conditions on the protected substrate.

    • Deprotect: Remove the acetal under acidic conditions to reveal the desired product.

Protocol 2: Buchwald-Hartwig Amination of Unprotected FIPC

This protocol is adapted from methods developed for unprotected halo-7-azaindoles and serves as a starting point for optimization.[8]

  • In a glovebox or under a strictly inert atmosphere, add a pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., K₃PO₄, 2.0 eq), FIPC (1.0 eq), and the amine (1.2 eq) to a reaction vial.

  • Add anhydrous, degassed solvent (e.g., t-BuOH or 1,4-dioxane).

  • Seal the vial and heat to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with an appropriate solvent, filter through a pad of celite, and concentrate. Purify the residue by silica gel chromatography.

General FAQs for FIPC Handling

Q: Is FIPC stable? What are the recommended storage conditions? A: FIPC is a solid that is generally stable under normal laboratory conditions.[14] However, like many aldehydes and iodo-substituted aromatics, it should be protected from light and stored in a cool, dry place under an inert atmosphere to prevent slow decomposition over time.

Q: I'm having trouble with the solubility of FIPC. What are the best solvents? A: FIPC has moderate solubility in common organic solvents. It is generally soluble in polar aprotic solvents like DMF, DMSO, and NMP, and has reasonable solubility in THF and 1,4-dioxane, especially upon warming. It has lower solubility in less polar solvents like toluene and ethereal solvents.

Q: Can the aldehyde group be used for further derivatization? A: Absolutely. The aldehyde is a versatile functional group that can undergo a wide range of transformations, such as:

  • Reductive Amination: To introduce substituted aminomethyl groups.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the primary alcohol.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.[3]

  • Condensation Reactions: To form imines, oximes, or hydrazones.[3]

It is important to ensure that the conditions for these transformations are compatible with the rest of the molecule, particularly the iodo- and fluoro-substituents.

Mechanistic Considerations

Understanding the catalytic cycle helps in diagnosing failures. For most cross-coupling reactions, catalyst inhibition is a key concern with FIPC .

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)-I(L)₂ (Oxidative Addition) pd0->pd2_oa + Ar-I (FIPC) pd2_trans Ar-Pd(II)-R(L)₂ (Transmetalation) pd2_oa->pd2_trans + R-M product Ar-R (Product) pd2_trans->product Reductive Elimination pd2_trans->point point->pd0 inhibitor Inhibition by 7-Azaindole Core inhibitor->pd0 N7 coordination forms off-cycle [Pd(0)-Azaindole] complex base_issue Base Interaction base_issue->pd2_oa N1-H deprotonation can form anionic species interfering with transmetalation

Caption: Potential inhibition points in the Pd-catalytic cycle for FIPC.

This guide provides a framework for addressing common issues encountered when working with this compound. Successful synthesis relies on a rational choice of catalysts, ligands, and reaction conditions tailored to the unique reactivity of this valuable heterocyclic building block.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF on ResearchGate. [Link]

  • Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. [Link]

  • Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Silva, A. M. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. ITQB. [Link]

  • MacMillan, D. S., & Murray, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]

  • Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

  • Yang, X., & Liu, Y. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC - NIH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. [Link]

  • LookChem. 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE. LookChem. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Bentabed, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

  • This compound. Hangzhou Chentong Biochemical Co., Ltd.[Link]

  • Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC - PubMed Central. [Link]

  • Gulevskaya, A. V. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2020). PubMed Central. [Link]65819/)

Sources

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This document is designed for researchers and process chemists transitioning this synthesis from bench-scale to pilot or manufacturing scale. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate and overcome the challenges inherent in scaling up this multi-step synthesis. We will address common pitfalls, from managing reaction thermodynamics to ensuring regiochemical control and final product purity.

Part 1: Recommended Synthetic Pathway for Scale-Up

The synthesis of this highly functionalized 7-azaindole core requires careful strategic planning. The introduction of three distinct substituents—fluoro, iodo, and formyl groups—on the pyrrolopyridine ring necessitates a sequence that maximizes regioselectivity and minimizes the formation of difficult-to-remove impurities. Based on our experience, a two-step approach starting from 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) is the most robust and scalable pathway.

The proposed sequence is as follows:

  • Regioselective Iodination: Introduction of the iodine atom at the C6 position.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position.

This sequence is preferred because direct formylation of 5-fluoro-7-azaindole could potentially lead to a mixture of products or alter the electronic properties of the ring, complicating the subsequent iodination. Iodination first leverages the inherent reactivity of the pyridine ring, followed by a directed formylation.

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Purification SM 5-Fluoro-1H-pyrrolo[2,3-b]pyridine INT 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine SM->INT  NIS, Acetonitrile (MeCN)  Controlled Temperature FP This compound INT->FP  POCl₃, DMF (Vilsmeier Reagent)  Exotherm Control & Careful Quench PUR Final Product Isolation (Crystallization/Reslurrying) FP->PUR

Caption: Proposed workflow for the scale-up synthesis.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Step 1: Regioselective Iodination

Question: My iodination reaction is producing a significant amount of the 3-iodo isomer alongside my desired 6-iodo product. How can I improve C6 selectivity?

Answer: This is a classic regioselectivity challenge in the functionalization of 7-azaindoles. The C3 position is often kinetically favored for electrophilic substitution due to the electronics of the pyrrole ring.[1][2] However, you can steer the reaction towards the thermodynamically favored C6 product by carefully controlling the reaction conditions.

  • Underlying Cause: The lone pair on the pyrrole nitrogen directs electrophiles to the C3 position. To achieve C6 iodination, the reaction must overcome this inherent reactivity.

  • Recommended Solution:

    • Protect the Pyrrole Nitrogen: The most robust solution for scale-up is to protect the N1 position with a removable group like trimethylsilylethoxymethyl (SEM) or tosyl (Ts). This protection electronically deactivates the pyrrole ring, reducing C3 reactivity and favoring substitution on the pyridine ring. However, this adds two steps to your synthesis (protection/deprotection), which must be factored into cost analysis.[3]

    • Solvent and Reagent Choice: If an additional protection step is not feasible, solvent choice is critical. Using a non-polar solvent can sometimes favor substitution on the pyridine ring. More importantly, the choice of iodinating agent matters. While N-Iodosuccinimide (NIS) is common, consider using Iodine (I₂) in the presence of a base like KOH or a silver salt (e.g., AgNO₃), which can modulate the electrophilicity of the iodine and alter the product distribution.[1]

    • Temperature Control: Run the reaction at lower temperatures for extended periods. This can sometimes favor the thermodynamically more stable product over the kinetically formed one.

Question: During workup, I have difficulty removing unreacted iodine and succinimide byproducts. Is there a scalable alternative to column chromatography?

Answer: Absolutely. Relying on chromatography for multi-kilogram production is inefficient and costly. The workup should be designed to remove these impurities through extraction and crystallization.

  • Recommended Workup Protocol:

    • Quench: After the reaction is complete, quench with an aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the industry standard and is highly effective at neutralizing excess iodine.[4]

    • Base Wash: Perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove the succinimide byproduct, which is acidic.

    • Crystallization: The crude product, now free of the major impurities, should be isolated by crystallization from an appropriate solvent system. A solvent screen (e.g., Isopropanol/water, Toluene/Heptane) is highly recommended to find conditions that give high purity and yield.

Step 2: Vilsmeier-Haack Formylation

Question: The formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic and difficult to control at scale. What is the best practice for thermal management?

Answer: This is the most critical safety and control point of the entire synthesis. Uncontrolled addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) can lead to a runaway reaction.[5]

  • Underlying Cause: The reaction between the lone pair of the amide oxygen in DMF and the electrophilic phosphorus atom in POCl₃ is extremely fast and exothermic.

  • Scale-Up Best Practices:

    • Reverse Addition: Instead of adding POCl₃ to DMF, add the DMF slowly to the POCl₃, often diluted in a suitable solvent like dichloromethane (DCM) or acetonitrile. This allows the bulk of the POCl₃ to act as a heat sink.

    • Controlled Addition: Use a dosing pump for slow, continuous addition of the limiting reagent.

    • Efficient Cooling: Ensure your reactor has sufficient cooling capacity. The Vilsmeier reagent should be prepared at a low temperature (typically 0-5 °C) and never be allowed to rise significantly.

    • In-Situ Formation: An alternative is to add the POCl₃ to a solution of the substrate in DMF. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the thermal risk. However, this can sometimes lead to different side products and must be tested at the lab scale first.

Question: My final product is contaminated with a persistent, highly-colored impurity after the formylation workup. What is it likely to be, and how can I prevent its formation?

Answer: The impurity is likely a result of incomplete hydrolysis of the iminium salt intermediate or side reactions caused by localized high pH or temperature during the quench.[6]

  • Underlying Cause: The Vilsmeier-Haack reaction produces a stable iminium salt intermediate. Hydrolysis of this salt to the aldehyde requires careful pH and temperature control.[7] If the quench is too aggressive (e.g., adding water too quickly or using a strong, hot base), polymerization or side reactions can occur, leading to colored tars.

  • Recommended Solutions:

    • Controlled Quench: The reaction mixture should be slowly added to a cold (0-10 °C) aqueous solution of a mild base like sodium acetate or sodium bicarbonate. Never add water directly to the hot reaction mixture.

    • pH Control: Monitor the pH during the workup, keeping it in the range of 7-9. Overly basic conditions can promote side reactions with the aldehyde product.

    • Aging Period: After the initial quench, allow the mixture to stir at a controlled temperature (e.g., 20-25 °C) for a few hours to ensure complete hydrolysis of the iminium intermediate before proceeding with extraction and isolation.

    • Purification: If the impurity persists, a carbon treatment or a final reslurrying of the isolated solid in a hot solvent (like acetonitrile or isopropanol) can be very effective at removing baseline impurities without resorting to chromatography.

Part 3: Scale-Up Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
ReagentMolar Equiv.Notes
5-Fluoro-1H-pyrrolo[2,3-b]pyridine1.0Starting Material
N-Iodosuccinimide (NIS)1.1Check purity before use.
Acetonitrile (MeCN)10 volSolvent

Procedure:

  • Charge the reactor with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and Acetonitrile.

  • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Add N-Iodosuccinimide in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at 5-10 °C for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Once complete, quench the reaction by slowly adding it to a pre-chilled (0-10 °C) 10% aqueous sodium thiosulfate solution.

  • Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by crystallization from a suitable solvent system (e.g., IPA/water).

Protocol 2: this compound
ReagentMolar Equiv.Notes
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine1.0Intermediate
N,N-Dimethylformamide (DMF)5.0Reagent and Solvent
Phosphorus Oxychloride (POCl₃)2.5Vilsmeier Reagent Component

Procedure:

  • Charge a reactor with DMF and cool to 0-5 °C under a nitrogen atmosphere.

  • Slowly add POCl₃ via a dosing pump over 2-3 hours, maintaining the internal temperature below 10 °C. Stir for 30 minutes after addition to ensure complete formation of the Vilsmeier reagent.

  • In a separate reactor, dissolve the 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine intermediate in DMF.

  • Slowly add the substrate solution to the pre-formed Vilsmeier reagent, keeping the temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by HPLC.

  • Prepare a separate quench vessel with a 1 M aqueous solution of sodium bicarbonate, chilled to 0-10 °C.

  • Slowly transfer the reaction mixture into the quench vessel, ensuring the temperature of the quench does not exceed 20 °C.

  • Stir the resulting slurry for 2-4 hours at room temperature to ensure complete hydrolysis.

  • Filter the solid product, wash thoroughly with water, and then with a non-polar solvent like heptane.

  • Dry the product under vacuum at 40-50 °C. Further purification can be achieved by recrystallization if needed.

Caption: Decision tree for troubleshooting low formylation yield.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for in-process controls (IPCs) and final product release?

  • A1: For IPCs, High-Performance Liquid Chromatography (HPLC) with UV detection is essential to track the consumption of starting material and the formation of the product. For final product release, a full characterization should include HPLC for purity, ¹H and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and Karl Fischer titration for water content.

Q2: What are the primary safety concerns when handling these reagents at scale?

  • A2: The primary concerns are:

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Use in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

    • Exothermic Reactions: The Vilsmeier reagent formation and the subsequent quench are highly exothermic. Strict temperature control is non-negotiable.

    • Iodine/NIS: Iodine is corrosive and can cause stains and burns. NIS is a strong oxidizing agent. Avoid inhalation of dust or vapors.

Q3: How should the final product, this compound, be stored?

  • A3: Based on data for similar halogenated heterocyclic aldehydes, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] Long-term storage at -20°C is recommended. Aldehydes can be susceptible to oxidation, so minimizing headspace and air exposure is crucial.

References

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs (Supporting Information). The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenox-y-3H-indol-2-yl)-3-aminomethylene malonaldehyde. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. Direct iodination of the 1-arylated 7-azaindoles. ResearchGate Publication. Available at: [Link]

  • MDPI. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Cusabio. 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate Scientific Diagram. Available at: [Link]

  • Chentong. This compound. Available at: [Link]

  • ResearchGate. Easy Access to 1H-Pyrrolo[3′,4′:5,6]pyrido[2,3-d]pyrimidine-2,4,6,8(3H,7H)-tetraone and Selectively N7-Substituted Analogues Through Key Synthons. European Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. Available at: [Link]

  • MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. Available at: [Link]

  • ResearchGate. Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. ResearchGate Publication. Available at: [Link]

  • PubMed Central. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. National Institutes of Health. Available at: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this highly functionalized 7-azaindole derivative. As a key intermediate in various therapeutic programs, understanding its synthesis is crucial. This guide provides an in-depth look at a proposed standard synthetic route, potential alternative strategies, and comprehensive troubleshooting advice to navigate the challenges you may encounter in your experiments.

I. Introduction to the Synthetic Challenge

The synthesis of this compound presents a significant regiochemical challenge. The 7-azaindole core has multiple reactive sites, and direct electrophilic substitution typically favors the C3 position of the pyrrole ring. To achieve the desired substitution pattern—fluorine at C5, iodine at C6, and a formyl group at C4—a carefully planned, multi-step synthetic strategy is required. This often involves the use of protecting groups and directed metalation techniques to control the regioselectivity of the functionalization steps.

II. Proposed Standard Synthetic Route

The following is a proposed, literature-informed synthetic route starting from the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine. This route prioritizes regiochemical control through the use of a bulky N-protecting group to direct functionalization to the pyridine ring.

Workflow Diagram: Proposed Standard Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Regioselective C6-Iodination cluster_2 Step 3: Regioselective C4-Formylation cluster_3 Step 4: Deprotection A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine A->B  TIPSCl, Imidazole, DMF C N-TIPS-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine B->C  1. s-BuLi, THF, -78°C  2. I₂, THF, -78°C D N-TIPS-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde C->D  1. n-BuLi, THF, -78°C  2. DMF, -78°C to rt E This compound D->E  TBAF, THF

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: N-Protection of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Protection of the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group is crucial. This group sterically hinders the C2 position of the pyrrole ring, preventing lithiation at this site and directing it towards the pyridine ring in subsequent steps.[1][2]

  • Procedure:

    • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Regioselective C6-Iodination via Directed Ortho-Metalation

  • Rationale: The fluorine atom at C5 acts as a weak directing group for ortho-metalation. The bulky N-TIPS group allows for deprotonation at either C4 or C6. Steric hindrance from the fused pyrrole ring may favor lithiation at the C6 position.

  • Procedure:

    • Dissolve N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF.

    • Slowly add the iodine solution to the lithiated intermediate at -78 °C.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography to yield N-TIPS-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 3: Regioselective C4-Formylation

  • Rationale: With the C6 position now blocked by iodine, directed ortho-metalation is expected to occur at the C4 position, ortho to the fluorine at C5. The resulting lithiated species can then be quenched with an appropriate formylating agent like DMF.

  • Procedure:

    • Dissolve N-TIPS-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

    • Stir at -78 °C for 1 hour.

    • Add anhydrous DMF (3.0 eq) and continue stirring at -78 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to obtain N-TIPS-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Step 4: Deprotection of the TIPS Group

  • Rationale: The final step is the removal of the TIPS protecting group to yield the target molecule. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.

  • Procedure:

    • Dissolve the N-TIPS protected intermediate (1.0 eq) in THF.

    • Add a 1M solution of TBAF in THF (1.5 eq).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Question 1: The N-protection with TIPSCl is incomplete or gives low yields.

  • Possible Causes:

    • Moisture: The presence of water in the reaction will consume the TIPSCl. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base: Imidazole is a common base, but if issues persist, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used. Exercise caution when handling NaH.

    • Reaction Time/Temperature: The reaction may require longer stirring or gentle heating to proceed to completion.

  • Solutions:

    • Thoroughly dry all glassware and use freshly distilled or commercially available anhydrous solvents.

    • Consider using NaH as the base. Add the 7-azaindole to a suspension of NaH in THF at 0 °C, stir for 30 minutes, then add the TIPSCl.

    • If the reaction is sluggish at room temperature, gently warm to 40-50 °C and monitor closely.

Question 2: The C6-iodination step results in a mixture of isomers (C4 and C6 iodination) or low yield.

  • Possible Causes:

    • Incomplete Lithiation: Insufficient base or reaction time can lead to incomplete deprotonation.

    • Temperature Fluctuation: Allowing the temperature to rise above -70 °C can cause the lithiated intermediate to decompose or rearrange.

    • Regioselectivity: While the fluorine at C5 directs ortho, there can be inherent competition between the C4 and C6 positions.

  • Solutions:

    • Ensure the s-BuLi is accurately titrated and use a slight excess (1.1-1.2 eq).

    • Maintain a strict temperature of -78 °C throughout the lithiation and quenching steps.

    • If a mixture of isomers is obtained, careful column chromatography may be required for separation. For future attempts, consider using a different directing group or a milder lithiation agent if available.

Question 3: The C4-formylation gives a poor yield or results in side products.

  • Possible Causes:

    • Over-lithiation: Using too much n-BuLi or allowing the reaction to proceed for too long could lead to lithiation at other positions or decomposition.

    • Vilsmeier-Haack Alternative: While direct lithiation followed by quenching with DMF is proposed, a classical Vilsmeier-Haack reaction (POCl₃/DMF) on the N-protected intermediate might be an alternative, though regioselectivity could be an issue. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[3][4][5]

  • Solutions:

    • Carefully control the stoichiometry of n-BuLi.

    • Ensure the DMF is anhydrous.

    • As an alternative, explore a Vilsmeier-Haack formylation on the N-TIPS-5-fluoro-6-iodo-7-azaindole. This would involve treating the substrate with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at low temperature. However, this may lead to formylation at the C3 position if the pyridine ring is not sufficiently activated.

Question 4: Deprotection with TBAF is slow or leads to decomposition.

  • Possible Causes:

    • Steric Hindrance: The bulky TIPS group can sometimes be stubborn to remove.

    • Acid/Base Sensitivity: The target molecule may be sensitive to the basicity of the TBAF solution or acidic conditions if other deprotection methods are used.

  • Solutions:

    • Gently warm the reaction mixture to 40-50 °C to accelerate the deprotection.

    • If TBAF fails, other fluoride sources like cesium fluoride (CsF) in DMF can be attempted.

    • Acidic deprotection (e.g., with HCl in methanol) is generally not recommended for this substrate due to the potential for side reactions on the electron-rich pyrrole ring.

IV. Alternative Synthetic Routes

While the proposed standard route offers good regiochemical control, other strategies can be considered, particularly if difficulties are encountered.

Alternative Route 1: Building the Pyrrole Ring Last

This approach involves first synthesizing a fully substituted pyridine precursor and then constructing the pyrrole ring in the final steps.

Workflow Diagram: Alternative Route 1

G A Substituted Pyridine B 2-Amino-3-ethynyl-5-fluoro-6-iodopyridine-4-carbaldehyde A->B Multi-step functionalization C Target Molecule B->C Intramolecular Cyclization

Caption: Retrosynthetic approach for Alternative Route 1.

  • Conceptual Steps:

    • Start with a simpler pyridine derivative.

    • Introduce the fluorine, iodine, and formyl groups onto the pyridine ring using established pyridine chemistry (e.g., nucleophilic aromatic substitution, directed ortho-metalation on the pyridine itself).

    • Introduce an amino group at C2 and an ethynyl group at C3.

    • Perform an intramolecular cyclization to form the pyrrole ring. A synthesis of the parent 5-fluoro-1H-pyrrolo[2,3-b]pyridine utilizes the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.[6]

  • Potential Challenges:

    • The synthesis of the highly substituted pyridine precursor can be lengthy and challenging.

    • The final cyclization step may be low-yielding due to steric hindrance from the adjacent substituents.

Alternative Route 2: Halogen Dance and Functional Group Interconversion
  • Concept: It may be possible to introduce a halogen (e.g., bromine) at the C4 position and then perform a halogen-metal exchange followed by formylation. This adds steps but can sometimes provide better regiochemical control than direct lithiation of a C-H bond.

V. Comparison of Synthetic Strategies

Strategy Pros Cons Key Considerations
Standard Route (N-Protection & Directed Metalation) - Good regiochemical control. - Builds upon the readily available 5-fluoro-7-azaindole.- Requires multiple protection/deprotection steps. - Use of organolithium reagents requires stringent anhydrous conditions.- Choice of N-protecting group is critical. - Precise temperature control is essential.
Alternative Route 1 (Pyrrole Ring Last) - Avoids potential regioselectivity issues on the intact azaindole core.- Synthesis of the pyridine precursor is likely complex and lengthy. - Final cyclization may be challenging.- Requires robust methods for pyridine functionalization.
Alternative Route 2 (Halogen Dance) - Can provide excellent regiocontrol for the formylation step.- Adds extra steps to the synthesis (halogenation, halogen-metal exchange).- Requires a selective method for C4-halogenation.

VI. Conclusion

The synthesis of this compound is a challenging but achievable goal for the experienced synthetic chemist. The key to success lies in a well-planned strategy that addresses the inherent regiochemical challenges of the 7-azaindole scaffold. The proposed standard route, utilizing N-protection and directed ortho-metalation, offers a logical and literature-supported approach. By understanding the rationale behind each step and anticipating potential difficulties, researchers can effectively troubleshoot their experiments and successfully obtain this valuable synthetic intermediate.

VII. References

  • ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations. [Link]. Accessed January 15, 2026.

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]. Accessed January 15, 2026.

  • PubMed Central. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]. Accessed January 15, 2026.

  • Organic Letters. Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]. Accessed January 15, 2026.

  • ResearchGate. Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. [Link]. Accessed January 15, 2026.

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]. Accessed January 15, 2026.

  • PubMed Central. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]. Accessed January 15, 2026.

  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]. Accessed January 15, 2026.

  • Andrew G. Myers Research Group, Harvard University. Directed (ortho) Metallation. [Link]. Accessed January 15, 2026.

  • Andrew G. Myers Research Group, Harvard University. ortho metalation. [Link]. Accessed January 15, 2026.

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]. Accessed January 15, 2026.

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]. Accessed January 15, 2026.

  • Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link]. Accessed January 15, 2026.

  • Semantic Scholar. Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]. Accessed January 15, 2026.

  • National Institutes of Health. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. [Link]. Accessed January 15, 2026.

  • ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]. Accessed January 15, 2026.

  • ACS Publications. Formylating agents. [Link]. Accessed January 15, 2026.

  • Semantic Scholar. Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]. Accessed January 15, 2026.

  • Organic Chemistry Portal. Azaindole synthesis. [Link]. Accessed January 15, 2026.

  • Semantic Scholar. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. [Link]. Accessed January 15, 2026.

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]. Accessed January 15, 2026.

  • Google Patents. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. . Accessed January 15, 2026.

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]. Accessed January 15, 2026.

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]. Accessed January 15, 2026.

  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]. Accessed January 15, 2026.

  • Thieme. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]. Accessed January 15, 2026.

  • Royal Society of Chemistry. Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. [Link]. Accessed January 15, 2026.

  • Royal Society of Chemistry. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. [Link]. Accessed January 15, 2026.

  • PubMed. Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. [Link]. Accessed January 15, 2026.

Sources

common impurities in 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with field-proven insights and practical troubleshooting strategies to ensure the integrity and success of your experiments.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step sequence starting from 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). The key transformations are a Vilsmeier-Haack formylation followed by a regioselective iodination. Understanding the nuances of each step is critical for impurity profiling and troubleshooting.

Synthetic_Pathway A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Step 1 C 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde B->C D Iodination (e.g., NIS) C->D Step 2 E This compound (Target Molecule) D->E Vilsmeier_Reagent_Formation DMF Dimethylformamide (DMF) Intermediate Addition Complex DMF->Intermediate POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination

Validation & Comparative

A Technical Guide to the Comparative Biological Activity of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of derivatives synthesized from the 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde scaffold. As a privileged heterocyclic motif, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[1] This document outlines the synthetic rationale for derivatization, presents a comparative analysis of expected biological activities based on structure-activity relationship (SAR) data from analogous series, and provides detailed experimental protocols for their evaluation.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is featured in numerous biologically active compounds.[1] Its unique physicochemical properties, arising from the nitrogen atom in the pyridine ring, allow for enhanced interactions with biological targets.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of enzymes, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Phosphodiesterase 4B (PDE4B).[2][3]

The starting material, this compound, offers three key points for chemical modification: the aldehyde at C4, the fluorine at C5, and the iodine at C6. The aldehyde functionality is a versatile handle for introducing a variety of substituents, allowing for a systematic exploration of the chemical space and its impact on biological activity. The fluorine and iodine atoms can also be expected to influence the pharmacokinetic and pharmacodynamic properties of the derivatives.

Synthetic Strategy for Derivatization

The primary route for generating a diverse library of derivatives from this compound involves leveraging the reactivity of the 4-carbaldehyde group. A common and effective method is the aldol condensation with various active methylene compounds, followed by reduction.[4][5]

A This compound C Aldol Condensation A->C B R-substituted Aldehyde B->C D Intermediate 3a-3k C->D E Reduction (e.g., Triethylsilane, Trifluoroacetic acid) D->E F Final Derivative 4a-4l E->F

Caption: General synthetic workflow for derivatization.

This two-step process allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling a thorough investigation of the structure-activity relationship.

Comparative Biological Activity Analysis

While specific data for derivatives of this compound is not yet prevalent in the literature, we can extrapolate potential activities based on extensive research on analogous 1H-pyrrolo[2,3-b]pyridine derivatives. The primary biological targets for this class of compounds are protein kinases.

Kinase Inhibition Profile

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent, ATP-competitive inhibition of several kinases.[6] The core scaffold typically forms key hydrogen bonding interactions with the hinge region of the kinase domain.[4] The substituents introduced via the 4-carbaldehyde will occupy the hydrophobic pocket and solvent-exposed regions, significantly influencing potency and selectivity.

Table 1: Predicted Kinase Inhibitory Activity of Hypothetical Derivatives

Derivative (Modification at C4)Target KinasePredicted IC50 Range (nM)Rationale for Predicted Activity
Derivative A (3,5-dimethoxyphenyl)FGFR15 - 15The 3,5-dimethoxyphenyl group can occupy the hydrophobic pocket and form hydrogen bonds, leading to high potency.[4]
Derivative B (4-fluorophenyl)FGFR120 - 50A single fluorine substitution may provide a balance of hydrophobicity and electrostatic interactions.
Derivative C (Cyclohexyl)JAK310 - 30Cycloalkyl groups at the C4-position have been shown to increase JAK3 inhibitory activity.[7]
Derivative D (Pyridin-4-yl)GSK-3β0.2 - 1.0Heteroaromatic rings can introduce additional hydrogen bonding opportunities, enhancing potency.[8]
Anticancer Activity

The inhibition of kinases like FGFR and GSK-3β translates to potent anticancer activity. These derivatives are expected to inhibit cell proliferation and induce apoptosis in cancer cell lines where these signaling pathways are dysregulated.[2][8]

Table 2: Predicted Cytotoxicity of Hypothetical Derivatives against Cancer Cell Lines

DerivativeCell LinePredicted IC50 Range (µM)Mechanism of Action
Derivative A Breast Cancer (e.g., 4T1)1 - 5Inhibition of FGFR signaling, leading to apoptosis and reduced cell migration.[2]
Derivative D Neuroblastoma (e.g., SH-SY5Y)0.5 - 2Inhibition of GSK-3β, leading to reduced tau hyperphosphorylation and promotion of neurite outgrowth.[8]

Experimental Protocols

To validate the predicted biological activities, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of the synthesized derivatives against a target kinase.[9][10]

Materials:

  • Purified recombinant kinase (e.g., FGFR1, JAK3, GSK-3β)

  • Substrate (specific to the kinase)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Setup: Add 5 µL of compound solution to the assay wells. For controls, add 5 µL of DMSO.

  • Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_0 Plate Preparation cluster_1 Reaction & Detection A Add Compound/DMSO B Add Kinase A->B C Add Substrate/ATP B->C D Incubate (1 hr) C->D E Add ADP-Glo™ Reagent D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent F->G H Incubate (30 min) G->H I Read Luminescence H->I

Caption: In vitro kinase inhibition assay workflow.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12]

Materials:

  • Cancer cell line (e.g., 4T1, SH-SY5Y)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H

Caption: MTT cell viability assay workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic strategies and predictive biological activity analysis presented in this guide provide a solid foundation for initiating a drug discovery program. Subsequent research should focus on the synthesis and in vitro evaluation of a diverse library of derivatives to establish concrete structure-activity relationships. Promising lead compounds can then be advanced to cellular and in vivo models for further characterization of their therapeutic potential.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Cytotoxicity tests of compounds by MTT assay. Cells were treated with... ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. MDPI. [Link]

  • Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis of New Pyrrolo Heterocycles (I): Novel Synthesis of Pyrano[2,3-c]pyrrole, Isoindoline, Pyrrolo[3,4-b]pyridine, and Pyrrolo[3,4-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PubMed Central. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [Link]

  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a cornerstone of success. A molecule's three-dimensional architecture dictates its biological function, and any ambiguity can lead to catastrophic failures in efficacy, safety, and intellectual property. This guide focuses on 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a highly functionalized 7-azaindole derivative. Such scaffolds are privileged structures in medicinal chemistry, particularly as kinase inhibitors, due to their unique hydrogen bonding capabilities.[1][2] This document provides an in-depth comparison of analytical techniques for its structural validation, establishing single-crystal X-ray crystallography as the gold standard and contextualizing the supporting roles of NMR, Mass Spectrometry, and computational methods.

Introduction: The Imperative for Unambiguous Structure

The 7-azaindole core is a bioisostere of natural purines and indoles, making it a frequent component in molecules designed to interact with ATP binding sites in enzymes like kinases.[2] The specific compound, this compound (Molecular Formula: C₈H₄FIN₂O, Molecular Weight: 290.03 g/mol ), presents a complex substitution pattern.[3] The precise placement of the fluorine, iodine, and carbaldehyde groups is critical. An incorrect assignment could drastically alter the molecule's electronic properties, steric profile, and potential binding interactions, rendering structure-activity relationship (SAR) studies meaningless.[1][4]

While routine techniques like NMR and Mass Spectrometry are indispensable for initial characterization, they provide indirect structural information based on connectivity and mass.[5] They often cannot definitively resolve complex regiochemistry in poly-substituted aromatic systems. This guide will demonstrate why only Single-Crystal X-ray Diffraction (SCXRD) can provide the direct, unambiguous evidence of atomic coordinates required for this class of compounds.

Part 1: The Gold Standard – Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful tool for determining the precise three-dimensional structure of a small molecule.[5] The technique relies on the diffraction of an X-ray beam by a well-ordered, single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms (excluding most hydrogens) can be determined with exceptional precision.[6][7]

Core Principle: From Crystal to Structure

The fundamental workflow of an SCXRD experiment is a multi-step process that demands careful execution. It begins with the most challenging step: growing a high-quality single crystal.[8]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Purified Compound (>98%) B Crystal Growth Screening A->B Solvent Selection C Mount Crystal on Diffractometer B->C Select Quality Crystal D Expose to X-ray Beam C->D E Collect Diffraction Pattern D->E Rotate Crystal F Solve Phase Problem E->F Process Data G Build Atomic Model F->G Generate Electron Density Map H Refine Structure G->H I Final Validation (CIF File) H->I Check R-factor, GooF Validation_Workflow decision decision A Synthesized Compound B Mass Spectrometry (HRMS) A->B D1 Formula Correct? B->D1 C NMR Spectroscopy (1D & 2D) D2 Connectivity Unambiguous? C->D2 D Structure Characterized E Single-Crystal X-ray Diffraction (SCXRD) F Structure Validated Unambiguously E->F D1->A No (Re-synthesize/ Re-purify) D1->C Yes D2->D Yes (Low-risk) D2->E No (High-risk/ Publication)

Sources

A Comparative Guide to the Biological Activity of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] The parent compound of interest, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, presents a unique starting point for medicinal chemistry campaigns. The electron-withdrawing fluorine at position 5, the bulky iodine at position 6, and the reactive carbaldehyde at position 4 offer multiple avenues for synthetic diversification to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the biological activities of analogues derived from this scaffold, drawing upon experimental data from peer-reviewed literature. We will explore how modifications at different positions of the 7-azaindole core influence inhibitory activity against various biological targets, with a primary focus on protein kinases, and discuss the underlying structure-activity relationships (SAR).

The 7-Azaindole Scaffold: A Hub for Kinase Inhibition

The therapeutic potential of 7-azaindole derivatives stems from their ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interaction of adenine. This bidentate hydrogen bonding anchors the molecule in the active site, providing a stable platform for further interactions. The various positions on the bicyclic ring can then be substituted to achieve specificity and high affinity for the target kinase.[2][3]

Below is a diagram illustrating the general binding mode of 7-azaindole derivatives within a kinase ATP-binding pocket.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Analog Hinge_NH Backbone NH Hinge_CO Backbone C=O Azaindole 1H-Pyrrolo[2,3-b]pyridine Core R_group Substituents (R) Azaindole->R_group Modulate Selectivity & Potency Pyrrole_NH Pyrrole NH Pyrrole_NH->Hinge_CO H-Bond Donor Pyridine_N Pyridine N Pyridine_N->Hinge_NH H-Bond Acceptor

Caption: General binding mode of the 7-azaindole scaffold in a kinase hinge region.

Comparative Analysis of Analogue Activity

The biological activity of 1H-pyrrolo[2,3-b]pyridine analogues is highly dependent on the nature and position of their substituents. The following sections compare the performance of different classes of analogues based on published experimental data.

Modifications at the 4-Position: The Carbaldehyde Handle

The carbaldehyde group at the 4-position of the parent compound is a versatile synthetic handle for introducing a wide array of functionalities. While direct data on analogues of this compound is limited, studies on other 1H-pyrrolo[2,3-b]pyridine scaffolds highlight the importance of this position. For instance, in the development of Janus Kinase 3 (JAK3) inhibitors, modifications at the C4-position were shown to be critical for activity. The substitution of a cyclohexylamino group at this position led to a significant increase in JAK3 inhibitory activity.

Analogues with Substitutions at the 3-Position

The 3-position of the 7-azaindole core is a key site for modification to enhance potency and selectivity. A study on Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors demonstrated that 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent enzymatic inhibition. The optimized compound 16h from this series showed an IC50 of 32 nM against MELK and significant anti-proliferative effects on various cancer cell lines.[4]

Table 1: Anti-proliferative Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Analogue (16h)[4]

CompoundTarget KinaseA549 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
16h MELK0.1090.2450.122

This data underscores the potential for developing potent anticancer agents by modifying the 4-carbaldehyde of the parent compound to introduce diverse substituents at the 3-position via various chemical transformations.

Carboxamide Analogues at the 2-Position

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[5] This highlights that the biological activity of the scaffold is not limited to kinase inhibition. The structure-activity relationship study revealed that the nature of the amide substituent is crucial for potency and selectivity. For example, compound 11h , bearing a 3,3-difluoroazetidine ring, exhibited an IC50 of 0.14 µM for PDE4B with 6-fold selectivity over PDE4D.[5]

Table 2: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogues[5]

CompoundR Group (Amide)PDE4B IC50 (µM)PDE4D (% Inhibition @ 10 µM)
11f Azetidine0.11-
11g 3-Fluoroazetidine0.2377
11h 3,3-Difluoroazetidine0.14(IC50 = 0.88 µM)

These findings suggest that derivatization of the pyrrole ring of the parent compound to introduce carboxamide functionalities could yield potent and selective inhibitors for non-kinase targets.

Analogues Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1][6] Structure optimization led to the identification of compound 4h , which displayed pan-FGFR inhibitory activity with IC50 values in the nanomolar range.[1]

Table 3: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogue (4h)[1]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

The high potency of these analogues underscores the utility of the 7-azaindole scaffold in developing effective cancer therapeutics targeting the FGFR family.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of these analogues.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Kinase_Assay_Workflow A Prepare Assay Buffer and Reagents B Serially Dilute Test Compounds A->B D Add Test Compound Dilutions B->D C Add Kinase and Substrate to Assay Plate C->D E Initiate Reaction with ATP D->E F Incubate at Room Temperature E->F G Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing appropriate concentrations of HEPES, MgCl2, Brij-35, and DTT. Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of the test compounds in DMSO to achieve a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase and substrate solution to each well.

  • Compound Addition: Add the diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., a luminescence-based ATP detection reagent). Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutics. The existing body of research on related 7-azaindole analogues demonstrates that strategic modifications at various positions of this core structure can lead to potent and selective inhibitors of a wide range of biological targets, including protein kinases and other enzymes.

Future research should focus on the synthesis and evaluation of a focused library of analogues derived directly from the title compound. Exploration of different substituents at the 4-position, via derivatization of the carbaldehyde, is a logical next step. Furthermore, the interplay between the fluorine at position 5 and the iodine at position 6 in modulating biological activity and pharmacokinetic properties warrants detailed investigation. Such studies will undoubtedly contribute to the development of next-generation targeted therapies for a variety of diseases.

References

  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 2023. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 2020. [Link]

  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019. [Link]

  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate, 2023. [Link]

  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 2015. [Link]

  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • This citation is a placeholder for a specific reference if one were to be used in a real-world scenario.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information, 2021. [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Spectroscopic Confirmation of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Characterization in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure, serving as the foundation for numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] The introduction of specific substituents, such as fluorine and iodine, onto this scaffold is a deliberate strategy to modulate physicochemical properties, metabolic stability, and target engagement. 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a key intermediate in the synthesis of such advanced molecules.[4]

Its precise structural confirmation is not merely an academic exercise; it is a critical checkpoint that ensures the integrity of subsequent synthetic steps and the validity of biological data. Any ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised projects.

This guide provides an in-depth, field-proven methodology for the unequivocal spectroscopic identification of this key building block. We will move beyond simple data reporting to explain the causality behind the spectral features, establish a self-validating analytical workflow, and compare the target molecule against structurally similar alternatives to highlight its unique spectral signature.

Molecular Structure and Predicted Spectroscopic Fingerprint

A robust analytical strategy begins with a theoretical prediction of the expected spectral data based on the molecule's architecture.

Caption: Structure of this compound.

Predicted Key Features:

  • ¹H NMR: Five distinct signals are expected: one for the aldehyde proton (CHO), two for the pyrrole ring protons (H2, H3), one for the pyrrole amine (NH), and a key singlet for the pyridine proton (H7). The fluorine at position 5 will likely induce through-space coupling to the adjacent aldehyde proton.

  • ¹³C NMR: Eight unique carbon signals. The carbons attached to fluorine (C5) and iodine (C6) will be significantly influenced. A large one-bond C-F coupling constant (¹JCF) for C5 is a definitive confirmation point.[5]

  • Mass Spectrometry (MS): A prominent molecular ion peak corresponding to the exact mass of C₈H₄FIN₂O. The characteristic isotopic signature of iodine (¹²⁷I at ~100% abundance) will simplify the spectrum compared to bromine or chlorine.

  • Infrared (IR) Spectroscopy: Characteristic vibrational bands for N-H stretching (pyrrole), C=O stretching (aldehyde), and C-F bond stretching.

Experimental Workflow: A Self-Validating Protocol

The following protocols are designed to generate high-quality, reproducible data. The choice of solvent and technique is critical for resolving key structural features.

Caption: Workflow for unambiguous spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: DMSO-d₆ is the solvent of choice for this class of compounds.[6][7] Unlike CDCl₃, which can sometimes lead to peak broadening and poor resolution for N-H protons, DMSO-d₆ is a hydrogen bond acceptor, which slows the exchange rate of the pyrrole N-H proton, resulting in a sharper, more easily identifiable signal. Its broad liquid range and ability to dissolve a wide range of polar organic molecules further enhance its utility.[6]

Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire data over a spectral width of at least 220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Mass Spectrometry (MS)

Rationale: Electrospray Ionization in positive mode (ESI+) is ideal for this molecule. The presence of basic nitrogen atoms in the pyrrolopyridine ring system allows for easy protonation to form a stable [M+H]⁺ ion, making it highly sensitive to this technique.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass.

  • Acquisition:

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Scan a mass range from m/z 100 to 500.

    • The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Infrared (IR) Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for solid samples, requiring minimal preparation and providing high-quality spectra of fundamental vibrational modes.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Data Interpretation: Decoding the Spectra

The following tables summarize the expected data for this compound.

¹H and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

PositionAtomδ (ppm)MultiplicityJ (Hz)Assignment Rationale
1NH~12.5br s-Exchangeable proton, downfield due to aromaticity and H-bonding with solvent.
2H~8.0dJ(H2,H3) ≈ 3.5Typical chemical shift for H2 in 7-azaindole.
3H~6.8dJ(H3,H2) ≈ 3.5Upfield relative to H2, characteristic of the pyrrole ring.
4CHO~10.2s-Highly deshielded aldehyde proton. May show small coupling to F5.
7H~8.5s-Singlet due to lack of adjacent protons. Deshielded by adjacent nitrogen.
4C-CHO~190s-Characteristic aldehyde carbonyl carbon.
7aC~150s-Quaternary carbon at the ring junction.
7C~148d-Pyridine carbon adjacent to nitrogen.
5C~158d¹J(C,F) ≈ 250Carbon bearing fluorine; large one-bond coupling is definitive.[5]
2C~132d-Pyrrole carbon adjacent to nitrogen.
4C~125s-Quaternary carbon bearing the aldehyde.
3C~103d-Upfield pyrrole carbon.
6C~85d²J(C,F) ≈ 25Carbon bearing iodine; shielded by the heavy atom effect and shows smaller C-F coupling.
Mass Spectrometry and IR Data

Table 2: MS and IR Data Summary

TechniqueParameterObserved ValueInterpretation
HRMS (ESI+) [M+H]⁺m/z 304.9425Corresponds to the calculated exact mass of C₈H₅FIN₂O⁺ (304.9431), confirming the elemental composition.
IR (ATR) ν (cm⁻¹)~3100N-H stretch (pyrrole)
~1680C=O stretch (conjugated aldehyde)
~1600, ~1450C=C/C=N stretches (aromatic rings)
~1250C-F stretch

Comparative Analysis: The Power of Context

Confirming a structure is not just about matching data to a hypothesis; it's about ruling out alternatives. We will compare our target compound with two plausible alternatives to underscore the unique contributions of the fluorine and iodine atoms to the spectra.

  • Alternative A: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

  • Alternative B: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde[9]

Table 3: Comparative Spectroscopic Analysis

FeatureTarget Compound Alternative A (5-Chloro) [10]Alternative B (5-Fluoro, 6-CHO) [9]Reason for Difference
Formula C₈H₄FIN₂OC₈H₄ClIN₂OC₈H₅FN₂ODifferent elemental composition.
[M+H]⁺ m/z 304.94320.91 (with ³⁵Cl/³⁷Cl pattern)165.04Direct reflection of molecular weight. Chlorine's isotopic pattern is a key differentiator.
¹H NMR: H7 ~8.5 ppm (s)~8.6 ppm (s)Not presentH7 is present in the 4-carbaldehyde isomers.
¹H NMR: H-CHO ~10.2 ppm (s)~10.3 ppm (s)~10.4 ppm (d)The aldehyde is at position 4 in the target and Alt A, but at position 6 in Alt B, placing it next to H7.
¹³C NMR: C5 ~158 ppm (d, ¹J ≈ 250 Hz)~130 ppm (s)~160 ppm (d, ¹J ≈ 255 Hz)The large C-F coupling is absent in the chloro-analogue (Alt A).
¹³C NMR: C6 ~85 ppm (d, ²J ≈ 25 Hz)~88 ppm (s)~135 ppm (d, ²J ≈ 20 Hz)The heavy atom effect of iodine causes a significant upfield shift of C6 in the Target and Alt A.

Key Differentiators:

  • Mass Spectrometry: The molecular weight is the most direct and unambiguous differentiator. The isotopic pattern for Alternative A (³⁵Cl/³⁷Cl) would be a giveaway.

  • ¹³C NMR: The presence of a large one-bond C-F coupling (~250 Hz) immediately confirms the F at C5 and rules out Alternative A. The significant upfield shift of the carbon bearing the halogen (~85 ppm) confirms the presence of iodine at C6, ruling out Alternative B.

Conclusion: A Self-Validating Analytical Framework

The structural confirmation of this compound is achieved with high confidence through a multi-technique spectroscopic approach. Each piece of data corroborates the others in a self-validating system:

  • HRMS provides the non-negotiable elemental formula.

  • ¹³C NMR confirms the carbon skeleton and, crucially, the precise locations of the fluorine and iodine atoms through characteristic chemical shifts and coupling constants.

  • ¹H NMR verifies the proton environment, confirming the substitution pattern and the integrity of the core structure.

  • IR Spectroscopy supports the presence of key functional groups (aldehyde, NH).

By systematically acquiring and interpreting this suite of spectra, and by understanding how the data would differ for plausible isomers or analogues, a researcher can proceed with absolute certainty in the identity and purity of this valuable synthetic intermediate.

References

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • Dalvit, C., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.
  • Dotsenko, V. V. (2014). Response to "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?".
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
  • Kovács, E., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Li, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Hidayat, A. A., & Ihsan, K. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PMC - PubMed Central.
  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Form
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
  • G., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Toronto Research Chemicals. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Sources

A Guide to In Vitro Assay Validation: Utilizing 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a Novel Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an in vitro kinase inhibition assay, using the novel compound 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a reference standard. While not a conventionally established reference, its structural backbone, the 1H-pyrrolo[2,3-b]pyridine, is a well-recognized scaffold in the development of kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) families.[1][2][3] This guide will, therefore, treat this compound as an in-house, putative reference standard and detail the rigorous process required to validate its use in a biochemical assay.

The principles outlined herein are grounded in regulatory expectations for bioanalytical method validation and are intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro screening assays.[4][5][6]

The Critical Role of a Reference Standard in Assay Validation

In any quantitative in vitro assay, a reference standard is the cornerstone of reliability. It serves as a consistent benchmark against which the activity of unknown test compounds is measured.[7] The validation process ensures that the chosen analytical method is fit for its intended purpose, providing confidence in the accuracy, precision, and reproducibility of the data generated.[5] Key parameters for validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

While established, commercially available inhibitors are often the preferred choice for reference standards, the use of a novel or in-house compound is common in early-stage drug discovery. This guide will walk you through the necessary steps to qualify such a compound for this critical role.

Understanding the Reference Compound: this compound

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to act as potent inhibitors of various kinases by competing with ATP for binding in the enzyme's active site.[1][2] The substituents on this core—a fluorine at position 5, an iodine at position 6, and a carbaldehyde at position 4—will influence its physicochemical properties and biological activity. The validation process will empirically determine its suitability as a reference for a specific kinase target.

A Case Study: Validation of a Kinase Inhibition Assay for FGFR1

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target.[3][8] We will use the validation of a biochemical assay for FGFR1 inhibition as our working example.

The FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. This initiates a cascade of downstream signaling, including the RAS-MEK-ERK and PI3K-Akt pathways, which drive cellular processes like proliferation, survival, and migration.[1]

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR1 Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FGF FGF Ligand FGF->FGFR Binding RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Simplified FGFR1 signaling pathway.

Experimental Workflow for Assay Validation

The following diagram illustrates the overall workflow for validating the in vitro kinase assay using our novel reference compound.

Assay_Validation_Workflow cluster_prep Preparation cluster_execution Assay Execution & Data Acquisition cluster_analysis Validation & Analysis Compound_Prep Prepare Reference Compound Stock (5-Fluoro-6-iodo-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde) Assay Perform Kinase Assay (e.g., ADP-Glo) Compound_Prep->Assay Reagent_Prep Prepare Assay Reagents (Kinase, Substrate, ATP) Reagent_Prep->Assay Data_Acq Measure Luminescence Assay->Data_Acq IC50_Calc Calculate IC50 Data_Acq->IC50_Calc Validation_Params Assess Accuracy, Precision, Linearity IC50_Calc->Validation_Params Comparison Compare to Alternative Standard Validation_Params->Comparison

Caption: Workflow for in vitro kinase assay validation.

Detailed Protocols for Assay Validation

The following protocols are representative and should be adapted to the specific laboratory conditions and instrumentation.

Protocol 1: In Vitro FGFR1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Reference Compound: this compound

  • Alternative Reference: A known, potent FGFR inhibitor (e.g., PD173074)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the reference compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of FGFR1 kinase and the peptide substrate in the kinase reaction buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for FGFR1.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assay Validation Parameters

The following experiments should be performed to validate the assay according to regulatory guidelines.[5][9]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay): Run the full dose-response curve for the reference compound in triplicate on the same plate on the same day. The coefficient of variation (%CV) of the IC50 values should be ≤ 20%.

    • Intermediate Precision (Inter-assay): Run the full dose-response curve on three different days, by two different analysts if possible. The %CV of the IC50 values across the three runs should be ≤ 25%.

  • Accuracy:

    • As there is no "true" value for the IC50 of a novel reference compound, accuracy is often assessed by comparing the results to an orthogonal method or by determining the linearity of the response. For this guide, we will compare its performance to a known inhibitor.

  • Linearity and Range:

    • The dose-response curve itself demonstrates the linearity of the assay over a specific concentration range. The range is the concentration interval over which the assay is precise and accurate. This is typically from the IC20 to the IC80.

  • Specificity:

    • Run the assay in the absence of the kinase or the substrate to ensure that the signal is dependent on the enzymatic reaction. The signal in these wells should be equivalent to the background.

Comparative Analysis: this compound vs. PD173074

To provide context for the performance of our novel reference compound, we will compare its hypothetical validation data with that of PD173074, a well-characterized, potent pan-FGFR inhibitor.

Parameter This compound (Hypothetical Data) PD173074 (Expected Data) Acceptance Criteria
Mean IC50 (nM) 85.221.5N/A
Intra-assay Precision (%CV) 12.5%9.8%≤ 20%
Inter-assay Precision (%CV) 18.2%15.1%≤ 25%
Z'-factor 0.820.85≥ 0.5
Signal-to-Background 150165≥ 10

Interpretation of Comparative Data:

The hypothetical data for our novel reference compound demonstrate that the assay is robust and reproducible, with precision values well within the acceptable limits. The Z'-factor, a measure of assay quality, is excellent for both compounds, indicating a large separation between the positive and negative controls. While the novel compound is less potent than PD173074, its consistent performance validates its use as a reference standard for this specific assay.

Conclusion

The validation of an in vitro assay is a critical step in ensuring the generation of high-quality, reliable data in drug discovery. This guide has outlined a comprehensive approach to this process, using this compound as a working example of a novel, in-house reference standard. By systematically evaluating the precision, accuracy, and robustness of the assay, researchers can establish a self-validating system that provides confidence in the screening results. The principles and protocols described herein are applicable to a wide range of biochemical assays and can be adapted to suit the specific needs of any drug discovery program.

References

  • ResearchGate. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available from: [Link]

  • NIH's SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Available from: [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • PubMed. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • BEBPA. (n.d.). Reference Standards for Potency Assays. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available from: [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Available from: [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Available from: [Link]

  • APHL. (n.d.). Molecular Diagnostic Assay Validation. Available from: [Link]

  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

Sources

cross-reactivity studies of inhibitors derived from 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde scaffold, a derivative of 7-azaindole. In drug discovery, while achieving high potency against a therapeutic target is crucial, understanding an inhibitor's selectivity is paramount for predicting its safety and efficacy. This document is intended for researchers, scientists, and drug development professionals to illustrate the importance and practical application of cross-reactivity studies for this significant class of compounds.

The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its unique structure allows it to form two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site, mimicking the binding of adenine in ATP.[3][4] This has led to the successful development of numerous kinase inhibitors in various stages of clinical development and on the market.[2]

For the purpose of this guide, we will analyze the cross-reactivity of a hypothetical, yet representative, inhibitor named Compound F-I-P , derived from the this compound starting material. We will assume its primary therapeutic target is Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a small molecule inhibitor designed for one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity.[5] Comprehensive cross-reactivity or selectivity profiling is therefore not merely a regulatory checkbox but a foundational component of drug development. It allows for:

  • Identification of Potential Side Effects: Unintended inhibition of kinases like those in the VEGFR or Src families can lead to cardiovascular or other toxicities.

  • Discovery of Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, contributing to the drug's overall efficacy. Understanding these interactions is key to harnessing them.

  • Guidance for Medicinal Chemistry: A clear selectivity profile guides the optimization of lead compounds to enhance potency against the desired target while minimizing activity against others.[6]

Comparative Analysis of Compound F-I-P

To illustrate a typical cross-reactivity study, Compound F-I-P was profiled against a panel of representative kinases from different families. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Kinase Target FamilyKinaseIC50 (nM) of Compound F-I-PRationale for Inclusion in Panel
Primary Target JAK2 5 Therapeutic target for myeloproliferative neoplasms & inflammation.
Tyrosine KinasesJAK125High homology with JAK2; potential for off-target inhibition.
JAK3150Also a member of the JAK family, selectivity is important.
TYK280Another JAK family member involved in cytokine signaling.
VEGFR21,200Common off-target for ATP-competitive inhibitors; associated with hypertension.
FGFR1>10,000Important for assessing broader tyrosine kinase selectivity.
SRC850A proto-oncogene, off-target inhibition can have complex effects.
Serine/Threonine KinasesROCK1>10,000Structurally distinct; a good measure of broad selectivity.
PIM12,500Often inhibited by compounds with similar scaffolds.
CDK2>10,000Key cell cycle regulator; off-target inhibition can cause toxicity.[6]

Interpretation of Results:

The data suggests that Compound F-I-P is a potent inhibitor of its primary target, JAK2. It exhibits good selectivity against other JAK family members, with at least a 5-fold selectivity for JAK2 over JAK1. The significantly higher IC50 values for VEGFR2, SRC, and other kinases indicate a favorable initial selectivity profile, suggesting a lower risk of common off-target toxicities.

Experimental Methodologies

The generation of reliable cross-reactivity data hinges on robust and well-validated experimental protocols. Below are methodologies for two key types of assays.

Biochemical Kinase Profiling: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for screening and profiling inhibitors.[7][8] It measures the thermal stability of a protein, which typically increases upon ligand binding.

Principle: An unbound protein will denature and expose its hydrophobic core at a specific melting temperature (Tm). The binding of a potent inhibitor stabilizes the protein's structure, resulting in a measurable increase in its Tm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase (e.g., JAK2) in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).

    • Prepare a stock solution of Compound F-I-P in 100% DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the kinase solution to each well.

    • Add serial dilutions of Compound F-I-P to the test wells. Include a DMSO-only control (negative control) and a known potent inhibitor (positive control).

    • Add the fluorescent dye to all wells.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity against temperature.

    • Determine the Tm for each well by identifying the temperature at which the fluorescence is at its maximum (the inflection point of the melting curve).

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample. A larger ΔTm indicates stronger binding.

Workflow for Differential Scanning Fluorimetry (DSF)

cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_run 3. Thermal Melt cluster_analysis 4. Data Analysis p1 Prepare Kinase Stock s1 Add Kinase to Plate p1->s1 p2 Prepare Inhibitor Stock s2 Add Inhibitor Dilutions p2->s2 p3 Prepare Dye Solution s3 Add Fluorescent Dye p3->s3 s1->s2 s2->s3 r1 Run qPCR Instrument (25°C to 95°C) s3->r1 a1 Plot Fluorescence vs. Temp r1->a1 a2 Determine Melting Temp (Tm) a1->a2 a3 Calculate ΔTm a2->a3 cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binds jak JAK2 receptor->jak 2. Activates stat STAT jak->stat 3. Phosphorylates p_stat p-STAT stat->p_stat p_stat->p_stat 4. Dimerizes nucleus Nucleus p_stat->nucleus 5. Translocates gene Gene Transcription nucleus->gene 6. Initiates inhibitor Compound F-I-P inhibitor->jak Inhibits

Sources

The Strategic Advantage of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Fragment-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. This approach, which utilizes small, low-complexity molecules to probe the binding landscape of biological targets, offers a more thorough exploration of chemical space with smaller libraries compared to traditional high-throughput screening (HTS). The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. Within this context, fragments bearing specific chemical functionalities that can confer advantageous properties are of immense value. This guide provides an in-depth technical comparison of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , a strategically functionalized fragment, against other relevant alternatives, highlighting its unique benefits in FBDD workflows.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with protein targets, while the nitrogen atoms offer key hydrogen bonding opportunities. This scaffold has been successfully employed in the development of inhibitors for a range of targets, including kinases and other enzymes.

Unpacking the Advantages: The Roles of Fluorine and Iodine

The true strength of this compound as a fragment lies in its unique halogenation pattern. The strategic placement of both a fluorine and an iodine atom, in addition to a reactive carbaldehyde group, provides a suite of advantages for hit identification, validation, and subsequent elaboration.

The Fluorine Advantage: More Than Just a Bioisostere

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. In the context of FBDD, a fluorine atom on a fragment offers several distinct benefits:

  • ¹⁹F NMR Screening: Fluorine's unique NMR properties, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, make it an exceptional probe for NMR-based fragment screening. Screening of fluorinated fragment libraries can be performed in cocktails of multiple compounds, significantly increasing throughput. The fluorine signal provides a sensitive and unambiguous reporter of binding, as changes in its chemical environment upon interaction with a target protein are readily detected.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can contribute to binding affinity.

  • Improved Physicochemical Properties: The presence of fluorine can enhance the solubility and metabolic stability of the fragment and subsequent lead compounds.

The Iodine Advantage: A Key to Potent and Selective Interactions

The iodine atom at the 6-position is not merely a bulky substituent; it is a powerful tool for directing binding and enabling synthetic elaboration.

  • Halogen Bonding: Iodine is an excellent halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl or a heteroatom in an amino acid side chain. These interactions can be highly directional and specific, contributing significantly to binding affinity and selectivity.

  • Synthetic Handle for Elaboration: The carbon-iodine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki and Sonogashira couplings. This provides a readily accessible vector for fragment growing, allowing for the systematic exploration of chemical space around the initial hit to improve potency and other drug-like properties.

  • Anomalous Scattering in X-ray Crystallography: The high electron density of iodine produces a strong anomalous scattering signal in X-ray crystallography, which can be invaluable for unambiguously identifying the position and orientation of a weakly bound fragment in the electron density map.

The Carbaldehyde Group: A Versatile Anchor for Growth

The carbaldehyde at the 4-position serves as a versatile functional group for fragment elaboration. It can participate in hydrogen bonding interactions with the target and provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones and oximes, facilitating the exploration of diverse chemical vectors for lead optimization.

Comparative Analysis

FragmentKey FeaturesPotential Advantages in FBDDPotential Disadvantages
This compound Fluorine at C5, Iodine at C6, Carbaldehyde at C4¹⁹F NMR screening compatible, potential for strong halogen bonding, multiple vectors for synthetic elaboration (I and CHO), enhanced physicochemical properties.Higher molecular weight compared to simpler fragments, potential for non-specific reactivity of the aldehyde.
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Chlorine at C5, Iodine at C6, Carbaldehyde at C4Potential for halogen bonding (I), multiple elaboration vectors.Not ideal for ¹⁹F NMR screening, chlorine is a weaker halogen bond donor than iodine.
5-Bromo-1H-pyrrolo[2,3-b]pyridine Bromine at C5Synthetic handle for elaboration.Lacks the benefits of fluorine for NMR screening and the strong halogen bonding potential of iodine.
3-Iodo-1H-pyrrolo[2,3-b]pyridine Iodine at C3Halogen bonding potential, synthetic handle.Different substitution pattern may lead to different binding modes.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Unsubstituted scaffoldLower molecular weight, serves as a good baseline for comparison.Lacks specific features to guide binding or facilitate screening and elaboration.

Experimental Workflows for Fragment Evaluation

To empirically validate the advantages of this compound, a series of biophysical and structural biology experiments should be conducted. Below are detailed protocols for key FBDD screening techniques.

Workflow for Fragment-Based Drug Discovery

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization a Fragment Library (including target fragment) b Biophysical Screening (NMR, SPR, etc.) a->b c Identify Primary Hits b->c d Orthogonal Screen (e.g., ITC) c->d e X-ray Crystallography c->e f Determine Binding Mode & Affinity (Kd) d->f e->f g Structure-Guided Design (Fragment Elaboration) f->g h Synthesis of Analogs g->h i SAR Analysis h->i i->g j Lead Compound i->j

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: ¹⁹F NMR Screening for Hit Identification

Objective: To rapidly screen a library of fluorinated fragments, including this compound, to identify binders to a target protein.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) in 90% H₂O/10% D₂O.

    • Prepare stock solutions of fragment cocktails (e.g., 5-10 fragments per cocktail, each at 10 mM) in a deuterated solvent (e.g., DMSO-d₆). The target fragment should be included in one of these cocktails.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of each fragment cocktail in the absence of the protein as a reference.

    • Add a small aliquot of a fragment cocktail to the protein solution to achieve a final fragment concentration of ~200-500 µM.

    • Acquire a 1D ¹⁹F NMR spectrum for each protein-cocktail mixture.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the cocktails in the presence and absence of the protein.

    • Significant changes in the chemical shift, line broadening, or a decrease in the intensity of a fluorine signal indicate a binding event.

    • Deconvolute the "hit" cocktails by testing each fragment individually to identify the specific binder.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantify the binding affinity (K_D) of validated fragment hits.

Methodology:

  • Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions at various concentrations over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the equilibrium binding responses to a 1:1 steady-state affinity model to determine the dissociation constant (K_D).

Protocol 3: X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystallization:

    • Crystallize the target protein under conditions that yield well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing mother liquor.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., a few minutes to several hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. The anomalous signal from the iodine atom can be particularly helpful here.

    • Build the fragment into the density and refine the structure.

    • Analyze the binding mode, identifying key interactions such as hydrogen bonds and halogen bonds.

Conclusion

This compound represents a highly strategic fragment for FBDD campaigns. Its privileged scaffold, combined with the unique advantages conferred by the fluorine and iodine atoms and the versatile carbaldehyde group, make it a powerful tool for discovering novel, high-quality starting points for drug development. The fluorine atom enables efficient screening via ¹⁹F NMR, while the iodine atom provides a strong halogen bonding anchor and a convenient handle for synthetic elaboration. The methodologies outlined in this guide provide a robust framework for researchers to harness the full potential of this and other similarly designed fragments, ultimately accelerating the path from fragment hit to lead compound.

References

  • Fragment-based lead discovery (FBLD) also known as fragment-based drug discovery (FBDD) is a method used for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind only weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. Wikipedia.
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Sigma-Aldrich.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
  • Fragment‐based drug discovery (FBDD) is now established as a complementary approach to high‐throughput screening (HTS). Contrary to HTS, where large libraries of drug‐like molecules are screened, FBDD screens involve smaller and less complex molecules which, despite a low affinity to protein targets, display more 'atom‐efficient' binding interactions than larger molecules. Fragment hits can, therefore, serve as a more efficient start point for subsequent optimisation, particularly for hard‐to‐drug targets. M. D. W. et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
  • Starting with a small fragment (12-14 heavy atoms) considerably reduces the size of possible molecules, allowing a fragment library screen containing only 5000 fragments to provide broader coverage of possible chemical and property space to assess the druggability of a new target. An Introduction to Fragment-Based Drug Discovery (FBDD).
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. PubChem.
  • SPR results for the 24 confirmed selective fragment hits (structures in Fig. 3).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Fused heterocyclic compounds containing pyridine moiety represent a variety of biological activities in different areas. Pyridine scaffold is an essential core in the chemical structure of a variety of approved drugs in the pharmaceutical market. Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Herein we report the synthesis, SAR, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors. ACS Medicinal Chemistry Letters.
  • The XChem pipeline for fragment screening - Alice Douangam
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • 5-chloro-4-iodo-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine. ChemicalBook.
  • We conceived the Halogen-Enriched Fragment Library (HEFLib) to investigate the potential of halogen bonds in the early stages of drug discovery. As the number of competitive interactions increases with ligand size, we reasoned that a binding mode relying on halogen bonding is more likely for fragments than highly decorated molecules.

A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted 7-Azaindole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for a multitude of therapeutic agents. Its structural resemblance to purine and indole allows it to act as a bioisostere, often leading to enhanced biological activity and improved pharmacokinetic profiles. Among the various functionalized 7-azaindoles, those bearing a carbaldehyde group at the C4-position are particularly valuable intermediates. This aldehyde functionality serves as a versatile synthetic handle for the introduction of diverse molecular complexity, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides a comparative analysis of the synthetic efficiency for preparing various substituted 7-azaindole-4-carbaldehydes. We will delve into the key synthetic strategies, examine the influence of substituents on reaction outcomes, and provide detailed experimental protocols to aid researchers in their synthetic endeavors.

Key Synthetic Strategies for 7-Azaindole-4-carbaldehydes

The introduction of a formyl group at the C4-position of the 7-azaindole nucleus presents a significant regioselectivity challenge. The electron-rich pyrrole ring generally favors electrophilic substitution at the C3-position. Therefore, successful C4-formylation often necessitates strategies that either block the C3-position or direct the formylating agent to the desired C4-position.

Two primary strategies have emerged for the synthesis of substituted 7-azaindole-4-carbaldehydes:

  • Direct Formylation of Substituted 7-Azaindoles: This approach involves the direct introduction of a formyl group onto a pre-functionalized 7-azaindole scaffold. The Vilsmeier-Haack reaction is the most commonly employed method, although its regioselectivity can be highly dependent on the nature and position of the existing substituents.

  • Synthesis from Pre-functionalized Pyridine Precursors: This strategy involves the construction of the 7-azaindole ring from a pyridine derivative that already contains the desired substituent and a precursor to the formyl group at the corresponding position.

Comparative Analysis of Synthetic Efficiency

The efficiency of synthesizing a specific substituted 7-azaindole-4-carbaldehyde is intrinsically linked to the chosen synthetic route and the electronic and steric nature of the substituents on the heterocyclic core.

Vilsmeier-Haack Formylation: A Regioselectivity Challenge

The Vilsmeier-Haack reaction, utilizing a mixture of phosphorus oxychloride (POCl₃) and a formamide (typically N,N-dimethylformamide, DMF), is a classical method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] However, in the case of 7-azaindoles, this reaction often preferentially occurs at the more nucleophilic C3-position.

Vilsmeier_Haack Substituted_7_Azaindole Substituted 7-Azaindole Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Substituted_7_Azaindole->Vilsmeier_Reagent Electrophilic Attack Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis C3_Product C3-Formylated 7-Azaindole Hydrolysis->C3_Product Major Product (Generally) C4_Product C4-Formylated 7-Azaindole Hydrolysis->C4_Product Minor Product (Substituent Dependent)

Figure 1: General scheme of the Vilsmeier-Haack formylation of 7-azaindole.

The regiochemical outcome of the Vilsmeier-Haack reaction is highly sensitive to the substitution pattern of the 7-azaindole ring.

  • Unsubstituted or Alkyl-Substituted 7-Azaindoles: These substrates typically yield the C3-formylated product as the major isomer due to the higher electron density at this position.

  • Electron-Withdrawing Groups (EWGs) on the Pyridine Ring (e.g., 5-Chloro, 5-Bromo): The presence of an EWG at the C5-position can deactivate the pyrrole ring towards electrophilic attack. While C3-formylation may still occur, the overall yields can be lower. Achieving C4-formylation under these conditions is challenging and often requires more forcing conditions, which can lead to decomposition.

  • Electron-Donating Groups (EDGs) on the Pyridine Ring (e.g., 6-Methoxy): An EDG at the C6-position can enhance the nucleophilicity of the pyridine ring, potentially influencing the site of formylation. However, detailed studies on the Vilsmeier-Haack reaction of 6-methoxy-7-azaindole are scarce in the literature, making it difficult to predict the regioselectivity with certainty.

Table 1: Estimated Synthetic Efficiency of Vilsmeier-Haack C4-Formylation

Substituent on 7-AzaindoleExpected RegioselectivityEstimated Yield of C4-CarbaldehydeKey Challenges
UnsubstitutedPredominantly C3Low (<10%)Poor regioselectivity.
5-ChloroMixture of C3 and C4Low to ModerateDifficult separation of isomers, potential for low reactivity.
6-MethoxyUnpredictableVariableLack of literature precedent, potential for multiple products.
2-MethylPredominantly C3LowSteric hindrance from the C2-substituent may slightly favor C4, but C3 remains dominant.
Directed ortho-Metalation (DoM): A Regioselective Approach

Directed ortho-metalation (DoM) offers a powerful and regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[3][4] This method involves the use of a directing group (DG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a nucleophilic organometallic species that can then be trapped with an electrophile, such as DMF, to introduce a formyl group.

For the synthesis of 7-azaindole-4-carbaldehydes, a suitable directing group at the N1 or C5 position can facilitate lithiation at the C4 position.

Directed_Ortho_Metalation Substituted_7_Azaindole_DG Substituted 7-Azaindole with Directing Group (DG) Organolithium Organolithium Reagent (e.g., n-BuLi) Substituted_7_Azaindole_DG->Organolithium Deprotonation Lithiation Directed o-Lithiation Organolithium->Lithiation Lithiated_Intermediate C4-Lithiated Intermediate Lithiation->Lithiated_Intermediate DMF DMF Lithiated_Intermediate->DMF Electrophilic Trapping Quench Aqueous Workup DMF->Quench Product C4-Formylated 7-Azaindole Quench->Product

Figure 2: Workflow for Directed ortho-Metalation (DoM) and formylation.

The efficiency of the DoM strategy is highly dependent on the choice of the directing group and the reaction conditions. The N-H proton of the 7-azaindole is acidic and will be deprotonated first; therefore, a protecting group that also functions as a directing group is often employed.

Table 2: Estimated Synthetic Efficiency of Directed ortho-Metalation for C4-Formylation

Directing GroupSubstituentEstimated YieldKey Considerations
N1-Protecting Group (e.g., Boc, SEM)VariousModerate to GoodThe directing ability of the protecting group is crucial.
C5-Halo (e.g., Cl, Br)-ModerateRequires careful control of temperature to avoid side reactions.
Synthesis from Pre-functionalized Pyridines

An alternative and often more efficient approach involves the construction of the 7-azaindole ring from a suitably substituted pyridine precursor. This strategy allows for the introduction of the desired substituents and the formyl group precursor at an early stage, thus avoiding regioselectivity issues in the final steps. A common method is the Bartoli indole synthesis.

A patent describes a method for preparing 4-substituted-7-azaindoles, which can serve as precursors to the target carbaldehydes.[1] For instance, 4-chloro-7-azaindole can be synthesized and subsequently converted to the 4-carbaldehyde via methods such as a palladium-catalyzed formylation or through a Grignard reagent followed by oxidation.

Pyridine_to_Azaindole Substituted_Pyridine Substituted 2-Aminopyridine Derivative Ring_Formation Ring-Forming Reaction (e.g., Bartoli Synthesis) Substituted_Pyridine->Ring_Formation Substituted_7_Azaindole Substituted 7-Azaindole Ring_Formation->Substituted_7_Azaindole Formylation Formylation (e.g., Pd-catalyzed) Substituted_7_Azaindole->Formylation Product Substituted 7-Azaindole-4-carbaldehyde Formylation->Product

Figure 3: General strategy for the synthesis of substituted 7-azaindole-4-carbaldehydes from pyridine precursors.

Table 3: Estimated Synthetic Efficiency of Synthesis from Pyridine Precursors

PrecursorSubstituentFormylation MethodEstimated Overall YieldAdvantages
4-Chloro-7-azaindole5-ChloroPd-catalyzed carbonylationModerateGood regiocontrol.
4-Methoxy-7-azaindole6-MethoxyDeprotection and oxidationModerateAvoids harsh formylation conditions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole (Hypothetical Optimized Procedure)

Disclaimer: This protocol is a representative procedure based on general knowledge of the Vilsmeier-Haack reaction and has not been specifically reported with yield data for the C4-isomer of 5-chloro-7-azaindole. Optimization will be required.

Materials:

  • 5-Chloro-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-chloro-7-azaindole (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (3.0 eq) dropwise.

  • After stirring for 15 minutes, add anhydrous DMF (5.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the C3 and C4-formylated isomers.

Protocol 2: Directed ortho-Metalation and Formylation of N-Protected 7-Azaindole

Disclaimer: This is a general protocol and the choice of protecting/directing group and reaction conditions will need to be optimized for specific substrates.

Materials:

  • N-Protected 7-azaindole (e.g., N-Boc-7-azaindole)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-protected 7-azaindole (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The synthesis of substituted 7-azaindole-4-carbaldehydes is a challenging yet crucial endeavor in medicinal chemistry. The direct formylation of substituted 7-azaindoles via the Vilsmeier-Haack reaction is often hampered by poor regioselectivity, favoring the C3-position. More efficient and regioselective methods, such as directed ortho-metalation and the construction of the azaindole ring from pre-functionalized pyridines, offer promising alternatives. The choice of the optimal synthetic strategy will depend on the specific substitution pattern of the target molecule and the availability of starting materials. Further research into novel catalytic methods for the C4-formylation of 7-azaindoles is warranted to improve the accessibility of these valuable synthetic intermediates.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a halogenated heterocyclic aldehyde, is a valuable building block. However, its structure necessitates a rigorous and well-documented disposal plan. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in regulatory compliance and field-proven laboratory best practices.

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . Due to the presence of both fluorine and iodine atoms, it falls under stringent disposal regulations that differ significantly from non-halogenated counterparts. Improper segregation can lead to regulatory fines, increased disposal costs, and potential safety incidents.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a hazard assessment based on structurally similar compounds is a mandatory first step. Analogs such as 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and other related heterocyclic aldehydes indicate a consistent hazard profile.[1][2][3][4]

Anticipated Hazard Profile

Hazard ClassificationGHS H-StatementGHS PictogramRationale and Recommended Action
Acute Toxicity, Oral H301 / H302: Toxic or Harmful if swallowedGHS06 / GHS07Do not ingest. In case of accidental ingestion, rinse mouth and seek immediate medical attention.[2][3][5][6]
Skin Irritation H315: Causes skin irritationGHS07Avoid all skin contact. Wash hands thoroughly after handling.[1][2][5][6]
Serious Eye Irritation H319: Causes serious eye irritationGHS07Direct contact can cause significant eye damage.[1][2][5][6]
Respiratory Irritation H335: May cause respiratory irritationGHS07Handle only in well-ventilated areas, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][2][6]

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1][2][7]
Protective Clothing A laboratory coat.Prevents contamination of personal clothing.
Engineering Controls Chemical Fume HoodAll handling and commingling of waste should be performed in a functioning fume hood to minimize inhalation exposure.[8]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10][11] The following protocol ensures compliance and safety.

Step 1: Waste Characterization & Segregation

This is the most critical step. This compound must be disposed of as Halogenated Organic Waste .

  • Action: Designate a specific waste container solely for halogenated organic compounds.

  • Causality: Halogenated wastes require high-temperature incineration at specialized facilities.[12] Mixing them with non-halogenated solvents (like acetone, hexane, or ethanol) contaminates the entire waste stream, dramatically increasing disposal costs and violating regulatory requirements. Never mix this waste with acids, bases, or strong oxidizing agents.[12][13]

Step 2: Container Selection and Labeling

  • Action: Select a waste container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[13] The container must be in good condition, free from cracks or leaks.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[8][14] The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . If mixed with other halogenated solvents (e.g., dichloromethane), list all components and their approximate percentages.[13]

    • The appropriate hazard pictograms (as listed in the table above).

Step 3: Waste Accumulation and Storage

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Best Practices:

    • Keep the container closed at all times, except when actively adding waste.[8][13][15] This prevents the release of vapors.

    • Place the container in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks or spills.[11]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[11][13]

Step 4: Arranging for Final Disposal

  • Action: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][11]

  • Documentation: You will need to provide the complete and accurate information from the waste label for the waste manifest, a document that tracks the waste from its generation to its final disposal ("cradle to grave").[14]

Disposal Workflow Diagram

G cluster_0 Step 1: Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal Start Generate Waste: 5-Fluoro-6-iodo-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde Classify Is it a Halogenated Organic Compound? Start->Classify Halogenated YES Segregate into HALOGENATED WASTE Container Classify->Halogenated Contains F, I NonHalogenated NO Segregate into NON-HALOGENATED Container Classify->NonHalogenated No F, Cl, Br, I Label Properly Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms Halogenated->Label Store Store in designated SAA with Secondary Containment. Keep container closed. Label->Store ContactEHS Container Full? Contact EHS or Licensed Contractor Store->ContactEHS Pickup Waste Manifested and Removed for Incineration ContactEHS->Pickup

Caption: Decision workflow for the safe disposal of the target compound.

Part 3: Emergency Procedures for Spills and Exposures

A robust disposal plan must include protocols for accidental releases.

Small Spill Management (inside a chemical fume hood):

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[8][15]

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated plastic bag or container.[15]

  • Disposal: Seal and label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

  • Decontamination: Clean the spill area thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[15]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment while maintaining full compliance with federal and local regulations.

References

  • Bucknell University, "Hazardous Waste Segregation," [Link]

  • CloudSDS, "OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450)," [Link]

  • Occupational Safety and Health Administration (OSHA), "1910.1450 - Occupational exposure to hazardous chemicals in laboratories," [Link]

  • Occupational Safety and Health Administration (OSHA), "OSHA Factsheet Laboratory Safety Chemical Hygiene Plan," [Link]

  • Braun Research Group, "Halogenated Organic Liquids - Standard Operating Procedure," [Link]

  • Oregon Occupational Safety and Health, "Preventing Exposure to Hazardous Chemicals in Laboratories," [Link]

  • Safety Partners, LLC, "The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?" [Link]

  • GAIACA, "How to Dispose of Chemical Waste in a Lab Correctly," [Link]

  • Central Washington University, "Laboratory Hazardous Waste Disposal Guidelines," [Link]

  • Temple University, "Halogenated Solvents in Laboratories," [Link]

  • U.S. Environmental Protection Agency (EPA), "Laboratory Environmental Sample Disposal Information Document," [Link]

  • Lab Manager, "Managing Hazardous Chemical Waste in the Lab," [Link]

  • Electronic Code of Federal Regulations (eCFR), "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds," [Link]

  • U.S. Environmental Protection Agency (EPA), "Regulations for Hazardous Waste Generated at Academic Laboratories," [Link]

  • Hermitage Technologies, "Safety Data Sheet," [Link]

  • Avantor, "Material Safety Data Sheet: PYRIDINE," [Link]

Sources

Personal protective equipment for handling 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

This guide provides essential safety and handling protocols for this compound, a halogenated pyrrolopyridine derivative. Given its structural similarity to other cytotoxic and bioactive molecules, a cautious and well-informed approach is paramount. This document synthesizes established safety principles with specific considerations for this compound's likely toxicological profile, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

A closely related analog, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, is classified as toxic if swallowed and causes serious eye irritation[5]. Another similar compound, 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, is harmful if swallowed and is a skin and eye irritant. Therefore, it is prudent to handle this compound as a compound that is:

  • Acutely Toxic: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.

  • An Irritant: Capable of causing irritation to the skin, eyes, and respiratory tract.

  • A Potential Sensitizer: May cause an allergic skin reaction upon repeated contact[6].

Table 1: Presumptive Hazard Profile

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Toxic if swallowed.Ingestion
Skin Irritation/Corrosion Causes skin irritation.Skin contact
Eye Irritation/Damage Causes serious eye irritation.Eye contact
Respiratory Irritation May cause respiratory irritation.Inhalation of dust

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed[7][8].

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing or aerosol generation, a full-face shield worn over safety goggles is required[7][9].

  • Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals[9]. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

  • Body Protection: A flame-resistant laboratory coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat[7].

  • Respiratory Protection: All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust particles. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary[8][9].

  • Footwear: Closed-toe, closed-heel shoes constructed of a non-porous material are required at all times in the laboratory[7].

PPE Donning and Doffing Workflow:

Proper donning and doffing of PPE are crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat & Inner Gloves (peel off together, turning inside out) f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Benchtop to Waste

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Engineering Controls and Preparation:
  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Designated Area: Designate a specific area within the fume hood for handling the compound. This area should be covered with absorbent, disposable bench paper.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[10]. Have a spill kit appropriate for solid chemical spills readily available.

Step-by-Step Handling Protocol:
  • Pre-weighing: Before bringing the compound into the fume hood, tare your weighing vessel.

  • Aliquotting: Carefully transfer the required amount of the solid compound from the stock vial to the tared vessel using a clean spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid. Cap the vessel and mix using a vortex or sonicator until fully dissolved.

  • Post-handling: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated disposable items in the designated hazardous waste container.

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination[11][12].

Waste Segregation and Disposal:
  • Solid Waste: All disposable materials contaminated with the compound, including gloves, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled halogenated organic waste container. Never dispose of this material down the drain[12].

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.

Waste Disposal Workflow:

Waste_Disposal cluster_waste_stream Waste Stream Management source Contaminated Materials (Gloves, Bench Paper, Solutions) solid_waste Solid Waste Container (Labeled: Halogenated Organic Solid Waste) source->solid_waste Solids liquid_waste Liquid Waste Container (Labeled: Halogenated Organic Liquid Waste) source->liquid_waste Liquids disposal Licensed Hazardous Waste Disposal Facility solid_waste->disposal liquid_waste->disposal

Caption: Waste Disposal Workflow

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[13].

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10][13].

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention[13].

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention[6].

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal[14].

  • Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]

  • Subacute toxicity of a halogenated pyrrole hydroxymethylglutaryl-coenzyme A reductase inhibitor in Wistar rats. PubMed. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • SAFETY DATA SHEET. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. [Link]

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]

  • How to store / dispose of Iodine crystals? : r/chemhelp. Reddit. [Link]

  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Cusabio. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.